trans-2,3-Epoxysuccinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-08-6, 141-36-6 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-Epoxysuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of trans-2,3-Epoxysuccinic acid
An In-depth Technical Guide to the Chemical Properties of trans-2,3-Epoxysuccinic Acid
Introduction
This compound, a C4-dicarboxylic acid featuring a strained three-membered epoxide ring, stands as a molecule of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2][3] Its bifunctional nature—combining the characteristic acidity of dicarboxylic acids with the high electrophilic reactivity of an epoxide—renders it a versatile building block and a potent pharmacophore. This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and applications, with a particular focus on its role in drug development as an irreversible enzyme inhibitor.
Molecular Structure and Stereochemistry
This compound is the trans-2,3-epoxy derivative of succinic acid.[1][2][3] The "trans" designation signifies that the two carboxyl groups are on opposite sides of the epoxide ring plane. This specific stereochemistry is crucial to its interaction with biological targets and its synthetic utility.
-
IUPAC Name: (2R,3R)-oxirane-2,3-dicarboxylic acid (for one enantiomer) and its (2S,3S) enantiomer. The racemic mixture is often referred to as (±)-trans-2,3-Epoxysuccinic acid.[1][2]
Caption: 2D structure of this compound.
Core Chemical Properties
The chemical behavior of this compound is dominated by its two principal functional groups: the dicarboxylic acids and the epoxide ring.
Dicarboxylic Acid Functionality
Like other dicarboxylic acids, this molecule exhibits acidic properties in aqueous solutions.[4][5] The presence of two carboxyl groups influences each other's acidity.
-
Acidity: The molecule has two dissociation constants (pKa₁ and pKa₂). The first proton is more acidic than that of a comparable monocarboxylic acid. This is due to the powerful electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[4][6][7] Conversely, the second proton is less acidic because its removal is disfavored by the electrostatic repulsion from the existing negative charge of the mono-anion.[4][7]
| Property | Value (Predicted) | Reference |
| pKa₁ | 2.84 ± 0.40 | --INVALID-LINK--[2] |
| Melting Point | 210-216 °C | --INVALID-LINK--[2] |
| Water Solubility | Soluble | --INVALID-LINK--[2] |
-
Typical Reactions: The carboxyl groups can undergo standard reactions such as esterification with alcohols, formation of amides with amines, and conversion to salts upon reaction with a base.[5][8]
Epoxide Ring Reactivity
The defining feature of this compound is its highly reactive epoxide ring. The substantial ring strain, a result of the compressed bond angles in the three-membered ring, makes the epoxide an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[9][10][11] This reactivity is the basis for its use in forming covalent bonds with biological targets.[12]
Under acidic conditions, the epoxide oxygen is first protonated, which dramatically increases the electrophilicity of the ring carbons by converting the hydroxyl group into a good leaving group.[10][13] The reaction proceeds via a backside attack by the nucleophile (e.g., water), resulting in an anti-addition product.[14] For this compound, this hydrolysis yields tartaric acid.
References
- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]
- 3. Monarch Initiative [beta.monarchinitiative.org]
- 4. grokipedia.com [grokipedia.com]
- 5. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. fiveable.me [fiveable.me]
- 9. Epoxide - Wikipedia [en.wikipedia.org]
- 10. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
stereochemistry of trans-2,3-Epoxysuccinic acid
An In-Depth Technical Guide to the Stereochemistry of trans-2,3-Epoxysuccinic Acid
Authored by: Gemini, Senior Application Scientist
This compound, a C4-dicarboxylic acid containing a strained epoxide ring, serves as a pivotal chiral building block in synthetic organic chemistry and drug discovery.[1][2] Unlike its achiral cis counterpart, the trans isomer is chiral and exists as a pair of enantiomers. The precise stereochemical configuration of these enantiomers dictates their biological activity, most notably in the realm of enzyme inhibition. This guide provides a comprehensive exploration of the stereochemistry of this compound, detailing its synthesis, the critical process of enantiomeric resolution, and the analytical techniques used to characterize its chiroptical properties. We will delve into the profound impact of its stereoisomers, particularly the (2S,3S) form, which constitutes the pharmacologically active "warhead" of E-64, a canonical irreversible cysteine protease inhibitor.[3] This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this essential chiral synthon.
Fundamental Stereochemical Principles of 2,3-Epoxysuccinic Acid
2,3-Epoxysuccinic acid possesses two stereogenic centers at the C2 and C3 positions of the oxirane ring. The spatial arrangement of the two carboxyl groups relative to the plane of the epoxide ring defines its diastereomeric forms: cis and trans.
-
cis-2,3-Epoxysuccinic Acid : In this isomer, the carboxyl groups are on the same side of the epoxide ring. Due to a plane of symmetry that bisects the C-C bond of the epoxide, the molecule is superimposable on its mirror image. Therefore, the cis isomer is an achiral meso compound and does not exhibit optical activity.[4]
-
This compound : Here, the carboxyl groups are on opposite sides of the epoxide ring. This arrangement eliminates the plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images known as enantiomers .[1][5] These enantiomers, (2R,3R) and (2S,3S), possess identical physical properties (melting point, solubility, etc.) but differ in their interaction with plane-polarized light and other chiral environments.
The stereospecific synthesis of epoxides from alkenes dictates the resulting diastereomer. Epoxidation of maleic acid (cis-alkene) yields the meso cis-epoxysuccinic acid, while epoxidation of fumaric acid (trans-alkene) produces a racemic mixture of the trans enantiomers.[6]
Caption: Logical relationship of stereoisomers of 2,3-epoxysuccinic acid.
Synthesis and Absolute Configuration
The standard synthesis of this compound begins with the epoxidation of fumaric acid. This reaction is stereospecific; the trans geometry of the starting alkene is retained in the product.[6] However, because the planar alkene can be attacked by the epoxidizing agent from either face with equal probability, the reaction produces a 1:1 mixture of the two enantiomers—a racemic mixture .
Absolute Configuration (Cahn-Ingold-Prelog Convention)
The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[7] For this compound:
-
Assign Priorities: At C2, the priority of the substituents is: -O (in the ring) > -COOH > -C3 > -H.
-
Orient the Molecule: View the molecule with the lowest priority group (-H) pointing away.
-
Determine Path: Trace the path from priority 1 to 2 to 3.
-
A clockwise path designates an (R) configuration.
-
A counter-clockwise path designates an (S) configuration.
-
Applying these rules reveals the two enantiomers: (2R,3R)-trans-2,3-epoxysuccinic acid and (2S,3S)-trans-2,3-epoxysuccinic acid. The (2S,3S) enantiomer is of particular biological significance as it is the key structural motif in the natural product E-64, a potent inhibitor of cysteine proteases.[3]
Enantiomeric Resolution: Isolating the Biologically Active Isomer
Since enantiomers often exhibit vastly different biological activities, separating the racemic mixture of this compound is a critical step for its use in pharmaceutical and biochemical research.[8] The most established and scalable method for this is classical chemical resolution .
Principle of Classical Resolution
This technique leverages the conversion of a pair of enantiomers into a pair of diastereomers . While enantiomers have identical physical properties, diastereomers do not.[9] This difference in properties, particularly solubility, allows for their physical separation, typically by fractional crystallization.[8][10]
The process involves three key stages:
-
Diastereomer Formation: The racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.
-
Separation: The resulting mixture of salts is subjected to fractional crystallization. Due to differing solubilities, one diastereomeric salt will preferentially crystallize from the solution, allowing it to be isolated by filtration.
-
Recovery: The separated diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure this compound and the protonated resolving agent.
Caption: Workflow for the classical resolution of enantiomers.
Experimental Protocol: Resolution of (±)-trans-2,3-Epoxysuccinic Acid
This protocol is a representative example of classical resolution. The choice of resolving agent and solvent may require optimization.
Materials:
-
(±)-trans-2,3-Epoxysuccinic acid (racemic mixture)
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or a cinchona alkaloid like brucine)
-
Suitable solvent (e.g., methanol, ethanol, or water)
-
Strong acid (e.g., 2M HCl)
-
Standard laboratory glassware, filtration apparatus
Methodology:
-
Salt Formation:
-
Dissolve one molar equivalent of racemic this compound in a minimal amount of hot solvent.
-
In a separate flask, dissolve one molar equivalent of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The mother liquor, which is now enriched in the more-soluble diastereomeric salt, should be saved.
-
To improve purity, the collected crystals can be recrystallized one or more times from the same solvent.
-
-
Recovery of Enantiomer:
-
Dissolve the purified, less-soluble diastereomeric salt in water.
-
Acidify the solution by adding a strong acid (e.g., 2M HCl) until the pH is ~1-2. This will precipitate the enantiomerically pure carboxylic acid.
-
Cool the mixture and collect the pure enantiomer by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The same procedure can be applied to the mother liquor from step 2 to isolate the other enantiomer.
-
Chiroptical Properties and Stereochemical Analysis
Once the enantiomers are separated, their stereochemical integrity must be verified. This is accomplished using techniques that measure the interaction of the molecules with polarized light.
-
Optical Rotation : Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[7] This property is measured using a polarimeter. The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). It is important to note that the sign of optical rotation does not directly correlate with the (R/S) absolute configuration.
-
Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light. CD spectroscopy provides a unique spectrum for each enantiomer and is highly sensitive to the molecule's three-dimensional structure. It is a powerful tool for confirming the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to theoretical calculations or known standards.[11]
Quantitative Data Summary:
| Property | (2R,3R)-trans-Epoxysuccinate | (2S,3S)-trans-Epoxysuccinate | Racemic Mixture |
| Absolute Configuration | R at C2, R at C3 | S at C2, S at C3 | 1:1 mixture of (R,R) and (S,S) |
| Optical Rotation [α] | Equal magnitude, opposite sign | Equal magnitude, opposite sign | 0° (net rotation is cancelled) |
| CD Spectrum | Mirror image of (S,S) | Mirror image of (R,R) | No CD signal |
| Melting Point | Identical to (S,S) | Identical to (R,R) | May differ from pure enantiomers |
| Solubility (achiral solvent) | Identical to (S,S) | Identical to (R,R) | May differ from pure enantiomers |
Significance in Drug Development: The Case of E-64
The profound importance of stereochemistry is exemplified by the biological activity of this compound derivatives. The natural product E-64 , isolated from Aspergillus japonicus, is a highly potent and selective irreversible inhibitor of cysteine proteases like papain and cathepsins.[3]
The inhibitory activity of E-64 resides entirely in the (2S,3S)-trans-epoxysuccinyl moiety, which acts as the "warhead".[3] The mechanism involves the nucleophilic attack of the active site cysteine thiol on one of the epoxide carbons. This attack opens the strained three-membered ring, forming a stable covalent thioether bond with the enzyme, leading to irreversible inactivation. The stereochemistry is critical for orienting the epoxide correctly within the enzyme's active site to facilitate this reaction. Its enantiomer does not exhibit the same inhibitory potency. This stereoselectivity underscores the necessity of obtaining enantiomerically pure compounds in drug design and development to maximize efficacy and minimize potential off-target effects.
Conclusion
The stereochemistry of this compound is a cornerstone of its chemical and biological identity. As a chiral molecule, it exists as a pair of enantiomers, (2R,3R) and (2S,3S), which are typically produced as a racemic mixture via the epoxidation of fumaric acid. The separation of these enantiomers through classical resolution is a fundamental and essential process for their application in fields where stereochemistry is paramount, particularly in the synthesis of targeted therapeutics. The specific and potent inhibitory activity of the (2S,3S) isomer in the context of the E-64 family of cysteine protease inhibitors serves as a definitive case study on why a rigorous understanding and control of stereochemistry are indispensable for modern drug discovery and development.
References
- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Monarch Initiative [beta.monarchinitiative.org]
- 6. quora.com [quora.com]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. Enantiomers and Their Resolution [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
discovery and history of trans-2,3-Epoxysuccinic acid
An In-Depth Technical Guide to trans-2,3-Epoxysuccinic Acid: From Fungal Discovery to Industrial Applications
Foreword
As a Senior Application Scientist, my experience has consistently shown that the journey of a molecule from its initial discovery to its application is rarely linear. The story of this compound is a prime example, weaving together mycology, stereospecific synthesis, enzymology, and green chemistry. This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the scientific inquiry itself—from the initial observation of a curious fungal metabolite to its modern-day role as a cornerstone for biodegradable polymers and a precursor to potent enzyme inhibitors. We will explore not just the "what" but the "why"—the causal links behind experimental choices and the logical progression of its scientific development. This document is intended for researchers and drug development professionals who appreciate that a molecule's history is integral to understanding its potential.
Part 1: The Serendipitous Discovery in the Fungal Kingdom
The initial discovery of epoxysuccinic acid was a classic case of curiosity-driven research into microbial metabolism. In 1939, Japanese investigators Sakaguchi and colleagues first reported the isolation of this uncommon organic acid from the culture filtrates of fungi they identified as Monilia formosa and a Penicillium species.[1] Their work marked the entry of this molecule into the scientific literature.
Subsequent research confirmed its production by other filamentous fungi, most notably Aspergillus fumigatus.[1][2][3] These early studies established that the naturally occurring compound was the L-trans isomer, possessing the following structure:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of trans-L-epoxysuccinic acid by fungi and its microbiological conversion to meso-tartartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRODUCTION OF TRANS-l-EPOXYSUCCINIC ACID BY FUNGI AND ITS MICROBIOLOGICAL CONVERSION TO MESO-TARTARTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sources of trans-2,3-Epoxysuccinic Acid: Fermentation, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the natural production of trans-2,3-epoxysuccinic acid, a valuable chiral building block in organic synthesis. We will delve into the microbial origins of this compound, detailing the fermentation processes for its production, followed by a thorough examination of the methodologies for its isolation, purification, and rigorous characterization.
Introduction: The Significance of this compound
This compound, a C4-dicarboxylic acid containing a reactive epoxide ring, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its stereospecific nature makes it an attractive starting material for the synthesis of a variety of complex chiral molecules. The naturally occurring (-)-trans-2,3-epoxysuccinic acid, in particular, serves as a key precursor for the synthesis of optically active compounds, including β-lactam antibiotics.[1] Establishing reliable and efficient methods for obtaining this compound from natural sources is therefore of paramount importance.
Microbial Production: Harnessing Fungal Biocatalysis
A diverse array of filamentous fungi have been identified as natural producers of this compound. This microbial fermentation route offers a more sustainable and often more stereoselective alternative to chemical synthesis.
Key Fungal Producers
Extensive screening has revealed that several genera of filamentous fungi are capable of accumulating this compound in their culture broths. Notable producers include species from the following genera:
-
Aspergillus (e.g., Aspergillus fumigatus, Aspergillus clavatus)[1]
-
Paecilomyces (e.g., Paecilomyces varioti)[2]
-
Neosartorya (e.g., Neosartorya fischeri)[1]
-
Talaromyces (e.g., Talaromyces wortamannii)[1]
-
Byssochlamys (e.g., Byssochlamys nivea)[1]
Table 1: Selected Fungal Producers of (-)-trans-2,3-Epoxysuccinic Acid
| Fungal Species | Reference Strain(s) |
| Aspergillus clavatus | IFO 4362 |
| Aspergillus fumigatus | IFO 7079 |
| Neosartorya fischeri | IFO 8790 |
| Paecilomyces elegans | IFO 6987 |
| Paecilomyces farinosus | IFO 8581 |
| Talaromyces wortamannii | IFO 7574 |
| Byssochlamys nivea | IFO 8815 |
Fermentation Parameters for Optimal Production
The successful production of this compound via fermentation is critically dependent on the optimization of several key parameters.
-
Carbon Source: Decationized refiner's blackstrap molasses has been effectively utilized as a cost-effective carbon source for the cultivation of Paecilomyces varioti.[2]
-
Metal Ions: The concentration of specific metal ions in the culture medium can significantly influence the yield of this compound. For instance, in Paecilomyces varioti cultures, the maximum accumulation was observed in a medium containing Cu²⁺ and Fe³⁺ at concentrations of 1.0 mM and 2.0 mM, respectively.[2]
-
pH Control: Maintaining the pH of the culture medium within a specific range is crucial for maximizing product yield. For the production of (-)-trans-2,3-epoxysuccinic acid by various filamentous fungi, maintaining the pH between 5.0 and 7.5 throughout the culturing period by the addition of ammonia, sodium hydroxide, or potassium hydroxide has been shown to be effective.[1]
Biosynthesis: The Path from Fumaric Acid
The biosynthesis of this compound in fungi is believed to proceed through the direct epoxidation of a key intermediate in the Krebs cycle, fumaric acid. Isotopic labeling studies with Aspergillus fumigatus have provided strong evidence for this pathway. When the fungus was fed with [1,4-¹⁴C]fumarate, the resulting this compound was labeled exclusively in the carboxyl carbons. Conversely, feeding with [2,3-¹⁴C]fumarate led to labeling only in the epoxide carbons. This strongly suggests that the carbon skeleton of fumaric acid is incorporated directly into the final product. The reaction is thought to be catalyzed by a dioxygenase enzyme that utilizes molecular oxygen to form the epoxide ring.
Caption: Biosynthetic pathway of this compound.
Isolation and Purification: A Step-by-Step Protocol
The recovery of pure this compound from the complex fermentation broth is a critical step. The following protocol outlines a general procedure for the isolation and purification of the monosodium salt of (-)-trans-2,3-epoxysuccinic acid.
Caption: Workflow for the isolation and purification of monosodium (-)-trans-2,3-epoxysuccinate.
Experimental Protocol:
-
Mycelial Removal: Following fermentation, the culture broth is filtered to remove the fungal mycelia, yielding a clear filtrate.
-
Concentration: The clarified filtrate is concentrated under vacuum to reduce the volume.
-
Acidification and Precipitation: The concentrated filtrate is then acidified to a pH of approximately 2.5 by the gradual addition of hydrochloric acid. This step facilitates the precipitation of the monosodium salt of (-)-trans-2,3-epoxysuccinic acid.
-
Further Concentration: The acidified solution is further concentrated under vacuum.
-
Crystallization: The concentrated solution is cooled to 5°C and allowed to stand overnight to promote crystallization.
-
Crystal Collection and Washing: The resulting crystals are collected by centrifugation and washed with cold water to remove soluble impurities.
-
Drying: The washed crystals are dried under vacuum at 40°C to yield the final product, monosodium (-)-trans-2,3-epoxysuccinate, as a colorless crystal.[1]
Characterization and Quantification: Ensuring Purity and Identity
Rigorous analytical techniques are essential to confirm the identity and purity of the isolated this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantitative analysis of this compound. A published method utilizes a sulfonated polystyrene gel column with a dilute aqueous solution of perchloric acid (pH 2.1) as the mobile phase. Detection is performed at a wavelength of 214 nm. Under these conditions, a retention time of approximately 5.6 minutes has been reported.[1]
Table 2: HPLC Parameters for the Analysis of (-)-trans-2,3-Epoxysuccinic Acid
| Parameter | Condition |
| Column | Sulfonated polystyrene gel (e.g., Shimadzu SCR-101H) |
| Mobile Phase | Dilute aqueous perchloric acid, pH 2.1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time | ~5.6 minutes |
Thin-Layer Chromatography (TLC)
For rapid qualitative analysis, thin-layer chromatography can be employed. The sample is spotted on a cellulose plate and developed with a solvent system of diethyl ether, formic acid, and water (7:2:1). After development, the plate is dried and sprayed with a 0.05% solution of bromophenol blue in ethanol. The acid will appear as a yellow spot on a blue-green background with a reported Rf value of approximately 0.74.[1]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the epoxide ring and the acidic protons of the two carboxylic acid groups. The chemical shift and coupling constants of the epoxide protons would be characteristic of a trans configuration.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent epoxide carbons and the two equivalent carboxyl carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation.
Conclusion
The microbial fermentation of filamentous fungi presents a viable and stereoselective route for the production of the valuable chiral synthon, this compound. By optimizing fermentation conditions and employing a systematic approach to isolation and purification, researchers can obtain this compound in high purity. The analytical methods detailed in this guide provide the necessary tools for the rigorous characterization and quantification of the final product, ensuring its suitability for downstream applications in drug discovery and development.
References
spectroscopic data of trans-2,3-Epoxysuccinic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of trans-2,3-Epoxysuccinic Acid
Introduction
This compound (C₄H₄O₅) is a C4-dicarboxylic acid featuring a strained epoxide ring.[1][2] This unique combination of functional groups—two carboxylic acids and an epoxide—makes it a molecule of interest in synthetic chemistry and as a potential building block in drug development. Its reactivity is largely dictated by the interplay between the electron-withdrawing carboxylic acid groups and the electrophilic nature of the epoxide ring. A thorough structural elucidation is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and field-proven methodologies. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causality behind the expected spectral characteristics and detailing robust protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like this compound, both ¹H and ¹³C NMR provide definitive information about its symmetrical nature and the chemical environment of each atom.
Due to the molecule's high polarity and the presence of acidic protons, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the logical choice for analysis. It readily dissolves the analyte and its high boiling point ensures stability during the experiment.[3]
Molecular Structure and Symmetry
The 'trans' configuration and symmetrical structure of the molecule are key to interpreting its NMR spectra. The two methine protons on the epoxide ring are chemically and magnetically equivalent, as are the two carboxylic acid protons. Similarly, the two epoxide carbons are equivalent, and the two carboxyl carbons are equivalent. This symmetry significantly simplifies the resulting spectra.
Caption: Molecular structure highlighting equivalent atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show two distinct signals.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 ppm | Singlet (s) | 2H | Epoxide Protons (H-2, H-3) | The protons are attached to carbons bonded to an electronegative oxygen atom in a strained ring. Their chemical equivalence leads to a singlet. The trans relationship results in a specific coupling constant (J), but since the protons are equivalent, no splitting is observed. |
| >12 ppm | Broad Singlet (br s) | 2H | Carboxylic Acid Protons (-COOH) | These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms and are acidic. Hydrogen bonding and chemical exchange with trace water in the solvent cause significant signal broadening.[4][5] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only two signals.
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~55-60 ppm | Epoxide Carbons (C-2, C-3) | These sp³-hybridized carbons are shifted downfield from typical alkanes due to the direct attachment to the highly electronegative epoxide oxygen. |
| ~170-175 ppm | Carboxyl Carbons (C-1, C-4) | These sp²-hybridized carbons are in a highly deshielded environment, characteristic of the carboxyl functional group.[5] |
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Weigh approximately 5-10 mg of dry this compound. The sample must be free of moisture to minimize the residual water signal in the ¹H NMR spectrum.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the tube in a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum. Following this, acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be chosen for the ¹³C spectrum to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound is dominated by features from the carboxylic acid and the epoxide ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer) | The extreme broadness is the hallmark of hydrogen-bonded carboxylic acids, which exist as dimers in the solid state.[4][6][7] This band often overlaps with C-H stretches. |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid Dimer) | This is a classic carbonyl absorption. Its position indicates a saturated, dimerized carboxylic acid.[5][7] |
| ~1320 - 1210 | Medium | C-O stretch (Carboxylic Acid) | Associated with the stretching of the carbon-oxygen single bond within the carboxyl group.[6] |
| ~1250 | Medium-Strong | Asymmetric C-O-C stretch (Epoxide) | This absorption is a key diagnostic feature for the epoxide ring, arising from the asymmetric stretching of the two C-O bonds.[8] |
| 950 - 810 | Medium-Strong | Symmetric C-O-C stretch (Epoxide) | Often referred to as the epoxide "ring breathing" mode, this is another characteristic peak for the three-membered ring.[8] |
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
Caption: Workflow for FTIR analysis using the KBr pellet method.
-
Sample Preparation: Use spectroscopic grade Potassium Bromide (KBr), which must be completely dry. Heat in an oven and store in a desiccator.
-
Grinding: Add ~1 mg of the solid analyte to ~100 mg of dry KBr in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size.
-
Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 7-8 tons of pressure for several minutes. This will form a transparent or translucent pellet.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with the empty sample holder to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of transmittance vs. wavenumber is analyzed to identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The choice of ionization technique is critical for analyzing a polar, non-volatile molecule like this compound.
Causality in Method Selection: Hard ionization techniques like Electron Impact (EI) are unsuitable as they would cause extensive fragmentation, likely preventing the observation of the molecular ion.[9][10] Soft ionization techniques are required. Electrospray Ionization (ESI) is the ideal choice as it is well-suited for polar, acidic molecules that are readily analyzed from solution, often coupled with liquid chromatography (LC-MS).[11][12]
Predicted Mass Spectrum (Electrospray Ionization)
The exact molecular weight of C₄H₄O₅ is 132.0059 g/mol .[1] Analysis would typically be performed in negative ion mode due to the presence of the acidic protons.
| Predicted m/z | Ion | Mode | Rationale |
| 131.00 | [M-H]⁻ | Negative | The most abundant ion is expected to be the singly deprotonated molecule, formed by the loss of one of the acidic carboxylic protons. |
| 155.00 | [M+Na-2H]⁻ | Negative | Formation of a sodium salt adduct with the loss of both acidic protons is also possible. |
| 133.01 | [M+H]⁺ | Positive | The protonated molecule may be observed, though likely at a lower intensity than the negative ions. |
| 155.00 | [M+Na]⁺ | Positive | Adduct formation with sodium ions from glassware or solvents is very common in ESI-MS. |
Experimental Protocol: LC-ESI-MS Data Acquisition
Caption: Workflow for LC-ESI-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization, although the analyte's acidic nature may make this unnecessary for negative mode.
-
Infusion/Chromatography: The solution can be directly infused into the ESI source or injected into a Liquid Chromatography (LC) system for separation prior to MS analysis. LC is preferred for ensuring sample purity. A reverse-phase C18 column with a water/acetonitrile gradient is a standard starting point.
-
Ionization: The sample solution is pumped through a fine, heated capillary held at a high electric potential (e.g., -3 to -4 kV for negative mode). This creates a fine spray of charged droplets.
-
Desolvation: A drying gas (typically nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density on the surface increases until gas-phase ions are expelled.[10]
-
Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The output is a mass spectrum showing relative intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound is straightforward when approached with the correct analytical methodologies. Its inherent symmetry simplifies both ¹H and ¹³C NMR spectra, yielding a small number of predictable signals. IR spectroscopy provides clear signatures for the key carboxylic acid and epoxide functional groups. Finally, soft ionization mass spectrometry, particularly ESI, confirms the molecular weight of this polar, non-volatile compound. Together, these techniques provide a comprehensive and unambiguous structural confirmation, which is a critical step for any researcher or drug development professional working with this versatile molecule.
References
- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monarch Initiative [beta.monarchinitiative.org]
- 3. rsc.org [rsc.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
An In-Depth Technical Guide to the Solubility and Stability of trans-2,3-Epoxysuccinic Acid
Introduction
trans-2,3-Epoxysuccinic acid, also known as trans-epoxysuccinic acid, is a C4-dicarboxylic acid containing a reactive epoxide ring.[1][2][3] Its structure, possessing both hydrophilic carboxyl groups and an electrophilic epoxide moiety, makes it a molecule of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of complex molecules and as a potential active pharmacophore itself. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for researchers, formulation scientists, and drug development professionals to ensure its effective and safe application.
This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower scientists in their research and development endeavors.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This compound's dual functionality dictates a nuanced solubility profile heavily influenced by the surrounding chemical environment.
Qualitative and Quantitative Solubility
As a polar molecule with two carboxylic acid groups, this compound is readily soluble in water.[2] Its solubility in organic solvents is dictated by the solvent's polarity, following the principle of "like dissolves like." It exhibits good solubility in polar protic solvents and polar aprotic solvents, while its solubility in nonpolar solvents is expected to be low.
Table 1: Predicted and Observed Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | High / Soluble[2] | Capable of hydrogen bonding with the carboxylic acid and epoxide groups. |
| Methanol, Ethanol | High | Similar to water, can act as hydrogen bond donors and acceptors. | |
| Polar Aprotic | DMSO, DMF | Moderate to High | Can act as hydrogen bond acceptors. |
| Acetonitrile | Moderate | Less polar than DMSO, but still capable of dipole-dipole interactions. | |
| Nonpolar | Toluene, Hexane | Low / Insoluble | Lacks favorable interactions with the polar functional groups of the acid. |
Factors Influencing Solubility
pH-Dependent Solubility: The most critical factor governing the aqueous solubility of this compound is the pH of the medium. The two carboxylic acid groups have predicted pKa values, with the first pKa estimated to be around 2.84.[2]
-
At pH < pKa1: The molecule is fully protonated (neutral) and exhibits its lowest aqueous solubility.
-
At pH > pKa2: The molecule is fully deprotonated to the dicarboxylate form, which is ionic and highly water-soluble.
This relationship is crucial for developing aqueous formulations and for understanding its absorption in the gastrointestinal tract.
Temperature: In general, the solubility of solid compounds in liquid solvents increases with temperature. This allows for the preparation of supersaturated solutions, which can sometimes be kinetically stabilized, though care must be taken to prevent precipitation upon cooling. For storage, solutions should be maintained at recommended temperatures to avoid crystallization.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for quantifying the solubility of this compound in a given solvent system.
Objective: To determine the saturation concentration of the compound at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffered solution, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements are consistent.
Stability Profile
The stability of this compound is primarily dictated by the reactivity of its strained three-membered epoxide ring. Understanding its degradation pathways is essential for predicting shelf-life, defining storage conditions, and ensuring the safety and efficacy of potential drug products.
Chemical Stability and Degradation Pathways
The principal degradation pathway for this compound in aqueous media is the hydrolysis of the epoxide ring. This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A subsequent backside attack by a water molecule (nucleophile) on one of the epoxide carbons leads to the opening of the ring, forming a trans-1,2-diol. The resulting product is tartaric acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking one of the epoxide carbons in an SN2 reaction. This also results in the formation of the trans-1,2-diol (tartaric acid) after protonation of the resulting alkoxide.
Due to this reactivity, the stability of this compound in solution is highly pH-dependent. The rate of hydrolysis is typically lowest in the neutral or near-neutral pH range and increases significantly under strongly acidic or basic conditions.
Caption: Primary degradation pathways of this compound in aqueous solution.
Effect of Temperature: The rate of hydrolysis, like most chemical reactions, is accelerated by increased temperature. Therefore, to maintain the stability of solutions, storage at controlled room temperature or under refrigerated conditions (2-8°C) is recommended.[2]
Solid-State Stability: In its solid, crystalline form, this compound is significantly more stable than in solution.[4][5] The molecules are locked in a crystal lattice, reducing their mobility and preventing interaction with atmospheric moisture. For long-term storage, the solid material should be kept in a tightly sealed container in a cool, dark, and dry place.[4]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a critical step in drug development to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.
Methodology:
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for a specified time.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at 60-80°C.
-
Photodegradation: Expose the solution to light meeting ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC).
-
Data Evaluation:
-
Assay: Determine the loss of the parent compound. Aim for 5-20% degradation to ensure significant degradants are formed without complete loss of the parent peak.
-
Purity/Degradant Profile: Use a method like HPLC with a photodiode array (PDA) detector to assess peak purity and detect the formation of degradation products.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.
-
Caption: Workflow for a forced degradation study.
Analytical Methods for Quantification
Accurate and precise analytical methods are the cornerstone of reliable solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for the analysis of this compound.
-
Mode: Reversed-phase HPLC is typically suitable.
-
Stationary Phase: A C18 column is a common first choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol is used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-225 nm) is effective as the molecule lacks a strong chromophore.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products formed during stability studies by providing molecular weight and fragmentation information.
Summary and Recommendations for Researchers
-
Solubility: this compound is a polar compound with high solubility in water and polar organic solvents. Its aqueous solubility is highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the carboxylate salt.
-
Recommendation: For aqueous formulations, use buffered systems. To enhance solubility, adjust the pH to be at least 1-2 units above the second pKa. For non-aqueous systems, polar solvents like ethanol or DMSO are suitable.
-
-
Stability: The primary route of degradation in solution is the hydrolysis of the epoxide ring to form tartaric acid, a reaction catalyzed by both acid and base. The compound is most stable in the neutral pH range and is significantly more stable in the solid state than in solution.
-
Recommendation: Aqueous formulations should be buffered to a pH of maximum stability (typically near neutral, to be determined empirically by a pH-rate profile study). Solutions should be protected from temperature extremes and stored under refrigerated conditions (2-8°C) for short-term use. For long-term storage, the compound should be kept as a solid in a cool, dry, and dark environment.
-
By understanding these core physicochemical properties and employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can effectively handle, formulate, and analyze this compound, accelerating its potential journey from the laboratory to clinical application.
References
- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]
- 3. Monarch Initiative [beta.monarchinitiative.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to trans-2,3-Epoxysuccinic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of trans-2,3-epoxysuccinic acid, a pivotal molecule in the study of enzyme inhibition and a valuable building block in medicinal chemistry. From its fundamental chemical identity to its intricate role in biological pathways and drug design, this document serves as a technical resource for researchers, scientists, and professionals engaged in drug development.
Part 1: Core Identification and Physicochemical Properties
This compound, an epoxide derivative of succinic acid, is a C4-dicarboxylic acid that has garnered significant interest due to its biological activity, primarily as a component of potent enzyme inhibitors.[1][2]
Chemical Identifiers
The identification of this compound can be nuanced due to the existence of stereoisomers. The racemic mixture is commonly referenced, alongside its specific enantiomers.
-
Common Name: this compound
-
IUPAC Name (racemic mixture): rel-(2R,3R)-oxirane-2,3-dicarboxylic acid
-
IUPAC Name ((+)-enantiomer): (2S,3S)-oxirane-2,3-dicarboxylic acid
-
IUPAC Name ((-)-enantiomer): (2R,3R)-oxirane-2,3-dicarboxylic acid
-
CAS Number (racemic mixture): 141-36-6
-
CAS Number (unspecified trans-isomer): 17015-08-6
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₅ | PubChem |
| Molecular Weight | 132.07 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | ChemicalBook |
| Melting Point | 210-216 °C | ChemicalBook |
| pKa (predicted) | 2.84 ± 0.40 | ChemicalBook |
| Water Solubility | Soluble | ChemicalBook |
Part 2: Synthesis and Biosynthesis
The preparation of this compound can be achieved through both chemical synthesis and biosynthetic pathways. The choice of method depends on the desired stereochemistry and scale of production.
Chemical Synthesis: Epoxidation of Fumaric Acid
The most common laboratory synthesis involves the epoxidation of fumaric acid. This reaction leverages the trans-geometry of the starting material to yield the corresponding trans-epoxide. A typical approach utilizes a peroxide in the presence of a catalyst.
Representative Laboratory Protocol for the Synthesis of this compound
Objective: To synthesize racemic this compound via the epoxidation of fumaric acid.
Materials:
-
Fumaric acid
-
Hydrogen peroxide (30% w/w)
-
Sodium tungstate (Na₂WO₄)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Dissolution of Fumaric Acid: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve fumaric acid in distilled water with gentle heating.
-
Catalyst Addition: To the cooled solution, add a catalytic amount of sodium tungstate.
-
Acidification: Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Epoxidation: Slowly add 30% hydrogen peroxide to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 50-60°C) and monitored for completion (e.g., by TLC or monitoring the disappearance of the double bond).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the aqueous solution multiple times with diethyl ether to isolate the product.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization.
Caption: Chemical synthesis workflow for this compound.
Biosynthesis
Nature provides an elegant and stereospecific route to (2S,3S)-trans-epoxysuccinic acid. In fungi, this molecule is the "warhead" of the well-known cysteine protease inhibitor, E-64.[3][4] The biosynthetic pathway begins with fumaric acid and employs a specialized enzyme for the epoxidation step.
-
Starting Material: Fumaric acid
-
Key Enzyme: An Fe(II)/α-ketoglutarate-dependent oxygenase.[4] This enzyme facilitates the direct epoxidation of the double bond in fumaric acid to produce the (2S,3S) enantiomer of this compound.[3][4]
This biosynthetic route is of great interest for the chemoenzymatic synthesis of E-64 and its analogs, offering a highly selective and environmentally benign alternative to purely chemical methods.[3]
Part 3: Role in Drug Development and Biological Activity
The epoxide functionality of this compound is central to its biological activity and its utility in drug design. While epoxides can be associated with toxicity, their controlled use as targeted covalent inhibitors is a powerful strategy in medicinal chemistry.[5][6][7]
Mechanism of Action: Cysteine Protease Inhibition
This compound is the pharmacophore of the E-64 family of irreversible cysteine protease inhibitors.[8][9] The mechanism of inhibition involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on one of the electrophilic carbons of the epoxide ring.[10][11]
-
Binding: The inhibitor, typically a peptide derivative of this compound (like E-64), binds to the active site of the cysteine protease.
-
Nucleophilic Attack: The thiolate anion of the active site cysteine attacks one of the epoxide carbons.
-
Covalent Bond Formation: This attack opens the strained epoxide ring and forms a stable thioether bond between the inhibitor and the enzyme.[10]
-
Irreversible Inhibition: The formation of this covalent bond results in the irreversible inactivation of the enzyme.[9]
Caption: Mechanism of irreversible inhibition of cysteine proteases.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a scaffold for designing irreversible inhibitors of cysteine proteases, such as cathepsins and calpains.[9] Dysregulation of these proteases is implicated in a variety of diseases, including:
The development of E-64 and its derivatives has provided valuable chemical probes to study the roles of these enzymes in disease and to validate them as therapeutic targets.[3]
Impact on Cellular Signaling Pathways
By inhibiting specific cysteine proteases, compounds derived from this compound can modulate critical cellular signaling pathways.
-
NF-κB Signaling: Cathepsin L, a target of E-64-like inhibitors, has been shown to be involved in the degradation of A20, a negative regulator of the NF-κB pathway. Inhibition of cathepsin L can therefore suppress the activation of NF-κB signaling, which is a key driver of inflammation.[12]
-
TGF-β Signaling: There is evidence of a regulatory loop between transforming growth factor-beta (TGF-β) signaling and cathepsin K activity. In certain pathological contexts, cathepsins can activate latent TGF-β, and TGF-β signaling can, in turn, enhance cathepsin activity.[13] Inhibiting these cathepsins could break this pathogenic feedback loop.
Caption: Modulation of the NF-κB pathway by cathepsin inhibition.
Part 4: Experimental Protocols
Workflow for a Cysteine Protease Inhibition Assay
This protocol outlines a general workflow for determining the inhibitory potency (e.g., IC₅₀) of a trans-2,3-epoxysuccinate-based inhibitor against a model cysteine protease like papain.
Objective: To measure the IC₅₀ value of an inhibitor against a cysteine protease using a fluorogenic substrate.
Materials:
-
Cysteine protease (e.g., papain)
-
Assay buffer (e.g., sodium phosphate buffer with EDTA and a reducing agent like DTT)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Inhibitor stock solution (e.g., E-64 in a suitable solvent like DMSO or a water/ethanol mixture)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of the cysteine protease in the assay buffer and incubate to ensure the active site cysteine is in its reduced, active state.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock solution in the assay buffer.
-
Incubation: In the wells of the 96-well plate, add the enzyme solution to varying concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background). Incubate for a defined period to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time as the substrate is cleaved.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Normalize the rates to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Part 5: Safety and Handling
This compound and its derivatives should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: It is generally classified as causing skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation.
-
Handling Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
- 1. Binding modes of a new epoxysuccinyl-peptide inhibitor of cysteine proteases. Where and how do cysteine proteases express their selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monarch Initiative [beta.monarchinitiative.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Properties of trans-2,3-Epoxysuccinic Acid
Introduction
trans-2,3-Epoxysuccinic acid, a molecule featuring a strained three-membered epoxide ring fused to a succinic acid backbone, presents a fascinating case study in chemical thermodynamics. As both an epoxide and a dicarboxylic acid, its stability, reactivity, and potential biological activity are governed by a delicate interplay of ring strain and the influence of its polar carboxyl groups. Understanding the thermodynamic properties of this molecule—namely its enthalpy, entropy, and Gibbs free energy—is paramount for researchers, scientists, and drug development professionals. These properties dictate the molecule's behavior in chemical reactions, its stability under various conditions, and its potential as a synthetic building block or a pharmacologically active agent.
This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the thermodynamic landscape of this compound. Given the scarcity of direct experimental data for this specific compound, this document emphasizes the established methodologies and analytical reasoning required to predict and determine its thermodynamic profile. We will delve into computational estimation techniques, detail rigorous experimental protocols, and discuss the profound implications of these properties in the context of scientific research and pharmaceutical development.
Theoretical Framework and Computational Approaches
In the absence of extensive empirical data, computational chemistry serves as a powerful predictive tool. The fundamental thermodynamic properties—standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°)—can be estimated with reasonable accuracy using modern computational methods.
Fundamental Thermodynamic Concepts
-
Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A negative ΔHf° indicates an exothermic formation process and a more stable compound relative to its elements.
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions.
-
Standard Gibbs Free Energy of Formation (ΔGf°) : The Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a formation reaction under standard conditions. A negative ΔGf° indicates a spontaneous formation process. It is calculated using the equation: ΔGf° = ΔHf° - TΔS°
Computational Estimation Methods
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the thermochemical properties of molecules.[1][2] By calculating the electronic structure, one can derive the enthalpy of formation.[1][3] Various functionals and basis sets can be employed, and the accuracy can be benchmarked against experimental data for related compounds.[4] For instance, the enthalpy of formation for this compound can be calculated via atomization or isodesmic reaction schemes, where the target molecule is broken down into simpler species with well-established experimental thermochemical data.[4]
Comparative Analysis with Succinic Acid
To appreciate the thermodynamic contribution of the epoxide ring, it is instructive to compare this compound with its parent molecule, succinic acid. Succinic acid is a well-characterized dicarboxylic acid.[5][6]
| Property | Succinic Acid (C₄H₆O₄) | This compound (C₄H₄O₅) | Method of Determination |
| Molar Mass | 118.09 g/mol | 132.07 g/mol | Calculation |
| Standard Enthalpy of Formation (gas, ΔHf°) | -817.79 ± 0.61 kJ/mol[7][8] | Not Experimentally Determined | Active Thermochemical Tables (ATcT)[7][8] |
| Standard Enthalpy of Formation (solid, ΔHf°) | -940.5 kJ/mol[9] | Not Experimentally Determined | Literature Compilation[9] |
| Standard Molar Entropy (solid, S°) | 167.3 J/mol·K[9] | Not Experimentally Determined | Literature Compilation[9] |
| Gibbs Free Energy of Formation (solid, ΔGf°) | -823.0 kJ/mol[9] | Not Experimentally Determined | Calculated from ΔHf° and S°[9] |
The introduction of the strained epoxide ring is expected to make the enthalpy of formation of this compound less negative (i.e., the molecule is less stable) than a hypothetical, unstrained analogue. This inherent ring strain is a key driver of its chemical reactivity.
Experimental Determination of Thermodynamic Properties
Rigorous experimental validation is the gold standard in thermochemistry. The following sections detail the primary experimental techniques that would be employed to characterize this compound.
Reaction Calorimetry
Principle: Reaction calorimetry is a powerful technique to determine the enthalpy of formation of a compound by measuring the heat evolved or absorbed during a well-defined chemical reaction. For epoxides, a common approach is to measure the enthalpy of a reduction reaction that opens the epoxide ring to form a more stable alcohol.[4]
Hypothetical Protocol for this compound:
-
Reactant Preparation: A precise mass of this compound is dissolved in a suitable solvent within the calorimeter. A reducing agent, such as lithium triethylborohydride, is prepared in a separate container.
-
Reaction Initiation: The reducing agent is introduced to the solution of this compound, and the heat of reaction (ΔHrxn) is measured by the calorimeter as the epoxide is reduced to the corresponding diol.
-
Data Analysis: The measured heat of reaction is used in a thermochemical cycle. By knowing the standard enthalpy of formation of the reducing agent and the resulting diol, the enthalpy of formation of this compound can be calculated.
References
- 1. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atct.anl.gov [atct.anl.gov]
- 8. atct.anl.gov [atct.anl.gov]
- 9. sciencemadness.org [sciencemadness.org]
Methodological & Application
Enantioselective Synthesis of trans-2,3-Epoxysuccinic Acid: A Guide for Researchers
Introduction: The Significance of Chiral Epoxysuccinates
Enantiomerically pure trans-2,3-epoxysuccinic acid is a highly valuable chiral building block in the synthesis of pharmaceuticals and biologically active molecules. Its significance is prominently highlighted by its role as the core "warhead" in the natural product E-64, a potent and irreversible inhibitor of cysteine proteases.[1][2][3] The precise stereochemistry of the epoxide ring is crucial for its biological activity, making enantioselective synthesis a critical challenge for medicinal chemists and drug development professionals. This guide provides a detailed overview of the leading methodologies for the enantioselective synthesis of this compound, with a focus on both biocatalytic and chemocatalytic approaches.
Part 1: Biocatalytic Approach: The Enzymatic Epoxidation of Fumaric Acid
Nature has evolved highly efficient and selective enzymes for the synthesis of complex molecules. In the biosynthesis of E-64 in various fungi, such as Aspergillus japonicus, the key step is the direct and stereospecific epoxidation of fumaric acid to yield (2S,3S)-trans-epoxysuccinic acid.[1][2][3] This transformation is catalyzed by a non-heme iron(II) and α-ketoglutarate-dependent oxygenase.[1][2][3] This enzymatic approach represents a green and highly efficient route to the desired enantiomer.
Mechanism of Enzymatic Epoxidation
The Fe(II)/α-ketoglutarate-dependent oxygenase activates molecular oxygen to perform the epoxidation. The proposed catalytic cycle involves the coordination of α-ketoglutarate and the substrate (fumaric acid) to the iron center, followed by the binding of O₂. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate and the formation of a high-valent iron-oxo species, which then transfers an oxygen atom to the double bond of fumaric acid with high stereospecificity.
References
Synthesis of trans-2,3-Epoxysuccinic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of trans-2,3-epoxysuccinic acid. This valuable dicarboxylic acid serves as a crucial building block in the synthesis of various biologically active molecules and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering not just a step-by-step procedure but also the underlying scientific principles and safety considerations essential for successful and safe execution.
Introduction and Significance
This compound, a C4-dicarboxylic acid containing a reactive epoxide ring, is a versatile intermediate in organic synthesis. Its stereochemistry and bifunctional nature make it a sought-after precursor for the synthesis of complex molecules, including amino acids, enzyme inhibitors, and other chiral compounds. A common and efficient method for its preparation involves the stereospecific epoxidation of fumaric acid. This protocol focuses on the widely utilized method employing hydrogen peroxide as the oxidant in the presence of a tungstate catalyst.
Underlying Chemical Principles and Reaction Mechanism
The synthesis of this compound from fumaric acid is an electrophilic addition reaction where the double bond of the alkene is converted into an epoxide. The reaction proceeds with retention of stereochemistry, meaning the trans configuration of fumaric acid is translated to the trans configuration of the resulting epoxide.
The key to this transformation is the in-situ formation of a potent oxidizing agent from hydrogen peroxide and a catalyst, typically sodium tungstate (Na₂WO₄). The tungstate ion is oxidized by hydrogen peroxide to form various peroxo-tungstate species. These peroxo-tungstate species are the active oxidizing agents that transfer an oxygen atom to the nucleophilic double bond of fumaric acid.[1][2] The general mechanism can be visualized as a concerted process where the oxygen is delivered to the double bond, forming the three-membered epoxide ring.[3][4] The use of a tungstate catalyst is particularly effective for the epoxidation of electron-deficient alkenes like α,β-unsaturated acids.[1][2]
Safety Precautions: A Self-Validating System
Prior to commencing any experimental work, a thorough risk assessment is mandatory. This protocol involves the use of hazardous materials, and adherence to strict safety protocols is paramount.
-
Hydrogen Peroxide (H₂O₂): Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns.[5][6][7] It can also decompose violently if contaminated with metals or other impurities, or if heated.[5][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8] Work in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.[5]
-
Sodium Tungstate (Na₂WO₄): Sodium tungstate is harmful if swallowed.[9] Avoid inhalation of dust and direct contact with skin and eyes. Standard laboratory PPE should be sufficient for safe handling.
-
Fumaric Acid: Fumaric acid is an irritant. Avoid breathing dust and contact with skin and eyes.[10]
-
Reaction Hazards: The epoxidation reaction can be exothermic. Proper temperature control is crucial to prevent a runaway reaction, especially during the addition of hydrogen peroxide.[9][11] The combination of hydrogen peroxide and a tungsten catalyst can lead to accelerated decomposition of the peroxide, releasing oxygen gas and potentially causing pressure buildup if the reaction is performed in a closed system.[9]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the tungstate-catalyzed epoxidation of α,β-unsaturated acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Fumaric Acid | ≥99% | Sigma-Aldrich, Acros Organics |
| Sodium Tungstate Dihydrate | ACS Reagent Grade | Fisher Scientific, Merck |
| Hydrogen Peroxide | 30% (w/w) aqueous solution | VWR, Avantor |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard laboratory supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard laboratory supplier |
| Diethyl Ether | Anhydrous | Standard laboratory supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard laboratory supplier |
| Deionized Water | High Purity | In-house or commercial |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 11.6 g (0.1 mol) of fumaric acid and 3.3 g (0.01 mol) of sodium tungstate dihydrate in 100 mL of deionized water.
-
Stir the mixture until all solids are dissolved. You may need to gently warm the mixture to facilitate dissolution.
-
Adjust the pH of the solution to 5.5-6.0 by the dropwise addition of a 2 M sodium hydroxide solution. This pH range is crucial for the stability of the peroxo-tungstate species and for minimizing side reactions.
Step 2: Epoxidation Reaction
-
Cool the reaction mixture to 10-15 °C using an ice-water bath.
-
Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide to the reaction mixture via the dropping funnel over a period of 30-45 minutes . It is critical to maintain the reaction temperature below 25 °C during the addition to control the exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours . The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating the remaining hydrogen peroxide.
Step 3: Work-up and Isolation of the Product
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 1-2 with concentrated sulfuric acid. This step protonates the carboxylate groups of the product.
-
The aqueous solution is then extracted with diethyl ether (4 x 50 mL). The product is more soluble in the organic phase upon acidification.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.
Step 4: Purification
-
The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether or by recrystallization from hot water.
-
For recrystallization from water, dissolve the crude product in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum desiccator over P₂O₅.
Experimental Workflow Diagramdot
References
- 1. Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of α,β-Unsaturated Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. solvay.com [solvay.com]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2003084944A1 - Epoxidation of olefins - Google Patents [patents.google.com]
- 11. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Warhead: Applications of trans-2,3-Epoxysuccinic Acid in Medicinal Chemistry
Introduction: The Enduring Relevance of a Strained Ring
In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of reactivity, stereochemical definition, and biological relevance is a perpetual endeavor. Among these privileged structures, trans-2,3-epoxysuccinic acid, a seemingly simple dicarboxylic acid bearing a strained epoxide ring, has carved a significant niche. Its intrinsic electrophilicity, coupled with the stereochemical information embedded in its chiral centers, renders it a powerful tool in the design and synthesis of targeted therapeutics. This application note provides an in-depth exploration of the multifaceted applications of this compound in medicinal chemistry, with a primary focus on its seminal role in the development of cysteine protease inhibitors and its utility as a versatile chiral building block. We will delve into the mechanistic underpinnings of its biological activity and furnish detailed protocols for the synthesis and evaluation of its derivatives, aimed at empowering researchers in their drug discovery efforts.
I. The Epoxysuccinyl Moiety as a Cysteine Protease Inhibitor
The most prominent application of this compound in medicinal chemistry is as the core "warhead" in a class of potent and selective irreversible inhibitors of cysteine proteases. These enzymes, characterized by a nucleophilic cysteine residue in their active site, play crucial roles in a myriad of physiological and pathological processes, including protein turnover, antigen presentation, and viral replication. Consequently, they represent attractive targets for therapeutic intervention in diseases ranging from cancer to infectious diseases.
Mechanism of Irreversible Inhibition: A Covalent Embrace
The inhibitory activity of this compound derivatives stems from the electrophilic nature of the epoxide ring. The catalytic cycle of cysteine proteases involves the nucleophilic attack of the active site cysteine thiolate on the carbonyl carbon of a substrate's peptide bond[1]. Epoxysuccinyl-based inhibitors exploit this mechanism by presenting the epoxide as an alternative electrophile. The thiolate anion of the catalytic cysteine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a stable, covalent thioether bond. This covalent modification of the active site cysteine residue results in the irreversible inactivation of the enzyme.
The trans stereochemistry of the epoxide is crucial for potent inhibition. Quantum mechanics/molecular modeling (QM/MM) calculations have revealed that the (S,S)-configuration of the trans-epoxide allows for the formation of a strong hydrogen bonding network between the inhibitor and the enzyme's active site. This network optimally orients the epoxide ring for nucleophilic attack by the cysteine thiolate, leading to efficient and irreversible inhibition[2].
E-64 and its Analogs: Pioneering Epoxysuccinyl Inhibitors
The natural product E-64, L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, isolated from Aspergillus japonicus, is the archetypal irreversible cysteine protease inhibitor. Its discovery spurred the development of a vast library of synthetic analogs, each fine-tuned to exhibit selectivity towards specific cysteine proteases. For instance, modifications to the peptide portion of the molecule have yielded inhibitors with enhanced potency and selectivity for cathepsins B, K, L, and S.
| Inhibitor | Target Protease | IC50 (nM) | Reference |
| E-64 | Papain | 9 | [3] |
| E-64 | Cathepsin K | 1.4 | [1][3] |
| E-64 | Cathepsin L | 2.5 | [1][3] |
| E-64 | Cathepsin S | 4.1 | [1][3] |
| E-64 Titration | Papain (intact CA) | 24.7 ± 1.8 | [4][5] |
| E-64 Titration | Papain (denatured CA) | 8.9 ± 0.9 | [4][5] |
II. Protocol: Synthesis of an Epoxysuccinyl-Peptide Inhibitor
The synthesis of epoxysuccinyl-peptide inhibitors generally involves the coupling of a suitably protected this compound derivative with a peptide or amino acid. The following is a representative protocol for the synthesis of a dipeptide inhibitor.
Materials and Reagents:
-
This compound anhydride
-
L-Leucine methyl ester hydrochloride
-
L-Proline tert-butyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Synthesis of the Epoxysuccinyl-Leucine Intermediate: a. To a solution of L-Leucine methyl ester hydrochloride (1.0 eq) in DCM at 0 °C, add TEA (2.2 eq) and stir for 15 minutes. b. Add a solution of this compound anhydride (1.1 eq) in DCM dropwise. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Filter the reaction mixture to remove the triethylammonium chloride precipitate. e. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (EtOAc/hexanes gradient) to afford the desired epoxysuccinyl-leucine intermediate.
-
Peptide Coupling to L-Proline: a. To a solution of the epoxysuccinyl-leucine intermediate (1.0 eq), L-Proline tert-butyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF at 0 °C, add DCC (1.2 eq). b. Add TEA (1.2 eq) and stir the reaction mixture at room temperature for 24 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Dilute the filtrate with EtOAc and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography (EtOAc/hexanes gradient) to yield the protected dipeptide inhibitor.
-
Deprotection (if necessary): a. The ester protecting groups can be removed under appropriate acidic or basic conditions to yield the final inhibitor with free carboxylates. For example, a tert-butyl ester can be cleaved with trifluoroacetic acid in DCM.
III. Protocol: Cysteine Protease Inhibition Assay
The following is a general protocol for determining the inhibitory potency (IC50) of an epoxysuccinyl-based inhibitor against a cysteine protease, such as papain. This assay utilizes a fluorogenic substrate.
Materials and Reagents:
-
Papain (activated)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5
-
Inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Protocol:
-
Preparation of Reagents: a. Prepare the assay buffer and activate the papain according to the manufacturer's instructions. b. Prepare a stock solution of the fluorogenic substrate in DMSO. c. Prepare a serial dilution of the epoxysuccinyl inhibitor in DMSO.
-
Assay Procedure: a. In a 96-well black microplate, add 50 µL of assay buffer to each well. b. Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells (and 2 µL of DMSO to the control wells). c. Add 25 µL of the activated papain solution to each well and incubate at 37 °C for 15 minutes to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. e. Immediately place the microplate in a pre-warmed (37 °C) fluorometric microplate reader. f. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. d. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
IV. This compound as a Chiral Building Block
Beyond its prominent role in protease inhibitors, the stereochemically defined nature of this compound makes it a valuable chiral synthon in the synthesis of other medicinally relevant molecules. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, providing access to a range of functionalized chiral molecules.
For example, the enantioselective synthesis of chiral epoxides, such as derivatives of this compound, is a key step in the preparation of various natural products and pharmaceuticals[6][7]. The ability to control the stereochemistry at two adjacent carbon atoms makes this scaffold particularly useful for the synthesis of complex molecules with multiple stereocenters. While the literature is dominated by its application in protease inhibitors, the potential of this compound as a starting material for other classes of bioactive compounds remains an active area of research.
V. Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-defined, reactive chemical scaffold in medicinal chemistry. Its journey from a natural product component to a cornerstone of cysteine protease inhibitor design highlights the synergy between natural product discovery and synthetic chemistry. The detailed protocols provided herein for the synthesis and evaluation of its derivatives are intended to facilitate further exploration of this versatile molecule.
Looking ahead, the continued development of novel synthetic methodologies for the stereoselective synthesis of epoxides will undoubtedly expand the utility of this compound and its analogs. Furthermore, a deeper investigation into its application as a chiral building block for a broader range of therapeutic targets promises to unlock new avenues in drug discovery. The enduring legacy of this simple yet potent molecule is a compelling narrative of how fundamental principles of reactivity and stereochemistry can be harnessed to address complex challenges in human health.
References
- 1. Cysteine protease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of trans-2,3-Epoxysuccinic Acid for the Synthesis of Cysteine Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of enzymology, medicinal chemistry, and pharmacology.
Abstract: This document provides a comprehensive technical guide on the application of trans-2,3-epoxysuccinic acid as a foundational scaffold for the synthesis of potent and selective enzyme inhibitors, with a primary focus on cysteine proteases. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for the synthesis of the archetypal inhibitor E-64, and discuss methodologies for the characterization and evaluation of newly synthesized analogues. This guide is intended to equip researchers with the foundational knowledge and practical insights required to leverage this versatile chemical entity in drug discovery and chemical biology.
Introduction: The Significance of the Epoxysuccinyl Scaffold
This compound is a deceptively simple molecule that serves as the "warhead" for a class of highly effective, irreversible inhibitors of cysteine proteases.[1][2] Its rigid stereochemistry and strained epoxide ring are the key features that endow it with the ability to covalently modify the active site of target enzymes, leading to potent and often irreversible inhibition.[3][4] The natural product E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), first isolated from Aspergillus japonicus in 1978, stands as the quintessential example of this class of inhibitors.[2][5] E-64 and its synthetic analogues have become indispensable tools in the study of cysteine protease function and are being explored as therapeutic agents for diseases characterized by aberrant protease activity, such as cancer and parasitic infections.[6][7] This guide will provide the theoretical and practical framework for the rational design and synthesis of novel inhibitors based on this privileged scaffold.
Mechanism of Action: Covalent Modification of the Catalytic Cysteine
The inhibitory activity of epoxysuccinic acid-derived compounds stems from the electrophilic nature of the epoxide ring. In the active site of a cysteine protease, the catalytic cysteine residue is activated by a neighboring histidine, forming a highly nucleophilic thiolate anion. This thiolate initiates a nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and the formation of a stable thioether bond.[8][9] This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme.[3][4][10] The peptidyl portion of the inhibitor plays a crucial role in directing the warhead to the active site and establishing specific interactions with the enzyme's substrate-binding pockets, thereby dictating the inhibitor's potency and selectivity.[7]
Caption: Covalent inhibition of a cysteine protease by an epoxysuccinyl inhibitor.
Targeted Enzyme Families and Representative Inhibitors
Derivatives of this compound have demonstrated potent inhibitory activity against a broad spectrum of cysteine proteases, particularly those belonging to the papain superfamily.[11] This family includes the cathepsins (B, H, and L), calpains, and various parasitic proteases like cruzain and rhodesain.[6][12] The specificity of these inhibitors is largely determined by the nature of the amino acid or peptide-like moieties attached to the epoxysuccinyl core, which interact with the S1, S2, and S3 substrate-binding pockets of the target protease.[7]
| Inhibitor Name | Target Enzyme(s) | Reported Potency (k_inact/K_i) | Reference(s) |
| E-64 | Papain, Cathepsin B, H, L, Calpain | High (e.g., 1.7 x 10^6 M⁻¹s⁻¹ for Papain) | [12], |
| CA-074 | Cathepsin B (selective) | High (e.g., 1.3 x 10^6 M⁻¹s⁻¹) | [13] |
| JPM-565 | Pan-Cathepsin | Potent, broad-spectrum | [7] |
Experimental Protocols
Synthesis of E-64: A Step-by-Step Guide
The synthesis of E-64 from L-leucine and agmatine, utilizing this compound as the key building block, is a well-established procedure. The following protocol outlines a representative synthetic route.
Materials:
-
L-Leucine methyl ester hydrochloride
-
Agmatine sulfate
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Protocol:
-
Step 1: Synthesis of Boc-L-Leucyl-Agmatine:
-
Dissolve Boc-L-leucine and HOBt in DMF.
-
Add DCC at 0°C and stir for 30 minutes.
-
Add a solution of agmatine sulfate and TEA in water.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture and purify the crude product by silica gel chromatography.
-
-
Step 2: Deprotection of Boc-L-Leucyl-Agmatine:
-
Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the TFA salt of L-Leucyl-Agmatine.
-
-
Step 3: Coupling with this compound:
-
Dissolve this compound and HOBt in DMF.
-
Add DCC at 0°C and stir for 30 minutes.
-
Add a solution of the deprotected L-Leucyl-Agmatine from Step 2 and TEA in DMF.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture and purify the crude product by preparative HPLC to yield E-64.
-
Caption: General workflow for the synthesis of E-64.
Characterization of Synthesized Inhibitors
The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight of the synthesized inhibitor.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
Enzyme Inhibition Assays
The inhibitory potency of the synthesized compounds should be determined using appropriate enzymatic assays. A common method involves a fluorogenic substrate.
Protocol for a Fluorogenic Cysteine Protease Inhibition Assay:
-
Reagents and Buffers:
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 1 mM EDTA).
-
Cysteine protease stock solution (e.g., papain or a cathepsin).
-
Fluorogenic substrate stock solution (e.g., Z-Phe-Arg-AMC).
-
Synthesized inhibitor stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the wells and incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a suitable dose-response curve. For irreversible inhibitors, determination of the second-order rate constant (k_inact/K_i) provides a more accurate measure of inhibitory potency.
-
Conclusion and Future Perspectives
This compound remains a cornerstone in the development of cysteine protease inhibitors. Its inherent reactivity, coupled with the modularity of its synthetic derivatization, allows for the generation of a wide array of potent and selective inhibitors. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space surrounding this remarkable scaffold. Future efforts in this field will likely focus on the development of inhibitors with improved pharmacokinetic properties, enhanced selectivity for specific cysteine protease isoforms, and novel applications in the diagnosis and treatment of a range of human diseases. The enzymatic combinatorial synthesis of E-64 and its analogs also presents a promising avenue for the rapid generation of inhibitor libraries.[1][14]
References
- 1. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of cysteine protease inactivation by peptidyl epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. academic.oup.com [academic.oup.com]
- 6. goldbio.com [goldbio.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. E-64 - Wikipedia [en.wikipedia.org]
- 10. Mechanism of cysteine protease inactivation by peptidyl epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20060154325A1 - Synthesis of epoxide based inhibitors of cysteine proteases - Google Patents [patents.google.com]
- 12. [PDF] L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. | Semantic Scholar [semanticscholar.org]
- 13. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
analytical methods for determining the purity of trans-2,3-Epoxysuccinic acid
An Application Guide to the Analytical Determination of Purity for trans-2,3-Epoxysuccinic Acid
Introduction
This compound is a C4-dicarboxylic acid containing a reactive epoxide ring[1]. Its unique bifunctional nature makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and polymers. Given its reactivity, particularly the susceptibility of the epoxide ring to nucleophilic attack, ensuring the purity and stability of this compound is paramount for its effective use in research and development. The presence of impurities can lead to unpredictable reaction kinetics, undesirable side products, and compromised final product quality.
This comprehensive guide provides detailed analytical methodologies for the robust determination of the purity of this compound. We will explore chromatographic, titrimetric, and spectroscopic techniques, explaining the scientific rationale behind method selection and providing step-by-step protocols for immediate application.
Understanding Potential Impurities
Effective purity analysis begins with an understanding of potential impurities arising from the synthesis process. This compound is typically synthesized via the epoxidation of fumaric acid (the trans-isomer of butenedioic acid). Consequently, common process-related impurities may include:
-
Unreacted Starting Materials: Residual fumaric acid.
-
Isomeric Impurities: cis-2,3-Epoxysuccinic acid (from maleic acid, the cis-isomer starting material).
-
Hydrolysis Products: Tartaric acid, formed by the opening of the epoxide ring.[2][3]
The analytical methods detailed herein are designed to separate and quantify the parent compound from these and other potential unknown impurities.
Method 1: High-Performance Liquid Chromatography (HPLC) for Related Substances
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying closely related organic acids. A reversed-phase method is ideal, as it allows for the separation of polar analytes based on their hydrophobicity.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column provides a non-polar stationary phase. To retain polar organic acids like epoxysuccinic and tartaric acids, their polarity must be suppressed.
-
Acidified Mobile Phase: By setting the mobile phase pH to an acidic value (e.g., 2.1-2.6), the carboxylic acid functional groups remain in their protonated, less polar form (-COOH) rather than the highly polar carboxylate form (-COO⁻). This significantly increases retention on the C18 column, enabling separation.[4][5][6]
-
UV Detection: The carboxylic acid functional groups exhibit UV absorbance at low wavelengths. Detection at or near 210 nm provides a sensitive and reliable signal for quantification.[4][5][6]
Visual Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol: HPLC Determination of Purity
1. Instrumentation and Materials:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound of known purity.
-
Reagents: Potassium phosphate monobasic (KH₂PO₄), phosphoric acid, HPLC-grade water, and methanol.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | 0.01 mol/L KH₂PO₄, pH adjusted to 2.6 with phosphoric acid.[6] |
| Flow Rate | 0.7 - 1.0 mL/min.[4][7] |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm.[4][5][6] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes (adjust as needed to elute all impurities) |
3. Solution Preparation:
-
Mobile Phase: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.01 M solution. Adjust the pH to 2.6 using diluted phosphoric acid. Filter through a 0.45 µm filter and degas.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the sample chromatogram, excluding those from the blank.
5. Calculation of Purity: The purity is typically calculated using area normalization. This method assumes that all impurities have a similar detector response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method 2: Titrimetric Methods for Assay Determination
Titrimetry provides a robust, absolute method for determining the overall content of the acidic functional groups and, more specifically, the epoxide content.
Total Acidity by Acid-Base Titration
This method quantifies the total acidic content by titrating the two carboxylic acid groups with a standardized base.
Protocol: Total Acidity
-
Preparation: Accurately weigh approximately 150 mg of the sample into a flask. Dissolve in 50 mL of deionized water. Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the solution with standardized 0.1 N sodium hydroxide (NaOH) until a persistent faint pink endpoint is observed.
-
Calculation: Assay (%) = (V × N × M.W. × 100) / (W × 2000)
-
V: Volume of NaOH used (mL)
-
N: Normality of NaOH solution
-
M.W.: Molecular weight of epoxysuccinic acid (132.07 g/mol )[1]
-
W: Weight of the sample (g)
-
The factor of 2 in the denominator accounts for the dibasic nature of the acid.
-
Epoxide Content by Halogen Acid Titration
This is a specific assay for the epoxide group. The most reliable methods involve the reaction of the epoxide with a hydrogen halide, such as HBr, which is generated in situ.[8] The epoxide ring is opened by the acid, consuming one equivalent of HBr. The amount of acid consumed is determined by titration.[8][9]
Causality of Experimental Choices:
-
Anhydrous Medium: The reaction is performed in a non-aqueous solvent like glacial acetic acid to prevent side-reactions, such as hydration of the epoxide to a diol, which would interfere with the measurement.[8]
-
Quaternary Ammonium Halide: Tetraethylammonium bromide (NEt₄Br) is used as a stable, non-volatile source of bromide ions.[9]
-
Perchloric Acid Titrant: Perchloric acid (HClO₄) in acetic acid is a strong acid that reacts with the bromide to generate HBr in situ, which then reacts with the epoxide. The direct titration of the sample with HClO₄ in the presence of the bromide source allows for a sharp and accurate endpoint.[9]
Visual Principle: Epoxide Titration
Caption: Principle of epoxide content determination by direct titration.
Protocol: Epoxide Content
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid.
-
Tetraethylammonium bromide reagent: Dissolve 100 g of NEt₄Br in 400 mL of glacial acetic acid.[9]
-
Crystal violet indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 100-150 mg of the sample into a flask.
-
Add 25 mL of the tetraethylammonium bromide reagent and swirl to dissolve.
-
Add 2-3 drops of crystal violet indicator. The solution will likely be violet or blue.
-
Titrate with 0.1 N perchloric acid to a distinct green or blue-green endpoint.[9]
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation: Assay (%) = ((V_sample - V_blank) × N × M.W. × 100) / (W × 1000)
-
V_sample: Volume of HClO₄ for the sample (mL)
-
V_blank: Volume of HClO₄ for the blank (mL)
-
N: Normality of HClO₄ solution
-
M.W.: Molecular weight of epoxysuccinic acid (132.07 g/mol )[1]
-
W: Weight of the sample (g)
-
Method 3: Gas Chromatography (GC) - A Note on Applicability
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. The high temperatures of the GC inlet would cause decomposition. However, GC analysis is possible after chemical derivatization to convert the polar carboxyl groups into more volatile and stable esters (e.g., methyl or silyl esters).[10][11]
-
Derivatization: A common approach is to convert the acid to its corresponding fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ester. This is typically done using reagents like TMSH (trimethylsulfonium hydroxide) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[11][12]
-
Analysis: The resulting derivatives can be analyzed by GC-MS, which provides excellent separation and definitive identification of impurities based on their mass spectra.[10][13]
While powerful, GC with derivatization is more complex and time-consuming than HPLC or titration and is generally reserved for specific impurity identification challenges or when other methods are not suitable.
Method 4: Spectroscopic Confirmation
While not quantitative for purity, spectroscopic methods are essential for identity confirmation.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is an excellent tool for confirming the presence of the key functional groups. The spectrum of this compound should show characteristic absorptions for:
-
O-H stretch (Carboxylic Acid): A very broad band around 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O-C stretch (Epoxide Ring): Bands in the 800-950 cm⁻¹ region. Conformity of the sample's IR spectrum with that of a reference standard provides strong evidence of its identity.[14]
-
Summary and Method Selection
The choice of analytical method depends on the specific goal of the analysis.
| Method | Primary Use | Advantages | Limitations |
| HPLC | Purity & Related Substances | High sensitivity, excellent for separating isomers and degradation products. | Requires reference standards for quantitative impurity analysis. |
| Titration (Total Acid) | Assay (overall acid content) | Absolute, robust, no reference standard needed for the method itself. | Non-specific; measures any acidic impurity. |
| Titration (Epoxide) | Assay (specific functionality) | Specific to the epoxide group, robust, absolute method. | Can be affected by other reactive species. |
| GC-MS | Impurity Identification | High separation efficiency, provides structural information for identification. | Requires complex and potentially incomplete derivatization. |
| FT-IR | Identity Confirmation | Fast, provides definitive functional group information. | Not quantitative for purity determination. |
For a comprehensive quality assessment of a new batch of this compound, a combination of methods is recommended:
-
Identity: Confirm with FT-IR .
-
Assay: Determine content using Epoxide Titration .
-
Purity/Related Substances: Profile impurities using HPLC .
This multi-faceted approach ensures that the material not only meets its overall content specification but is also free from significant levels of process-related and degradation impurities, guaranteeing its suitability for downstream applications.
References
- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of epoxysuccinic acid and its polymers - SINOCHEM [sinocheme.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cis-Epoxysuccinic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes and Protocols for the Derivatization of trans-2,3-Epoxysuccinic Acid for Analysis
Abstract
trans-2,3-Epoxysuccinic acid is a bifunctional molecule of significant interest in various fields, including as a building block in chemical synthesis and as a potential biomarker. Its analysis is complicated by its high polarity, low volatility, and lack of a strong chromophore, making it challenging to analyze by standard chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) without derivatization. This document provides a comprehensive guide with detailed protocols for the derivatization of this compound to facilitate its qualitative and quantitative analysis. We will explore strategies for both GC-MS and HPLC, including methods for chiral separation to analyze its enantiomers.
Introduction: The Analytical Challenge of this compound
This compound possesses two carboxylic acid groups and a reactive epoxide ring. This unique structure presents several analytical hurdles:
-
High Polarity and Low Volatility: The two carboxylic acid groups make the molecule highly polar and non-volatile, rendering it unsuitable for direct GC analysis.
-
Lack of Chromophore: The absence of a significant UV-absorbing or fluorescent moiety results in poor sensitivity in HPLC with common detectors.
-
Chirality: The molecule contains two chiral centers, and the analysis of its enantiomers often requires specialized techniques.
-
Reactivity of the Epoxide Ring: The strained epoxide ring can be susceptible to opening under certain chemical conditions, which must be considered during sample preparation and derivatization.
Derivatization is a crucial step to overcome these challenges by chemically modifying the analyte to improve its analytical properties. This guide will detail robust derivatization strategies tailored for this compound.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Silylation, which replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group, is a common technique for this purpose.[1] However, the presence of the epoxide ring in this compound requires careful consideration, as silylating reagents can potentially react with and open the ring. We present two primary strategies to address this.
Strategy 1: Two-Step Derivatization for Robust Analysis
This strategy involves a sequential methylation and silylation process. The initial methylation step serves a dual purpose: it converts the carboxylic acids to their less polar methyl esters and controllably opens the epoxide ring to form stable methoxy-hydroxy derivatives. The subsequent silylation targets the newly formed hydroxyl groups. This method provides a stable and reproducible derivative for GC-MS analysis.[2]
Materials:
-
This compound standard or sample extract (dried)
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Methylation and Epoxide Ring Opening:
-
To the dried sample in a GC vial, add 200 µL of 14% BF3-MeOH solution.
-
Seal the vial tightly and heat at 60°C for 30 minutes. This step converts the carboxylic acids to methyl esters and the epoxide to methoxy-hydroxy groups.[2]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[3]
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
Expected Derivative: The final product will be the di-trimethylsilyl ether of the dimethyl ester of 2-methoxy-3-hydroxysuccinic acid.
Strategy 2: Direct Silylation (with Caution)
A direct, one-step silylation of both the carboxylic acid groups is a simpler approach. However, the stability of the epoxide ring under silylation conditions must be carefully evaluated. Strong silylating agents and harsh conditions could lead to partial or complete ring-opening, resulting in a mixture of products and compromising quantitative accuracy.[4] Milder silylation conditions are therefore recommended.
Materials:
-
This compound standard or sample extract (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous pyridine
-
GC vials (2 mL) with inserts
-
Heating block
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Silylation:
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA to the dried sample.
-
Seal the vial and heat at 60°C for 1 hour.
-
-
Analysis:
-
Cool the vial to room temperature before GC-MS analysis.
-
Considerations for Direct Silylation:
-
Epoxide Stability: It is crucial to validate this method by analyzing a pure standard of this compound to confirm if the epoxide ring remains intact. The mass spectrum should be carefully examined for the molecular ion of the di-TMS ester of this compound and for any fragments indicating ring-opening.
-
Multiple Derivatives: Be aware of the potential for the formation of multiple derivatives, which can complicate data analysis.[4]
Data Presentation: GC-MS Derivatization Strategies
| Strategy | Reagents | Key Steps | Expected Derivative | Pros | Cons |
| Two-Step | BF3-MeOH, BSTFA + 1% TMCS | 1. Methylation & Ring Opening2. Silylation | Di-TMS ether of dimethyl ester of 2-methoxy-3-hydroxysuccinic acid | Robust, reproducible, single derivative | More complex, longer procedure |
| One-Step | BSTFA, Pyridine | Direct Silylation | Di-TMS ester of this compound | Simple, faster | Potential for epoxide ring opening, multiple derivatives |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag to enhance detection sensitivity. Since this compound has two carboxylic acid groups, reagents targeting this functionality are suitable.
UV-Vis Derivatization
Phenacyl bromide and its analogs are common reagents for the esterification of carboxylic acids, introducing a UV-active phenacyl group.
Materials:
-
This compound standard or sample extract
-
4-Bromophenacyl bromide solution (in acetone)
-
Crown ether (e.g., 18-crown-6) solution (in acetone)
-
Potassium carbonate
-
HPLC grade acetonitrile and water
-
Reaction vials
Procedure:
-
Reaction Setup: In a reaction vial, mix the sample containing this compound with an excess of 4-bromophenacyl bromide solution and a catalytic amount of 18-crown-6 solution.
-
Derivatization: Add a small amount of potassium carbonate to catalyze the reaction. Seal the vial and heat at 80°C for 30 minutes.
-
Quenching: Cool the reaction mixture and add a small amount of acetic acid to quench the reaction.
-
Analysis: Dilute the mixture with the mobile phase and inject it into the HPLC system.
Fluorescence Derivatization for Enhanced Sensitivity and Chiral Separation
Fluorescence derivatization offers superior sensitivity compared to UV-Vis detection. Furthermore, by using a chiral fluorescent derivatizing agent, it is possible to separate the enantiomers of this compound on a standard achiral HPLC column. The chiral reagent reacts with the racemic analyte to form diastereomers, which have different physical properties and can be separated chromatographically.[5][6][7]
Materials:
-
This compound standard or sample extract
-
Chiral fluorescent derivatizing agent (e.g., a chiral amine that reacts with carboxylic acids, such as (R)-(-)-2-amino-1-propanol, followed by tagging with a fluorophore, or a dedicated chiral fluorescent tagging reagent)
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Reaction vials
Procedure:
-
Sample Preparation: The sample should be dry and dissolved in the anhydrous solvent.
-
Derivatization:
-
To the sample solution, add an excess of the chiral fluorescent derivatizing agent and the coupling agent (e.g., EDC).
-
Allow the reaction to proceed at room temperature for 1-2 hours, or as recommended for the specific reagent.
-
-
Analysis: The reaction mixture can be directly injected into the HPLC system for the separation of the resulting diastereomers.
Choice of Chiral Derivatizing Agent: A variety of chiral derivatizing agents are commercially available. The selection will depend on the reactivity with carboxylic acids and the fluorescence properties of the tag. It is essential that the chiral derivatizing agent itself has high enantiomeric purity.[7]
Visualization of Workflows
GC-MS Derivatization Workflow
Caption: Workflow for GC-MS derivatization of this compound.
HPLC Derivatization Workflow
Caption: Workflow for HPLC derivatization of this compound.
Conclusion and Best Practices
The successful analysis of this compound by chromatographic methods is highly dependent on the chosen derivatization strategy. For GC-MS, a two-step methylation and silylation protocol is recommended for robust and reproducible results, as it addresses the reactivity of both the carboxylic acid and epoxide functionalities. For HPLC, derivatization with a fluorescent tag is essential for sensitive detection. Furthermore, the use of a chiral fluorescent derivatizing agent provides an elegant solution for the enantioselective analysis of this molecule.
Best Practices:
-
Anhydrous Conditions: Silylation reactions are sensitive to moisture. Ensure all solvents and glassware are anhydrous to prevent reagent degradation and incomplete derivatization.
-
Method Validation: Always validate the chosen derivatization method with a pure standard of this compound to confirm the identity of the derivative(s) and to optimize reaction conditions.
-
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification. An isotopically labeled analog of this compound would be ideal.
By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and accurately analyze this compound in various sample matrices.
References
- 1. restek.com [restek.com]
- 2. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric derivatization for biomedical chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Application Note & Protocol Guide: Large-Scale Synthesis of trans-2,3-Epoxysuccinic Acid
Executive Summary
This document provides a comprehensive guide for the large-scale synthesis of trans-2,3-epoxysuccinic acid, a valuable chiral building block and a key intermediate in the synthesis of various bioactive molecules, including cysteine protease inhibitors like E-64.[1][2] We move beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for successful scale-up. This guide compares prominent synthetic strategies and provides a detailed, field-proven protocol for the tungstate-catalyzed epoxidation of fumaric acid, selected for its scalability and efficiency. Every recommendation is grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound (t-ESA) is the trans-2,3-epoxy derivative of succinic acid.[3][4] Its rigid, stereochemically defined structure, featuring a reactive epoxide ring flanked by two carboxylic acid groups, makes it a highly sought-after intermediate in medicinal chemistry and materials science. Its most notable application is as the core warhead in E-64, a widely used irreversible inhibitor of cysteine proteases.[1][2] The ability to produce t-ESA on a large scale, with high purity and stereochemical control, is therefore a critical enabling step for drug discovery programs and the synthesis of complex molecules. This guide focuses on bridging the gap between laboratory-scale procedures and robust, scalable production.
Synthetic Pathways: A Comparative Analysis
Two primary strategies dominate the synthesis of t-ESA: classic chemical oxidation and modern biocatalytic routes. The choice of pathway depends critically on the desired scale, cost constraints, and stereochemical requirements.
Chemical Synthesis: Tungstate-Catalyzed Epoxidation
The most direct and industrially common chemical route is the epoxidation of fumaric acid, the trans-isomer of butenedioic acid. This stereospecific reaction ensures the formation of the desired trans-epoxide. While various oxidizing agents can be used, the combination of hydrogen peroxide (H₂O₂) and a tungstate salt catalyst offers a balance of reactivity, cost-effectiveness, and environmental acceptability.
The mechanism involves the formation of a peroxotungstate species from the reaction of sodium tungstate with hydrogen peroxide. This activated peroxo-complex is the potent oxidizing agent that delivers an oxygen atom to the electron-rich double bond of the fumarate dianion.
Biocatalytic Synthesis: Enzymatic Epoxidation
Nature has evolved elegant solutions for stereoselective oxidations. The biosynthesis of E-64, for example, begins with the epoxidation of fumaric acid catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase.[2] This approach offers near-perfect enantioselectivity, yielding the specific (2S,3S) stereoisomer.[1] Lipase-catalyzed methods have also been developed for the epoxidation of unsaturated acids, presenting another "green" alternative that operates under mild conditions.[5]
Comparative Summary
| Parameter | Tungstate-Catalyzed Chemical Synthesis | Biocatalytic (Enzymatic) Synthesis |
| Starting Material | Fumaric Acid | Fumaric Acid |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Molecular Oxygen (O₂) or H₂O₂ |
| Yield | Good to Excellent (up to ~86-95%)[6][7] | Variable, often lower concentration |
| Stereoselectivity | Racemic (produces a mixture of enantiomers) | Excellent (produces a single enantiomer)[1] |
| Scalability | High; well-suited for industrial production. | Moderate; can be limited by enzyme cost/stability. |
| Key Advantage | Cost-effective, high throughput, established methodology.[6][8] | Unparalleled stereochemical control.[1] |
| Key Challenge | Requires optical resolution for chiral applications; potential for epoxide hydrolysis.[6] | Enzyme sourcing, activity, and downstream processing. |
For applications where a racemic mixture is acceptable or where subsequent resolution is planned, the tungstate-catalyzed method is the superior choice for large-scale production due to its robustness and economic advantages.
Recommended Protocol: Large-Scale Tungstate-Catalyzed Epoxidation of Fumaric Acid
This protocol is based on the foundational work of Payne and Williams, optimized with insights from modern process chemistry.[6][8] It is designed for robustness and high yield.
Principle & Mechanism
Fumaric acid is epoxidized using hydrogen peroxide in an aqueous solution, catalyzed by sodium tungstate. The pH is carefully controlled to maintain the fumarate in its soluble dianion form and to minimize the acid-catalyzed hydrolysis of the resulting epoxide product. The reaction proceeds via a peroxotungstate intermediate as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monarch Initiative [beta.monarchinitiative.org]
- 4. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pubs.acs.org [pubs.acs.org]
Downstream Applications of trans-2,3-Epoxysuccinic Acid Derivatives: A Technical Guide for Researchers
The strained three-membered ring of epoxides confers a high degree of reactivity, making them valuable intermediates in organic synthesis. Among these, trans-2,3-epoxysuccinic acid and its derivatives stand out as a class of compounds with significant utility across diverse scientific disciplines. Their stereochemical purity and bifunctional nature, possessing both a reactive epoxide and two carboxylic acid moieties, make them powerful tools in drug discovery, polymer science, and as chiral building blocks for complex molecule synthesis. This guide provides an in-depth exploration of the key downstream applications of these versatile molecules, complete with detailed protocols and mechanistic insights to empower researchers in their practical applications.
Cysteine Protease Inhibition: A Targeted Approach in Drug Discovery
The trans-epoxysuccinyl moiety is a highly effective warhead for the irreversible inhibition of cysteine proteases. The electrophilic epoxide ring is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue, forming a stable covalent thioether bond. This mechanism underpins the activity of a class of potent and selective cysteine protease inhibitors.
The most prominent example is L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, commonly known as E-64.[1][2] E-64 and its analogues are invaluable tools for studying the physiological and pathological roles of cysteine proteases, such as cathepsins and calpains, which are implicated in a range of diseases including cancer, neurodegenerative disorders, and parasitic infections.[2][3] The specificity of these inhibitors can be modulated by altering the peptide-like side chain, which interacts with the substrate-binding pockets of the target protease.[4]
Mechanism of Cysteine Protease Inhibition by E-64
The inhibitory action of E-64 proceeds via a covalent modification of the active site cysteine. The process can be visualized as a targeted nucleophilic attack on the epoxide ring.
References
- 1. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2,3-Epoxysuccinic Acid
Welcome to the technical support center for the synthesis of trans-2,3-epoxysuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your experimental outcomes.
Introduction
The synthesis of this compound, a valuable chiral building block, is a critical process in the development of various pharmaceuticals and fine chemicals. The stereospecific epoxidation of fumaric acid is the most common route, presenting a unique set of challenges that can impact yield, purity, and stereochemical integrity. This guide provides a structured approach to identifying and resolving these issues, grounded in established chemical principles.
Visualizing the Synthetic Pathway
The primary route to this compound involves the stereospecific epoxidation of fumaric acid. Understanding this pathway is crucial for troubleshooting.
Caption: General synthesis of this compound.
Part 1: Troubleshooting Common Problems
This section is organized in a question-and-answer format to directly address the most frequent issues encountered during the synthesis.
Section 1.1: Low Reaction Yield
Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields are a common frustration in this synthesis. The primary culprits are often suboptimal reaction conditions, catalyst inefficiency, or competing side reactions. Let's break down the troubleshooting process:
1. Catalyst Selection and Concentration:
-
The "Why": The choice and concentration of the catalyst are critical for activating the oxidizing agent (commonly hydrogen peroxide) to efficiently form the epoxide. Tungstate (e.g., sodium tungstate, Na₂WO₄) and molybdate salts are effective catalysts for this epoxidation.[1]
-
Troubleshooting Steps:
-
Verify Catalyst: Ensure you are using an appropriate catalyst, such as sodium tungstate or sodium molybdate.
-
Optimize Concentration: The catalyst loading is crucial. A typical starting point is 2-4% by weight relative to the starting material (e.g., maleic anhydride, which is hydrolyzed in situ to the corresponding salt).[1] Systematically vary the catalyst concentration to find the optimal loading for your specific conditions.
-
2. Reaction Temperature and Time:
-
The "Why": The epoxidation of the fumarate dianion is an exothermic process.[2] Insufficient temperature can lead to a sluggish reaction, while excessive heat can promote the decomposition of hydrogen peroxide and increase the rate of side reactions, such as hydrolysis of the desired epoxide.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a reaction temperature in the range of 60-70°C. A temperature of 65°C is often cited as optimal.[1] Use a temperature-controlled reaction vessel to prevent thermal runaway.
-
Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., titration of the epoxide or HPLC). This will help you determine the optimal reaction time and avoid prolonged heating that could lead to product degradation. An epoxidation time of around 30 minutes is often sufficient under optimal conditions.[1]
-
3. pH of the Reaction Mixture:
-
The "Why": The pH of the reaction medium influences both the stability of the reactants and the product. An acidic environment can lead to the hydrolysis of the epoxide ring, forming tartaric acid.[1] Conversely, a highly basic medium can cause the decomposition of hydrogen peroxide.
-
Troubleshooting Steps:
-
Maintain Alkaline Conditions: The reaction is typically carried out under alkaline conditions. When starting from maleic anhydride, a molar ratio of 1:2 with sodium hydroxide is recommended to form the disodium maleate in situ.[1] This ensures the substrate is in its reactive, deprotonated form and helps to stabilize the product.
-
4. Oxidizing Agent Concentration:
-
The "Why": A sufficient excess of the oxidizing agent, typically 30% hydrogen peroxide, is necessary to drive the reaction to completion.
-
Troubleshooting Steps:
-
Optimize H₂O₂ Ratio: A mass ratio of 30% H₂O₂ to the starting anhydride of around 7:10 has been shown to be effective.[1] Ensure your hydrogen peroxide solution has not degraded over time.
-
Section 1.2: Presence of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer:
The primary side reaction of concern is the hydrolysis of the epoxide ring to form tartaric acid. Other impurities can arise from unreacted starting materials or byproducts from the decomposition of the oxidizing agent.
Visualizing Side Reactions:
Caption: Primary side reaction: Hydrolysis of the epoxide.
1. Hydrolysis to Tartaric Acid:
-
The "Why": The strained three-membered epoxide ring is susceptible to nucleophilic attack by water, especially under acidic conditions, leading to ring-opening and the formation of a diol. In the case of this compound, this results in the formation of meso-tartaric acid.[3][4]
-
Troubleshooting Steps:
-
Strict pH Control: As mentioned previously, maintaining alkaline conditions throughout the reaction is the most effective way to suppress hydrolysis.[1]
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis.[5] Adhere to the optimal temperature range.
-
Work-up Conditions: During product isolation and purification, avoid prolonged exposure to acidic conditions.
-
2. Unreacted Starting Material:
-
The "Why": Incomplete conversion will result in the presence of fumaric acid (or its salt) in the final product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize analytical techniques like HPLC or NMR to monitor the disappearance of the starting material and ensure the reaction has gone to completion.
-
Optimize Stoichiometry: Ensure the molar ratios of reactants and the concentration of the catalyst are optimized as discussed in the "Low Yield" section.
-
Section 1.3: Stereoselectivity Issues
Question: I am concerned about the stereochemical purity of my product. How can I ensure the synthesis is stereospecific for the trans isomer?
Answer:
The epoxidation of fumaric acid (the trans isomer of butenedioic acid) is a stereospecific reaction, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the epoxide product.[6][7] To obtain this compound, you must start with fumaric acid.
1. Starting Material Purity:
-
The "Why": If the starting fumaric acid is contaminated with maleic acid (the cis isomer), the epoxidation will produce a mixture of trans- and cis-2,3-epoxysuccinic acid.
-
Troubleshooting Steps:
-
Verify Starting Material: Confirm the purity and isomeric identity of your starting butenedioic acid using techniques like melting point analysis or NMR spectroscopy. Fumaric acid has a significantly higher melting point than maleic acid.
-
Isomerization: While less common as a starting point for the trans product, it's worth noting that maleic acid can be isomerized to the more stable fumaric acid under certain conditions, such as heating in the presence of an acid.[8][9][10]
-
2. Reaction Mechanism:
-
The "Why": The mechanism of epoxidation with peroxy acids or in the presence of catalysts like tungstate proceeds in a way that adds the oxygen atom to the same face of the double bond, preserving the stereochemistry of the substituents.
-
Troubleshooting Steps:
-
Adhere to Established Protocols: The inherent stereospecificity of the reaction is robust. By following a well-established protocol for the epoxidation of fumaric acid, you should obtain the trans product.
-
Part 2: Experimental Protocols & Data
Section 2.1: Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Fumaric acid
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Preparation of Sodium Fumarate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve sodium hydroxide in deionized water.
-
Slowly add fumaric acid to the stirred NaOH solution. The dissolution is exothermic. Ensure the fumaric acid is completely dissolved to form sodium fumarate.
-
-
Catalyst Addition:
-
Once the solution has cooled to room temperature, add the sodium tungstate dihydrate catalyst and stir until it is fully dissolved.
-
-
Epoxidation Reaction:
-
Place the reaction flask in a temperature-controlled water bath set to 65°C.
-
Slowly add 30% hydrogen peroxide to the reaction mixture dropwise, ensuring the temperature does not exceed 70°C.
-
After the addition is complete, maintain the reaction at 65°C for 30-60 minutes, monitoring the reaction progress.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
-
The product can then be isolated by extraction with a suitable organic solvent like ethyl acetate, followed by drying and removal of the solvent under reduced pressure.
-
Section 2.2: Purification of this compound
Question: How can I effectively purify the crude this compound?
Answer:
Purification is essential to remove unreacted starting materials, the catalyst, and any side products.
1. Recrystallization:
-
The "Why": Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
-
Troubleshooting Steps:
-
Solvent Selection: A suitable solvent system is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
2. Column Chromatography:
-
The "Why": For separating mixtures with similar polarities, silica gel column chromatography can be employed.
-
Troubleshooting Steps:
-
Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen to provide good separation of the product from impurities. A gradient of ethyl acetate in hexanes is a common starting point.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure product.
-
Section 2.3: Analytical Methods for Quality Control
Question: What analytical techniques should I use to confirm the identity and purity of my synthesized this compound?
Answer:
A combination of analytical methods is recommended for comprehensive characterization.
| Analytical Technique | Purpose | Key Observations |
| ¹H NMR Spectroscopy | Structural confirmation and stereochemistry determination. | The protons on the epoxide ring of the trans isomer will appear as a singlet due to their chemical equivalence. The coupling constants can also provide stereochemical information. |
| ¹³C NMR Spectroscopy | Structural confirmation. | The chemical shifts of the epoxide carbons and the carboxylic acid carbons are characteristic. |
| FT-IR Spectroscopy | Identification of functional groups. | Look for characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O stretch of the epoxide ring. |
| Melting Point | Purity assessment. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and reaction monitoring. | Can be used to separate the product from starting materials and side products, allowing for quantitative assessment of purity.[11] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the molecular weight of the compound, confirming its identity. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use maleic anhydride instead of fumaric acid to synthesize this compound?
While you can synthesize epoxysuccinic acid from maleic anhydride, this will primarily yield the cis isomer due to the stereospecific nature of the epoxidation reaction.[1][7] To obtain the trans isomer, you must start with fumaric acid.
Q2: My reaction mixture turns yellow. Is this normal?
A slight yellowing of the reaction mixture can sometimes occur, but a significant color change may indicate decomposition or side reactions. Ensure your reaction temperature is well-controlled and that your reagents are of high purity.
Q3: How should I store this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and moisture to prevent hydrolysis.
Q4: What are the safety precautions for this synthesis?
Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so proper temperature control is essential. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. CN112521348B - Method for synthesizing epoxy succinic acid by maleic anhydride catalytic epoxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Stereochemical models of fumaric and maleic acids | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 8. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
Technical Support Center: Synthesis of trans-2,3-Epoxysuccinic Acid
Welcome to the technical support resource for the synthesis of trans-2,3-epoxysuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ultimately improve the yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to specific issues you may encounter during the synthesis of this compound, which is typically prepared by the epoxidation of fumaric acid.
Q1: My yield of this compound is consistently low. What are the most critical parameters to investigate first?
A1: Low yield is the most common issue and typically stems from one of three areas: suboptimal reaction conditions, catalyst inefficiency, or competing side reactions. The most critical parameters to re-evaluate are pH, temperature, and catalyst integrity .
-
pH Control: The pH of the reaction medium is arguably the most influential factor. The epoxidation of fumaric acid is often catalyzed by metal salts like sodium tungstate in the presence of hydrogen peroxide. This system is highly pH-sensitive. An acidic environment (pH < 5) significantly promotes the hydrolysis of the newly formed epoxide ring, leading to the formation of tartaric acid as a major byproduct.[1][2] Conversely, a highly alkaline medium can cause the rapid decomposition of hydrogen peroxide. The optimal pH range is generally between 5 and 7.[3] We recommend using a buffer or carefully adjusting the pH with a base like sodium hydroxide before and during the reaction.[4]
-
Temperature Management: Temperature affects both the rate of epoxidation and the rate of side reactions. While higher temperatures can accelerate the desired reaction, they also increase the rate of hydrogen peroxide decomposition and epoxide hydrolysis.[1][5] A common optimal temperature range is 60-70°C.[6] Running the reaction at a lower temperature for a longer duration may improve selectivity and yield.
-
Catalyst Activity: The catalyst, typically sodium tungstate (Na₂WO₄), must be active. Ensure it is of high purity and has been stored correctly. The catalyst works by forming peroxo-tungstate species with hydrogen peroxide, which are the active oxidizing agents.[7][8]
Q2: I'm observing significant formation of a byproduct that I've identified as tartaric acid. How can I prevent this?
A2: The formation of tartaric acid is a direct result of the acid-catalyzed hydrolysis of the epoxide ring of your product.[9] This is the most prevalent side reaction.
To minimize this, you must rigorously control the pH. The protons required to catalyze this ring-opening can come from the fumaric acid itself or from acidic impurities.
Mitigation Strategies:
-
Neutralize the Starting Material: Before initiating the reaction, neutralize the fumaric acid with a stoichiometric amount of a base (e.g., NaOH) to form sodium fumarate. A molar ratio of 1:2 for maleic anhydride to NaOH has been shown to be optimal in related syntheses, suggesting full neutralization is key.[4]
-
Maintain pH During Reaction: Monitor the pH throughout the process. The reaction can become more acidic as it progresses. Small additions of a dilute base may be necessary to keep the pH within the optimal 5-7 range.
-
Temperature Control: As mentioned, lower temperatures will reduce the rate of this hydrolysis reaction. Consider if your reaction temperature is too high.
The relationship between the desired epoxidation and the undesired hydrolysis is illustrated below.
Caption: Desired epoxidation vs. undesired hydrolysis pathway.
Q3: Which catalyst is best for this reaction? I've seen tungstates, molybdates, and vanadates mentioned.
A3: For the epoxidation of electron-deficient olefins like fumaric acid, tungstate-based catalysts are generally considered the most effective .[10] Kinetic studies have shown that tungstate-catalyzed epoxidation is faster and often more efficient than catalysis by molybdate or vanadate salts for similar substrates.[3]
Sodium tungstate (Na₂WO₄) is the most common choice due to its commercial availability, relatively low cost, and high activity. It readily forms pertungstate species in the presence of hydrogen peroxide, which are potent but selective oxygen transfer agents.[8]
| Catalyst Type | Relative Activity | Common Form | Key Considerations |
| Tungstate | High | Sodium Tungstate (Na₂WO₄) | Generally the most effective and widely used.[10] |
| Molybdate | Moderate | Sodium Molybdate (Na₂MoO₄) | Typically exhibits lower reaction rates than tungstate. |
| Vanadate | Moderate | Sodium Orthovanadate (Na₃VO₄) | Effective, but kinetics can differ; may also promote other oxidation pathways.[3][11] |
Q4: How do I choose the right molar ratios for fumaric acid, hydrogen peroxide, and the catalyst?
A4: The stoichiometry of your reactants is crucial for maximizing yield and minimizing waste.
-
Fumaric Acid to Hydrogen Peroxide (H₂O₂): A slight to moderate excess of hydrogen peroxide is typically used to ensure complete conversion of the fumaric acid. A common molar ratio is 1:1.1 to 1:1.5 (Fumaric Acid:H₂O₂) . Using a large excess of H₂O₂ is unnecessary and can complicate purification and increase the risk of side reactions. One study investigating the epoxidation of maleic anhydride found an optimal mass ratio of 1:1 for H₂O₂ to the anhydride, which corresponds to a significant molar excess of the peroxide.[6]
-
Catalyst Loading: The catalyst is used in sub-stoichiometric, or catalytic, amounts. A typical loading is 2-4% by weight relative to the fumaric acid .[4][6] Higher catalyst loading does not always lead to a better yield and can increase costs and complicate product purification. The reaction is typically first-order with respect to the catalyst, so doubling the catalyst should double the initial rate, but may not improve the final yield if other factors are limiting.
Q5: My reaction seems to stall before all the fumaric acid is consumed. What could be the cause?
A5: A stalled reaction, where conversion plateaus prematurely, usually points to the deactivation or degradation of a key component.
-
Hydrogen Peroxide Decomposition: H₂O₂ is unstable, especially at elevated temperatures, non-optimal pH, or in the presence of certain metal ion contaminants. If the H₂O₂ degrades before the fumaric acid is consumed, the reaction will stop. You can monitor the H₂O₂ concentration over time using iodometric titration to confirm if this is the issue.
-
Catalyst Deactivation: While tungstate catalysts are generally robust, the active peroxo species can be susceptible to degradation under harsh conditions. Ensure no incompatible impurities were introduced into your reaction.
-
pH Drift: A significant drop in pH during the reaction could slow the epoxidation rate to a near halt while favoring byproduct formation. Re-check and adjust the pH if necessary.
Section 2: Experimental Protocols & Methodologies
Protocol 1: Synthesis of Sodium trans-2,3-Epoxysuccinate
This protocol is adapted from established procedures for the tungstate-catalyzed epoxidation of α,β-unsaturated acids.[4][6]
Materials:
-
Fumaric acid
-
Sodium hydroxide (NaOH)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
Procedure:
-
Preparation of Sodium Fumarate Solution: In a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve fumaric acid in deionized water. Slowly add a 2 M solution of NaOH with stirring until a molar ratio of 1:2 (fumaric acid:NaOH) is reached and the pH is stable between 6-7. This ensures the formation of disodium fumarate.
-
Catalyst Addition: Add sodium tungstate dihydrate (3% by weight of the initial fumaric acid). Stir until it is completely dissolved.
-
Initiation of Reaction: Gently heat the solution to 65°C. Once the temperature is stable, begin the dropwise addition of 30% hydrogen peroxide. A mass ratio of H₂O₂ to fumaric acid of approximately 1:1 is a good starting point.[6] The addition should be slow to control any exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 65°C for 1.5-2 hours.[6] Monitor the reaction progress by taking aliquots and analyzing for the disappearance of fumaric acid (e.g., via HPLC) or consumption of H₂O₂.
-
Reaction Quench & Isolation: After the reaction is complete, cool the mixture in an ice bath. The sodium salt of this compound can be isolated by precipitation with a water-miscible organic solvent like ethanol or by careful acidification to precipitate the free acid, followed by filtration. Note that acidification can promote hydrolysis if not done carefully at low temperatures.[12]
Workflow Diagram
The following diagram outlines the general workflow for the synthesis and isolation of the product.
Caption: General workflow for this compound synthesis.
Section 3: Understanding the Mechanism
A deeper understanding of the reaction mechanism can aid in troubleshooting. The widely accepted mechanism for tungstate-catalyzed epoxidation involves the formation of a peroxotungstate complex.
Catalytic Cycle of Tungstate
Caption: Simplified catalytic cycle for tungstate-catalyzed epoxidation.
Explanation:
-
The tungstate ion (WO₄²⁻) reacts with hydrogen peroxide to form active peroxo- and diperoxo-tungstate species.[7]
-
These species are the actual oxidizing agents. The diperoxotungstate is a highly effective electrophilic oxygen donor.
-
The nucleophilic C=C double bond of the fumarate attacks one of the electrophilic peroxo oxygens in a concerted step, forming the epoxide ring.
-
Upon transferring the oxygen atom, the catalyst is regenerated to its initial tungstate form and can re-enter the catalytic cycle.
This cycle highlights why the reaction is zero-order in H₂O₂ but first-order in the catalyst and substrate; the formation of the active catalyst is fast, while the oxygen transfer step is rate-limiting.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on Synthesis Regularity of Epoxysuccinic Acid | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Epoxidation of Fumaric Acid
Welcome to the technical support center for the synthesis of trans-2,3-Epoxysuccinic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the epoxidation of fumaric acid. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, diagnose, and resolve common issues, particularly the formation of unwanted side products.
The epoxidation of fumaric acid is a cornerstone reaction for producing a valuable chiral building block. However, the desired product, the epoxide, contains a strained three-membered ring, making it susceptible to further reactions. The primary challenge is not merely achieving high conversion of the starting material, but ensuring high selectivity for the epoxide. This guide provides field-proven insights and troubleshooting strategies to help you maximize your yield and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the epoxidation of fumaric acid. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My final product analysis shows significant amounts of tartaric acid alongside my desired this compound. What is causing this, and how can I minimize it?
A1: This is the most prevalent issue and is caused by the hydrolysis of the epoxide ring . The epoxide, while being the desired product, is also a reactive intermediate. In the presence of water and an acid catalyst, the epoxide ring can be opened, yielding a 1,2-diol, which in this case is tartaric acid.[1][2]
Causality: The mechanism is typically an acid-catalyzed SN2-like reaction. The acid protonates the epoxide's oxygen atom, making it a better leaving group and activating the ring for nucleophilic attack by water.[3][4] This side reaction is often faster at higher temperatures and lower pH values.
Solutions & Optimization:
-
Temperature Control: Elevated temperatures dramatically accelerate the rate of hydrolysis.[1] It is critical to maintain the reaction temperature below 50-60°C, with an optimal range often being between 30-50°C.[5]
-
pH Management: While many epoxidations are acid-catalyzed, strongly acidic conditions will invariably promote hydrolysis.
-
Tungstate Catalysis: A highly effective strategy is to use a sodium tungstate (Na₂WO₄) catalyst with hydrogen peroxide. This system operates efficiently at a pH between 5 and 6, significantly suppressing the acid-catalyzed ring-opening side reaction.[6][7]
-
Buffering: If using an in-situ peroxy acid method (e.g., with formic or acetic acid), consider using a buffer system to maintain a less aggressive pH.
-
-
Reaction Time: Monitor the reaction progress closely. Allowing the reaction to proceed for too long after the fumaric acid has been consumed will only increase the conversion of your desired epoxide into the diol byproduct.
Q2: I'm observing low yields and the formation of a viscous, hard-to-characterize substance in my reaction vessel. What is likely happening?
A2: The formation of a viscous or oligomeric substance points towards polymerization or other secondary reactions . The epoxide ring can be opened by nucleophiles other than water, including another epoxide molecule or the carboxylate groups present on fumaric or epoxysuccinic acid.[1][8]
Causality: Under strongly acidic conditions, the protonated epoxide is highly electrophilic. It can be attacked by the oxygen of another epoxide molecule, initiating a chain-reaction that leads to polymers. Similarly, the carboxyl groups can act as nucleophiles, leading to ester-linked oligomers.[1]
Solutions & Optimization:
-
Milder Catalysis: Avoid using strong, non-selective mineral acids like sulfuric acid in high concentrations.[9] Heterogeneous acid catalysts (e.g., acidic ion-exchange resins) can sometimes offer better selectivity and reduce the occurrence of these side reactions compared to homogeneous acids.[1]
-
Stoichiometry Control: Ensure the precise stoichiometry of your reagents. An excess of the oxidizing agent or catalyst can sometimes lead to over-oxidation or degradation pathways.
-
Consider Enzymatic Routes: For ultimate selectivity, chemoenzymatic epoxidation is a powerful alternative. Lipases can be used to generate a peroxy acid in situ under very mild conditions, which then acts as the epoxidizing agent.[10][11] This approach almost entirely eliminates acid-catalyzed hydrolysis and polymerization.[1]
Q3: How do I choose the best catalyst system for this specific epoxidation to maximize selectivity?
A3: The choice of catalyst is the most critical parameter for controlling selectivity. There is a trade-off between reaction rate and the prevalence of side reactions.
| Catalyst System | Mechanism | Advantages | Disadvantages & Side Reactions |
| In-situ Peroxy Acid (e.g., H₂O₂ + Acetic Acid) | A strong acid catalyst protonates H₂O₂, which reacts with acetic acid to form peracetic acid, the active epoxidizing agent.[12] | Inexpensive, well-established method. | Requires acidic conditions, which strongly promotes hydrolysis of the epoxide product.[1] Difficult to control selectivity. |
| Tungstate Catalyst (e.g., Na₂WO₄ + H₂O₂) | Forms a pertungstate species in solution, which is a highly effective and selective oxygen transfer agent.[6] | High yields, operates at near-neutral pH, minimizing acid-catalyzed side reactions. Water is a suitable solvent. | Catalyst can be more expensive than simple acids. |
| Enzymatic Catalyst (e.g., Lipase + H₂O₂) | A lipase enzyme catalyzes the formation of a peroxy acid from a corresponding carboxylic acid and H₂O₂.[10][13] | Extremely high selectivity, operates under mild pH and temperature. Environmentally friendly ("green") approach. | Enzymes can be costly and may have lower volumetric productivity. Requires optimization of enzyme stability and activity. |
Recommendation: For researchers prioritizing high purity and yield of this compound, the tungstate-catalyzed method is the recommended starting point due to its excellent balance of reactivity and selectivity in an aqueous medium.
Visualizing the Reaction Pathways
Understanding the flow from reactants to products and side products is key to troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0790252A1 - Fumaric acid derivative and polymer thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of trans-2,3-Epoxysuccinic Acid
Welcome to the technical support center for the purification of trans-2,3-epoxysuccinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The inherent reactivity of the epoxide ring, while synthetically useful, presents unique challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and obtain high-purity material.
Understanding the Core Challenge: Epoxide Instability
The primary obstacle in purifying this compound is the high reactivity of the three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening. The most common nucleophile encountered during purification is water, which leads to the formation of the corresponding diol, tartaric acid, as a significant impurity. This hydrolysis can be catalyzed by both acidic and basic conditions. Therefore, meticulous control of pH and the exclusion of water are paramount.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significant portion of the material remains in the mother liquor.
-
The recovered crystalline material is less than 50% of the starting crude material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The chosen solvent or solvent mixture has too high a solubility for the compound, even at low temperatures. | 1. Re-evaluate Solvent Choice: Ideal solvents should fully dissolve the compound when hot but have very low solubility when cold. For a polar molecule like this compound, consider polar aprotic solvents or mixed solvent systems. 2. Mixed Solvent System Optimization: If using a mixed solvent system (e.g., ethanol/water, acetone/hexane), carefully adjust the ratio. Start by dissolving the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[1][2][3][4][5] |
| Excessive Solvent Volume | Using too much solvent will keep the compound dissolved even at low temperatures. | 1. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude material. 2. Concentrate the Solution: If too much solvent was added, carefully evaporate a portion of it before cooling to induce crystallization. |
| Premature Crystallization During Hot Filtration | The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities. | 1. Pre-heat the Filtration Apparatus: Use a hot gravity filtration setup with a pre-heated funnel and receiving flask. 2. Use a Slight Excess of Hot Solvent: Add a small amount of extra hot solvent before filtration to keep the compound in solution. This excess can be evaporated after filtration. |
| Hydrolysis During Recrystallization | The aqueous component of a solvent system or residual water is causing ring-opening of the epoxide. | 1. Use Anhydrous Solvents: Employ anhydrous solvents and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. 2. Avoid Protic Solvents if Possible: If hydrolysis is a persistent issue, explore recrystallization from non-aqueous, aprotic solvent systems. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
Broad melting point range.
-
Extra peaks in NMR or HPLC analysis.
-
The presence of tartaric acid, fumaric acid, or maleic acid is confirmed by analytical methods.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Co-crystallization of Impurities | Impurities with similar solubility profiles to the desired product crystallize along with it. | 1. Slow Cooling: Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice.[2] 2. Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity. 3. Consider an Alternative Purification Method: If co-crystallization is a persistent issue, column chromatography may be a more effective purification strategy. |
| Hydrolysis During Workup or Purification | Exposure to acidic or basic aqueous solutions, or even neutral water, can lead to the formation of tartaric acid. | 1. Non-Aqueous Workup: After synthesis, consider a non-aqueous workup to isolate the crude product. This can involve filtration and washing with an anhydrous organic solvent. 2. pH Control: If an aqueous workup is unavoidable, maintain a neutral pH and work quickly at low temperatures. 3. Lyophilization: For water-soluble compounds, after initial purification, dissolving the product in a minimal amount of water and then freeze-drying (lyophilization) can be an effective way to remove water without heating.[6][7][8][9] |
| Isomerization | Residual acidic or basic catalysts from the synthesis can promote the isomerization of the trans-epoxide to the cis-isomer. | 1. Neutralize the Crude Product: Before purification, ensure that any acidic or basic catalysts from the preceding reaction are thoroughly neutralized. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The most common impurities are typically:
-
Fumaric acid: The unreacted starting material from the epoxidation reaction.
-
Maleic acid: The cis-isomer of fumaric acid, which may be present as an impurity in the starting material or formed during the reaction.
-
Tartaric acid: The diol formed from the hydrolysis of the epoxide ring.
Q2: What is the best way to monitor the purity of my product during purification?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique. A reversed-phase C18 column with an acidic aqueous mobile phase (e.g., water with 0.1% phosphoric acid or perchloric acid) and a UV detector set to 210 nm can effectively separate this compound from its common impurities.[10][11][12][13][14]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be a powerful tool, especially for removing impurities with different polarities.
-
Ion-Exchange Chromatography: Anion-exchange chromatography is particularly well-suited for separating organic acids. The different acidic strengths of this compound and its potential impurities allow for their differential retention and elution.[15]
-
Reversed-Phase Chromatography: While challenging for very polar compounds, specialized aqueous-compatible C18 columns can be used.[10][11][12][13][14]
-
Mixed-Mode Chromatography: This technique, which combines reversed-phase and ion-exchange characteristics, can offer excellent selectivity for polar and ionizable compounds.
Q4: How can I prevent the hydrolysis of the epoxide ring during purification?
A4: Minimizing contact with water and controlling the pH are critical.
-
Use Anhydrous Solvents and Reagents: Whenever possible, use dry solvents and perform manipulations under an inert atmosphere.
-
Avoid Extreme pH: Maintain a neutral pH during any aqueous steps.
-
Work at Low Temperatures: Hydrolysis reactions are slower at lower temperatures.
-
Consider Protecting Groups: For multi-step syntheses where the epoxide needs to be carried through several reactions, the carboxylic acid groups can be protected as esters (e.g., methyl or benzyl esters).[16][17][18][19][20] This reduces the overall polarity and can make the molecule more amenable to purification in organic solvents. The protecting groups can be removed in a final step.
Q5: Is there a recommended recrystallization solvent system for this compound?
A5: While a universally perfect system is compound-dependent, a good starting point for a polar dicarboxylic acid like this is a mixed solvent system. A combination of a polar protic solvent in which it is soluble (like ethanol or methanol) and a non-polar solvent in which it is insoluble (like hexane or diethyl ether) is a logical choice. For a mixed solvent system with water, such as methanol/water, be mindful of the potential for hydrolysis.[1][4] A systematic approach to solvent screening is recommended.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Hexane)
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Heat the flask in a water bath and add a minimal amount of warm ethanol dropwise until the solid just dissolves.
-
While still warm, slowly add hexane dropwise with stirring until the solution becomes faintly and persistently cloudy.
-
Add a few drops of warm ethanol to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: HPLC Purity Analysis
-
Column: Aqueous C18 (e.g., Agilent Polaris C18-A, Restek Ultra Aqueous C18), 4.6 x 250 mm, 5 µm.[10][11]
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standards of fumaric acid, maleic acid, and tartaric acid to determine their retention times for impurity identification.
Visualizing the Purification Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. amherst.edu [amherst.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. US6040132A - Methods for the lyophilization of living biological materials - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. chromtech.net.au [chromtech.net.au]
- 12. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. portal.ct.gov [portal.ct.gov]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of trans-2,3-Epoxysuccinic Acid
Welcome to the technical support center for the stereoselective synthesis of trans-2,3-epoxysuccinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during epoxide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of racemization. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the synthesis of enantiomerically pure this compound.
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical issue. The primary causes in this specific synthesis include:
-
Non-Stereoselective Reagents: Using achiral epoxidizing agents like m-CPBA or hydrogen peroxide without a chiral catalyst on a prochiral substrate like fumaric acid will inherently produce a racemic mixture of the trans-epoxide.
-
Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can provide the energy needed to overcome the activation barrier for ring-opening and closing, which can lead to racemization, especially if trace amounts of acid or base are present.
-
Inappropriate pH: Both strongly acidic and basic conditions can catalyze the opening of the epoxide ring. Subsequent re-closure may not be stereospecific, leading to a loss of enantiomeric purity.[1][2] For instance, acid-catalyzed ring opening can proceed through a carbocation-like transition state that is planar and can be attacked from either face.
-
Subsequent Reaction Steps: Purification or derivatization steps, if not carefully controlled, can also induce racemization. For example, chromatographic purification on silica gel, which is slightly acidic, can sometimes be problematic for sensitive epoxides.
Q2: Which synthetic strategies are most effective for achieving high enantioselectivity?
A2: To achieve high enantiomeric excess (e.e.), it is essential to employ an asymmetric epoxidation method. The most successful strategies include:
-
Catalytic Asymmetric Epoxidation: This is the most common and effective approach. It involves the use of a chiral catalyst to control the stereochemical outcome of the epoxidation of the double bond in a precursor like fumaric acid or its diester derivatives.
-
Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite.[3] It is particularly effective for cis-disubstituted olefins, but modifications exist for trans systems.
-
Shi Epoxidation: This method employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the oxidant. It is known for its effectiveness with a wide range of olefins, including trans-disubstituted ones.[4]
-
-
Substrate-Controlled Synthesis: This involves starting with a chiral precursor where the existing stereocenter directs the epoxidation of the double bond. For this compound, this would typically involve more complex multi-step syntheses.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A3: Accurate determination of e.e. is crucial for validating the success of your asymmetric synthesis.[5] The primary methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The epoxide may need to be derivatized to increase its volatility.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to the NMR sample, which complex with the enantiomers and cause their signals to shift to different extents, allowing for quantification.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, which can be correlated to enantiomeric excess.[6][7]
A comparative overview of these methods is presented below:
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Accuracy | High | High | Moderate to High |
| Sample Throughput | Moderate | High | High |
| Sample Requirement | Small | Very Small | Moderate |
| Development Time | Can be lengthy | Can be lengthy | Relatively short |
| Instrumentation | Standard HPLC with Chiral Column | Standard GC with Chiral Column | NMR Spectrometer |
Table adapted from information on analytical methods for determining enantiomeric excess.[8]
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low or No Enantiomeric Excess (e.e. < 10%)
Symptoms:
-
Chiral HPLC/GC analysis shows two peaks of nearly equal area.
-
The optical rotation of the purified product is close to zero.
Potential Causes & Solutions:
// Nodes start [label="Low e.e. Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Inactive or Racemic Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Incorrect Oxidant or Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Harsh Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
sol1a [label="Verify Catalyst Structure (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Use Freshly Prepared or Purchased Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Ensure Proper Ligand Synthesis for Metal Catalysts", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol2a [label="Confirm Oxidant Purity and Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Optimize Catalyst:Substrate:Oxidant Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol3a [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Reduce Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3c [label="Buffer the Reaction Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1a [label="Solution"]; cause1 -> sol1b [label="Solution"]; cause1 -> sol1c [label="Solution"];
cause2 -> sol2a [label="Solution"]; cause2 -> sol2b [label="Solution"];
cause3 -> sol3a [label="Solution"]; cause3 -> sol3b [label="Solution"]; cause3 -> sol3c [label="Solution"]; } Layout for troubleshooting low enantioselectivity.
In-Depth Explanation:
-
Catalyst Integrity: Chiral catalysts, especially metal-ligand complexes like Mn-salen, are the heart of the asymmetric transformation. If the chiral ligand is not enantiopure or has degraded, the catalyst will not provide the necessary chiral environment. Always verify the purity and structure of your ligand and catalyst before use. For catalysts generated in situ, ensure the precursor materials are of high quality.
-
Oxidant and Stoichiometry: The nature and amount of the oxidant are critical. For example, in a Jacobsen epoxidation, commercial bleach can vary in concentration and pH, which affects reaction rates and selectivity. It is often recommended to use a buffered solution of NaOCl. The ratio of catalyst, substrate, and oxidant must be carefully optimized; an excess of oxidant can sometimes lead to catalyst degradation and side reactions.
-
Reaction Conditions: Epoxides, particularly those with activating groups like carboxylic acids, can be sensitive. High temperatures can lead to racemization through reversible ring-opening.[9] It is crucial to maintain the recommended temperature for the specific catalytic system being used.
Problem 2: Moderate Enantiomeric Excess (e.e. between 10-80%) with Low Yield
Symptoms:
-
The desired enantiomer is present, but significant amounts of the other enantiomer and side products are also formed.
-
Overall isolated yield of the epoxide is poor.
Potential Causes & Solutions:
// Nodes start [label="Moderate e.e. & Low Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Background Uncatalyzed Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Epoxide Ring-Opening", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Suboptimal Solvent or Additives", fillcolor="#FBBC05", fontcolor="#202124"];
sol1a [label="Slowly Add the Oxidant", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Lower the Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol2a [label="Ensure Anhydrous Conditions (if required)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Use a Buffered System to Control pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Quench the Reaction Promptly", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol3a [label="Screen Different Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Incorporate Phase-Transfer Catalysts or Additives (e.g., N-oxides)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1a [label="Solution"]; cause1 -> sol1b [label="Solution"];
cause2 -> sol2a [label="Solution"]; cause2 -> sol2b [label="Solution"]; cause2 -> sol2c [label="Solution"];
cause3 -> sol3a [label="Solution"]; cause3 -> sol3b [label="Solution"]; } Layout for troubleshooting moderate e.e. and low yield.
In-Depth Explanation:
-
Uncatalyzed Reaction: The chiral catalyst accelerates the formation of one enantiomer, but a slower, non-selective background reaction may still occur, producing a racemic mixture and lowering the overall e.e. To minimize this, the oxidant can be added slowly over time to keep its concentration low, favoring the faster, catalyzed pathway.
-
Epoxide Instability: The product epoxide can be susceptible to nucleophilic ring-opening, especially in the presence of water, acids, or bases, leading to diols or other byproducts and reducing the yield.[1][2] The reaction must be carefully monitored and quenched once the starting material is consumed to prevent product degradation.
-
Solvent and Additives: The solvent plays a crucial role in stabilizing the catalyst and reactants. For biphasic reactions, a phase-transfer catalyst may be necessary to bring the reactants together. In some systems, like the Jacobsen epoxidation, the addition of a co-catalyst like a pyridine N-oxide can significantly improve both yield and enantioselectivity by enhancing the catalytic cycle.
III. Experimental Protocols
Protocol 1: General Procedure for Jacobsen-Type Asymmetric Epoxidation
This protocol is a representative example and should be optimized for the specific substrate and scale.
-
Catalyst Preparation: In a round-bottom flask, dissolve the chiral (R,R)-Jacobsen catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) in a suitable solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Add the substrate, such as diethyl fumarate, to the catalyst solution.
-
Additive (Optional): If required by the specific procedure, add an axial ligand or co-catalyst, such as 4-phenylpyridine N-oxide. Stir the mixture for a few minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or cryostat.
-
Oxidant Addition: Slowly add the oxidant (e.g., a buffered aqueous solution of sodium hypochlorite) dropwise over a period of 1-2 hours with vigorous stirring. The slow addition is critical to prevent a buildup of the oxidant, which can lead to side reactions and lower enantioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any remaining oxidant (e.g., with sodium sulfite). Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified epoxide in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Use a suitable chiral stationary phase column (e.g., a Chiralcel OD-H or Chiralpak AD-H column).
-
Method Development: Develop an isocratic method with an appropriate mobile phase composition to achieve baseline separation of the two enantiomers. The flow rate is typically around 1.0 mL/min.
-
Injection and Analysis: Inject the sample onto the HPLC system. Integrate the peak areas for the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. WO1991014694A1 - Chiral catalysts and epoxidation reactions catalyzed thereby - Google Patents [patents.google.com]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epoxide ring-opening reactions: Topics by Science.gov [science.gov]
Technical Support Center: Stability and Storage of trans-2,3-Epoxysuccinic Acid
Welcome to the technical support center for trans-2,3-Epoxysuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and storage of this compound. As a dicarboxylic acid containing a strained epoxide ring, its reactivity requires careful consideration in experimental design and execution. This document provides field-proven insights and best practices to ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the handling and use of this compound in the laboratory.
Issue 1: Inconsistent or Poor Experimental Results
Symptoms:
-
Variable reaction yields.
-
Unexpected byproducts in your analytical data (NMR, LC-MS).
-
Loss of biological activity.
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions. For solid this compound, storage at 2-8°C is advisable.[1] Keep the container tightly sealed to prevent moisture absorption.
-
Assess Purity: Before use, it is best practice to verify the purity of the compound, especially if it has been in storage for an extended period. This can be done using techniques like NMR or melting point analysis. The melting point of the solid is in the range of 210-216°C.[1]
-
Solution Stability Check: If you are preparing stock solutions, be aware that this compound is susceptible to hydrolysis, particularly in aqueous solutions. The stability is highly dependent on the pH of the solution. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study in your specific buffer system.
Issue 2: pH-Dependent Reaction Failures
Symptoms:
-
Reactions proceed as expected at neutral pH but fail under acidic or basic conditions.
-
Formation of tartaric acid as a major byproduct.
Potential Cause: Acid- or base-catalyzed hydrolysis of the epoxide ring.
Scientific Explanation: The epoxide ring of this compound is susceptible to nucleophilic attack, which is catalyzed by both acids and bases. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by water or other nucleophiles. Under basic conditions, direct nucleophilic attack on the epoxide carbon is favored. The primary product of hydrolysis is meso-tartaric acid.
Experimental Workflow for pH Optimization:
Caption: Workflow for investigating and mitigating pH-dependent degradation of this compound.
Mitigation Strategies:
-
pH Control: Maintain the reaction pH within a stable range, which is typically near neutral for many epoxides. If the reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times.
-
Buffer Selection: The choice of buffer can influence the rate of degradation. It is advisable to screen different buffer systems to find one that minimizes hydrolysis.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at 2-8°C in a tightly sealed container to protect it from moisture.[1] Storing it in a dark place is also advisable to prevent potential photodegradation.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. Epoxides are known to undergo hydrolysis, and this process is generally accelerated under both acidic and basic conditions.[3] For sensitive experiments, it is highly recommended to use freshly prepared solutions.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation product resulting from hydrolysis is meso-tartaric acid. Other degradation pathways, such as thermal decomposition, may lead to a variety of products, including carbon dioxide and other small molecules, though specific data for this compound is limited.[4][5]
Q4: Is this compound sensitive to light?
A4: While specific studies on the photodegradation of this compound are not widely available, related organic compounds can be sensitive to UV light.[1][6] As a general precaution, it is best to store the compound and its solutions in a dark environment or use amber-colored vials.
Q5: Are there any known incompatibilities with common laboratory materials?
A5: As a dicarboxylic acid, it may be corrosive to certain metals. It is incompatible with strong oxidizing agents, strong bases, and amines. Standard laboratory glassware (borosilicate) and plastics like polypropylene and polyethylene are generally suitable for handling and storage.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8°C | Minimizes potential degradation over long-term storage.[1] |
| Storage Container | Tightly sealed, opaque or amber vials | Prevents moisture absorption and potential photodegradation. |
| Aqueous Solution pH | Near neutral (pH 6-7.5) | Minimizes acid- and base-catalyzed hydrolysis of the epoxide ring. |
| Solvent Choice | Aprotic and dry solvents preferred | Protic solvents can participate in the hydrolysis of the epoxide. |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines | To prevent uncontrolled reactions and degradation. |
Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound in the presence of water is the opening of the epoxide ring to form meso-tartaric acid.
Caption: Simplified hydrolysis pathway of this compound.
This guide is intended to provide a foundation for the stable handling and storage of this compound. For critical applications, it is always recommended to perform small-scale stability tests under your specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient trans-2,3-Epoxysuccinic Acid Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of trans-2,3-epoxysuccinic acid. This molecule is a critical building block, notably as the reactive warhead in E-64, a widely used irreversible cysteine protease inhibitor.[1] Achieving an efficient and stereoselective synthesis is paramount for researchers in drug development and chemical biology. The epoxidation of fumaric or maleic acid is the most common route, but success hinges on precise catalyst selection and reaction condition optimization.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and answering frequently asked questions to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and stereochemically reliable method is the epoxidation of fumaric acid (the trans-isomer of butenedioic acid). The epoxidation reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the epoxide product.[2] While maleic acid (cis-isomer) can also be used, it yields cis-epoxysuccinic acid.[3] The reaction typically employs hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a metal catalyst.[4]
Q2: Which catalysts are most effective for this transformation?
Tungstate (W⁶⁺) and molybdate (Mo⁶⁺) salts, such as sodium tungstate (Na₂WO₄), are the most widely documented and effective homogeneous catalysts for this epoxidation.[5] Tungstate-based catalysts are generally reported to have higher reaction rates compared to molybdate catalysts. Vanadium-based catalysts have also been studied.[6][7] The active catalytic species is a peroxy-metal complex formed in situ from the reaction of the metal salt with hydrogen peroxide.
Q3: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis?
This is a crucial consideration balancing efficiency and practicality.
| Feature | Homogeneous Catalysts (e.g., Na₂WO₄) | Heterogeneous Catalysts (e.g., Tungsten on a solid support) |
| Activity & Selectivity | Generally higher activity and selectivity as every catalyst molecule is an active site.[8] | Can have lower activity due to mass transfer limitations and a lower density of active sites.[9] |
| Catalyst Separation | Difficult and often expensive to separate from the reaction mixture, leading to potential product contamination.[10][11] | Straightforward separation via simple filtration, enabling easier product purification.[10][11] |
| Reusability | Poor reusability due to the difficulty of recovery.[9] | Excellent potential for recovery and reuse, making the process more cost-effective and sustainable.[9][11] |
| Leaching | Not applicable. | A major drawback can be the leaching of the active metal from the support into the reaction medium, reducing catalyst lifetime.[8] |
| Environmental Impact | The difficulty in recovering water-soluble catalysts like sodium tungstate can lead to heavy metal pollution.[4] | More environmentally friendly due to catalyst recyclability, provided leaching is minimal. |
The trend in modern chemical synthesis is to "heterogenize" homogeneous catalysts by anchoring them to solid supports to combine the high activity of the former with the practical advantages of the latter.[8][11]
Q4: Why is fumaric acid preferred over maleic acid for synthesizing the trans-epoxide?
The epoxidation of alkenes with peroxy acids or metal-peroxy complexes is a syn-addition, where the oxygen atom is delivered to one face of the double bond in a concerted step.[2] This mechanism is stereospecific.
-
Starting with fumaric acid (trans), the syn-addition of oxygen results exclusively in This compound .
-
Starting with maleic acid (cis), the same syn-addition mechanism yields cis-2,3-epoxysuccinic acid .[3]
Therefore, to synthesize the desired trans-isomer, one must start with the trans-alkene precursor.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
Your reaction runs, but upon workup, you isolate very little or none of the desired product.
Potential Causes & Solutions
-
Incorrect pH: The pH of the reaction is critical. Tungstate-catalyzed epoxidations with H₂O₂ are highly pH-dependent. The formation of the active peroxy-tungstate species is optimal under slightly acidic to neutral conditions (pH ~4-6).[4] If the solution is too acidic, the epoxide ring can be hydrolyzed to form tartaric acid.[5][12] If it's too basic, hydrogen peroxide will rapidly decompose.
-
Decomposition of Hydrogen Peroxide: H₂O₂ is unstable and can decompose into water and oxygen, especially in the presence of trace metal impurities or at elevated temperatures.
-
Inactive Catalyst: The catalyst may not have been properly activated or may have degraded.
-
Action: Ensure the catalyst (e.g., sodium tungstate) is fully dissolved before adding the oxidant. The reaction involves the formation of peroxyacid anions which are the active epoxidizing agents.
-
Problem 2: Significant Formation of Tartaric Acid as a Byproduct
You obtain the product, but it is heavily contaminated with dihydroxy succinic acid (tartaric acid).
Potential Causes & Solutions
-
Acid-Catalyzed Ring Opening: This is the most common cause. The epoxide product is susceptible to nucleophilic ring-opening under acidic conditions, with water acting as the nucleophile to form the diol (tartaric acid).[5][12][14]
-
Action: Maintain stringent pH control. The optimal pH for epoxidation is a delicate balance; it must be acidic enough to facilitate catalysis but not so acidic as to promote significant hydrolysis.[4] Aim for a pH range of 4.4-5.0 after reagent addition is complete.[4]
-
Action: Keep reaction times to the minimum necessary for full conversion of the starting material. Prolonged exposure to aqueous acidic conditions will increase the amount of hydrolyzed byproduct. Monitor the reaction progress by a suitable method, such as titrating for the disappearance of the double bond.[13]
-
Problem 3: Poor Stereoselectivity (Formation of cis-isomer)
You are targeting the trans-epoxide but find the cis-isomer present in your product mixture.
Potential Causes & Solutions
-
Contaminated Starting Material: The primary cause is likely the presence of maleic acid in your fumaric acid starting material.
-
Action: Verify the purity of your fumaric acid. Use a technique like NMR spectroscopy or melting point analysis (fumaric acid sublimes at ~287°C, while maleic acid melts at ~131°C) to check for maleic acid contamination.[15] Purify the fumaric acid by recrystallization if necessary.
-
-
Isomerization during Reaction: While less common under typical epoxidation conditions, it is possible for fumaric acid to isomerize to the thermodynamically less stable maleic acid.
-
Action: Ensure your reaction conditions (e.g., temperature, pH) align with established protocols that are known to be stereospecific. High temperatures over long periods could potentially contribute to side reactions.[16]
-
Workflow & Troubleshooting Diagram
The following diagram outlines the general workflow and key decision points for troubleshooting the synthesis.
Caption: Troubleshooting flowchart for epoxide synthesis.
Appendix: Experimental Protocol
Protocol: Tungstate-Catalyzed Epoxidation of Fumaric Acid
This protocol is a representative example based on common literature procedures.[4][5] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
Fumaric acid (high purity)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium hydroxide (e.g., 50% w/w aqueous solution)
-
Deionized water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels, combine fumaric acid and deionized water. Stir to dissolve. Add the sodium tungstate catalyst and stir until it is fully dissolved.
-
Heating: Gently heat the mixture to 55-60°C in a water bath.
-
Reagent Addition: Once the temperature is stable, begin the simultaneous, dropwise addition of the 30% hydrogen peroxide solution and the sodium hydroxide solution.
-
Causality: The NaOH is added to neutralize the acidic protons of the carboxylic acid and maintain the optimal pH for catalysis. Adding the reagents slowly is crucial to control the reaction's exothermicity and prevent dangerous H₂O₂ decomposition.
-
-
Reaction Monitoring: Maintain the reaction temperature at 60-65°C. Continuously monitor the pH of the solution, using the NaOH addition rate to keep the pH stable between 4.4 and 5.0.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to react at temperature for 1-2 hours, or until monitoring indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath. The product, an aqueous solution of the sodium salt of this compound, can be used directly for subsequent steps (e.g., polymerization) or subjected to further purification if the free acid is desired.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112521348B - Method for synthesizing epoxy succinic acid by maleic anhydride catalytic epoxidation - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. francis-press.com [francis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of epoxysuccinic acid and its polymers - SINOCHEM [sinocheme.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. fao.org [fao.org]
- 16. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in trans-2,3-Epoxysuccinic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trans-2,3-epoxysuccinic acid (t-ESA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production, with a specific focus on minimizing byproduct formation to ensure high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of t-ESA. Understanding the "why" behind each experimental parameter is crucial for successful and reproducible outcomes.
Q1: What are the primary byproducts I should be concerned about during t-ESA synthesis?
The most significant byproduct is tartaric acid , which forms from the hydrolysis of the epoxide ring in t-ESA.[1][2][3] This hydrolysis can be catalyzed by both acidic and basic conditions.[1][4] Other common impurities include unreacted starting materials, such as maleic acid or fumaric acid , and potentially polyepoxysuccinates , which can form under strongly basic conditions.[1][2]
Q2: How does reaction pH influence the formation of tartaric acid and other byproducts?
Reaction pH is arguably the most critical parameter for controlling selectivity. The epoxide ring of t-ESA is susceptible to opening under both strongly acidic and strongly basic conditions, leading to the formation of tartaric acid.[1]
-
Low pH (Acidic Conditions): An acidic environment promotes the protonation of the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by water, leading to diol (tartaric acid) formation.[4]
-
High pH (Alkaline Conditions): While the epoxidation of maleic or fumaric acid is often performed under mildly alkaline conditions, excessively high pH can also catalyze hydrolysis. Furthermore, high pH can promote the formation of polymer byproducts like polyepoxysuccinate.[1]
To minimize these side reactions, the reaction should be maintained within a specific, milder pH range. Different protocols have found success in ranges such as pH 4.4-5.0 or pH 6.0-11.0 , depending on the overall process.[1][5] Precise control is key.
Q3: What is the role of temperature, and how does it affect byproduct formation?
Temperature directly influences the rates of both the desired epoxidation reaction and the undesired hydrolysis reaction. While higher temperatures can increase the rate of t-ESA formation, they exponentially accelerate the rate of hydrolysis to tartaric acid.[2][3] The optimal temperature is a trade-off between reaction speed and selectivity. Most successful lab-scale syntheses are conducted in a tightly controlled range, typically between 60-65°C .[2][4][5] Exceeding this range, even for short periods, can significantly increase the concentration of tartaric acid in the final product.
Q4: My yield is consistently low. What are the most likely causes?
Low yield is a common problem that can usually be traced back to a few key areas:
-
Poor pH Control: As discussed in Q2, deviation from the optimal pH range is a primary cause of yield loss due to byproduct formation.
-
Temperature Fluctuations: Overheating the reaction mixture will favor the hydrolysis byproduct pathway.
-
Oxidant Instability: The common oxidizing agent, hydrogen peroxide (H₂O₂), can decompose over time or in the presence of contaminants. Ensure you are using a fresh, properly stored H₂O₂ solution of the correct concentration.
-
Inefficient Catalysis: The catalyst (e.g., sodium tungstate) is crucial for the epoxidation.[4] Ensure the correct catalyst loading is used and that it has not been deactivated.
-
Suboptimal Reagent Stoichiometry: The molar ratios of the starting material (e.g., maleic anhydride) to the base (e.g., NaOH) and the oxidant (H₂O₂) are critical. An incorrect ratio can lead to an unfavorable pH environment or incomplete conversion.[2][4]
Q5: What analytical techniques are recommended for quantifying t-ESA and its byproducts?
Accurate analysis is essential for process optimization. A combination of methods is often best:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying t-ESA, unreacted starting materials (maleic/fumaric acid), and the primary byproduct (tartaric acid) in a single run.
-
Spectrophotometry: A simpler and faster method can be employed specifically for quantifying the tartaric acid byproduct using a colorimetric reaction with a ferric 5-nitrosalicylate complex.[2] This is useful for quick in-process checks.
-
Titration: The yield of t-ESA can be determined by reacting the epoxide group with HCl in a saturated MgCl₂ solution and then back-titrating the remaining HCl with a standardized NaOH solution.[4]
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during t-ESA synthesis.
| Problem | Potential Cause | Recommended Solution |
| High Tartaric Acid Content | 1. Reaction temperature was too high (>65°C).2. pH was outside the optimal range (too acidic or too basic).3. Extended reaction time. | 1. Implement strict temperature control using a water or oil bath.2. Use a calibrated pH meter and make slow, controlled additions of acid/base to maintain the target pH.[1][5]3. Monitor the reaction progress and quench it once the starting material is consumed to prevent product degradation. |
| Low Product Yield | 1. Inefficient epoxidation due to catalyst issue.2. Decomposition of hydrogen peroxide.3. Incorrect stoichiometry of reagents. | 1. Ensure the catalyst (e.g., sodium tungstate) is fully dissolved and used at the correct loading (e.g., 3-4% by mass of maleic anhydride).[2][4]2. Use a fresh bottle of hydrogen peroxide and add it dropwise to the reaction to control the exotherm.3. Carefully verify the molar ratios, especially of maleic anhydride to NaOH, which is often optimal around 1:2.[2][4] |
| Presence of Unreacted Maleic Acid | 1. Insufficient amount of hydrogen peroxide.2. Reaction time was too short.3. Low reaction temperature. | 1. Ensure the molar ratio of hydrogen peroxide to maleic anhydride is sufficient, typically between 1.1:1 and 1.5:1.[5]2. Monitor the disappearance of the starting material by HPLC or another suitable method.3. Maintain the reaction temperature within the optimal 60-65°C range. |
| Formation of Solid Precipitate/Polymer | 1. pH is too high, leading to polyepoxysuccinate formation.[1] | 1. Immediately check and adjust the pH to the lower end of the optimal range.2. Ensure the base (e.g., NaOH solution) is added slowly and with vigorous stirring to avoid localized high-pH zones. |
Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol synthesizes insights from various established methods to maximize yield and purity.[2][4][5]
Materials:
-
Maleic Anhydride (MA)
-
Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Tungstate (Na₂WO₄) - Catalyst
-
Deionized Water
Procedure:
-
Hydrolysis of Anhydride: In a temperature-controlled reaction vessel, dissolve maleic anhydride in deionized water. Heat the mixture to 55-60°C and stir until a homogeneous solution is formed. This converts the maleic anhydride to maleic acid.
-
Catalyst Addition: Add the sodium tungstate catalyst (typically 3-4% of the mass of the maleic anhydride) to the solution and stir until it is completely dissolved.[2][4]
-
pH and Temperature Adjustment: Adjust the temperature of the reaction system to 60-65°C.[4][5]
-
Controlled Reagent Addition: Begin the simultaneous dropwise addition of the 30% H₂O₂ solution and a NaOH solution. The goal is to maintain the system's pH within a narrow optimal range (e.g., 4.4-5.0).[5]
-
Critical Note: This step is highly exothermic. The addition rate must be controlled to keep the temperature from exceeding 65°C. Vigorous stirring is essential to ensure homogeneity.
-
-
Reaction Monitoring: Maintain the reaction at 60-65°C for 1-2 hours after the additions are complete, continuing to monitor and adjust the pH as needed.[5] The reaction progress can be monitored by taking aliquots and analyzing for the disappearance of maleic acid.
-
Reaction Quenching & Analysis: Once the reaction is complete, cool the mixture in an ice bath. Analyze the crude product solution for t-ESA and tartaric acid content using HPLC or the methods described in Protocol 2.
Diagram: Synthesis and Quality Control Workflow
Caption: Workflow for t-ESA synthesis emphasizing critical control points.
Protocol 2: Spectrophotometric Quantification of Tartaric Acid Byproduct
This method, adapted from published procedures, provides a rapid way to assess the primary impurity.[2]
Principle: Tartaric acid forms a colored complex with ferric 5-nitrosalicylate, which can be measured spectrophotometrically.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known tartaric acid concentrations in a background matrix similar to your reaction mixture.
-
Reagent Preparation: Prepare a ferric 5-nitrosalicylate colorimetric reagent as described in the literature.
-
Sample Preparation: Dilute an aliquot of your crude reaction mixture to bring the expected tartaric acid concentration into the range of your standard curve.
-
Color Development: Mix the diluted sample with the colorimetric reagent and allow it to react for the specified time.
-
Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance using a spectrophotometer.
-
Calculation: Determine the concentration of tartaric acid in your sample by comparing its absorbance to the standard curve.
Mechanistic Pathways and Troubleshooting Logic
Understanding the competing reaction pathways is key to troubleshooting. The desired epoxidation competes directly with the hydrolysis of the product.
Diagram: Competing Reaction Pathways
Caption: Desired epoxidation vs. undesired hydrolysis pathway.
Diagram: Troubleshooting Decision Tree
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. EP0299425A1 - Process for the production of high purity tartaric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Research on Synthesis Regularity of Epoxysuccinic Acid | Scientific.Net [scientific.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. CN112521348B - Method for synthesizing epoxy succinic acid by maleic anhydride catalytic epoxidation - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Stereochemistry of trans-2,3-Epoxysuccinic Acid Derivatives
In the landscape of drug development and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Derivatives of trans-2,3-epoxysuccinic acid, a compact and functionally dense scaffold, are exemplary of this principle.[1] Possessing two adjacent stereocenters on a strained epoxide ring, these molecules are valuable chiral building blocks. However, their utility is predicated on an unambiguous confirmation of both their relative (trans) and absolute stereochemistry.
This guide provides an in-depth comparison of the principal analytical techniques used to elucidate the stereostructure of these derivatives. Moving beyond mere protocols, we will explore the causality behind methodological choices, offering a strategic framework for researchers, chemists, and drug development professionals to confidently assign stereochemistry. We will evaluate each technique as a self-validating system, grounded in authoritative principles and supported by experimental evidence.
Chapter 1: The Definitive Answer—Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is universally regarded as the "gold standard" for molecular structure determination. It provides an unequivocal, three-dimensional map of electron density within a crystal lattice, from which atomic positions, and thus stereochemistry, can be definitively assigned.[2][3]
The Causality of Choice: Why SCXRD is Unparalleled
The power of SCXRD lies in its directness. Unlike spectroscopic methods that infer structure from secondary properties, crystallography "sees" the molecule. For a compound like a this compound derivative, an SCXRD experiment can simultaneously:
-
Confirm Relative Stereochemistry: The resulting structure will explicitly show the substituents on opposite faces of the epoxide ring.
-
Determine Absolute Configuration: Through the phenomenon of anomalous dispersion (or resonant scattering), particularly when using copper radiation or in the presence of heavier atoms (S, Cl, Br), the analysis can distinguish between a molecule and its non-superimposable mirror image.[4][5][6] The refinement of the Flack parameter provides a powerful statistical measure of the correctness of the assigned absolute configuration; a value near zero for the correct enantiomer confirms the assignment with high confidence.[5][6]
The primary experimental hurdle, and the reason alternative methods are necessary, is the absolute requirement for a high-quality, single crystal of sufficient size (typically 0.1-0.3 mm).[7]
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Art of Patience):
-
Sample Purity: Begin with the highest purity material (>98%). Impurities disrupt crystal lattice formation.
-
Method Selection: The most common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Create a system where a precipitant (anti-solvent) slowly diffuses into a solution of the compound, gradually reducing its solubility. A common setup involves placing a vial of the compound solution inside a larger, sealed jar containing the anti-solvent.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it slowly and undisturbed. Using a dewar flask can help moderate the cooling rate.[7]
-
-
-
Crystal Selection and Mounting:
-
Data Collection and Processing:
-
Structure Solution and Refinement:
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data to optimize atomic positions and thermal parameters.[3]
-
The final refined structure is validated, paying close attention to the Flack parameter for absolute configuration.
-
Data Presentation: Interpreting Crystallographic Results
| Parameter | Typical Value | Significance |
| Formula | C₆H₆O₅ | Confirms molecular composition. |
| Crystal System | Orthorhombic | Describes the crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | A chiral space group, indicating the crystal is enantiopure. |
| Flack Parameter | 0.02(5) | A value close to 0 with a small error confirms the assigned absolute configuration (e.g., 2R, 3R). A value near 1 would indicate the opposite enantiomer.[5] |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
Chapter 2: Probing the Solution State—NMR Spectroscopy
When single crystals are elusive, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for structural elucidation in solution. While standard NMR confirms connectivity, specialized techniques are required to decipher stereochemistry.
The Causality of Choice: Inferring Geometry from NMR Data
-
Relative Stereochemistry via Coupling Constants (³JHH): The Karplus relationship describes the correlation between the dihedral angle of adjacent protons and their scalar coupling constant (³J). For epoxides, the protons on the three-membered ring have a relatively rigid relationship. trans-epoxides typically exhibit a small coupling constant (³J = 2–4 Hz), while cis-epoxides show a larger value (³J = 4–6 Hz). This allows for a confident assignment of the trans relative stereochemistry.[9][10]
-
Absolute Configuration via Chiral Derivatizing Agents (Mosher's Method): To determine absolute configuration, we must introduce a second chiral entity to create diastereomers, which are distinguishable by NMR.[11] The Mosher's ester analysis is the classic approach.[12][13][14] The chiral alcohol (or amine) of unknown configuration is esterified in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[13][14] The resulting diastereomeric esters adopt a preferred conformation where the bulky CF₃, methoxy, and phenyl groups of the MTPA moiety create a distinct anisotropic (shielding/deshielding) environment. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can assign the absolute configuration of the original stereocenter.
Experimental Protocol: Mosher's Ester Analysis
This protocol assumes the epoxide has been opened or a carboxylic acid group has been converted to a secondary alcohol suitable for esterification.
-
Sample Preparation:
-
Divide the enantiomerically pure alcohol sample (~1-5 mg) into two clean, dry NMR tubes.
-
-
Esterification (Two Parallel Reactions):
-
Tube A: Add (R)-(-)-MTPA chloride to the first sample, along with a non-coordinating base (e.g., pyridine or DMAP) in a dry deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Tube B: Add (S)-(+)-MTPA chloride to the second sample under identical conditions.
-
Allow both reactions to proceed to completion (monitor by TLC or NMR). It is crucial that both reactions are complete to avoid kinetic resolution effects.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. Ensure identical acquisition parameters are used.[15]
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δS - δR .
-
Partition the molecule into two groups (L₁ and L₂) on either side of the stereocenter.
-
According to the established model, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution directly maps to the absolute configuration.
-
Data Presentation: Interpreting NMR Results
Table 2.1: Typical Coupling Constants for Epoxide Protons
| Stereochemistry | ³JHH (Hz) | Rationale |
| trans-Epoxide | 2 - 4 Hz | Dihedral angle is ~120°, leading to a small coupling constant. |
| cis-Epoxide | 4 - 6 Hz | Dihedral angle is ~0°, leading to a larger coupling constant. |
Table 2.2: Hypothetical Mosher's Analysis Data (Δδ = δS - δR)
| Proton | δS (ppm) | δR (ppm) | Δδ (ppm) | Inferred Location Relative to MTPA Phenyl Group |
| Hₐ | 7.35 | 7.45 | -0.10 | Shielded by Phenyl in S-ester |
| Hᵦ | 4.52 | 4.45 | +0.07 | Deshielded by Phenyl in S-ester |
| Hᵧ | 3.11 | 3.02 | +0.09 | Deshielded by Phenyl in S-ester |
| Hₙ | 1.25 | 1.37 | -0.12 | Shielded by Phenyl in S-ester |
Interpretation: The consistent negative Δδ values for Hₐ and Hₙ and positive values for Hᵦ and Hᵧ allow for the assignment of the absolute configuration at the carbinol center based on the established conformational model of the Mosher's esters.
Chapter 3: The Power of Separation—Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for determining the enantiomeric purity (enantiomeric excess, or e.e.) of a sample and for the preparative separation of enantiomers.[16][17]
The Causality of Choice: Leveraging Differential Interactions
The principle of chiral HPLC relies on a chiral stationary phase (CSP), which is a solid support functionalized with a single enantiomer of a chiral selector.[18] When a racemic mixture of an analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[18] Because these complexes have different energies and stabilities, one enantiomer is retained longer than the other, resulting in their separation.[17]
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for a wide range of compounds, including epoxides.[18][19] The separation mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions within the chiral grooves of the polysaccharide polymer.[18]
Experimental Protocol: Chiral Method Development
-
Column and Mobile Phase Screening (The Scouting Phase):
-
Column Selection: Begin by screening a set of complementary polysaccharide-based columns (e.g., Chiralpak® AD, AS, IC).
-
Mobile Phase Selection: Screen several mobile phase systems. The most common are:
-
Use a gradient elution method during screening to quickly identify promising conditions.[21]
-
-
Method Optimization:
-
Once a promising column/mobile phase combination is found, switch to an isocratic (constant composition) method.
-
Optimize Mobile Phase Composition: Finely tune the ratio of the strong to weak solvent (e.g., the percentage of alcohol in heptane) to achieve optimal resolution (Rs > 1.5) and retention time.
-
Optimize Flow Rate and Temperature: Adjust the flow rate to balance analysis time and efficiency. Varying the column temperature can also significantly impact selectivity.
-
-
Peak Identification:
-
To assign which peak corresponds to which enantiomer, an authentic, enantiopure standard is required.
-
Data Presentation: Comparing Chiral Separations
| CSP | Mobile Phase | tR₁ (min) | tR₂ (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak AD-H | 90:10 Heptane:IPA | 8.2 | 9.5 | 1.21 | 2.1 |
| Chiralpak AS-H | 95:5 Heptane:EtOH | 12.1 | 12.5 | 1.05 | 0.8 |
| Chiralpak IC | 100% Methanol | 6.5 | 7.8 | 1.25 | 2.3 |
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. Higher is better.
-
Resolution (Rs): A quantitative measure of the degree of separation. A value ≥ 1.5 indicates baseline separation.
Chapter 4: A Chiroptical Signature—Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy that provides information about the absolute configuration of chiral molecules in solution.[22] It is the extension of circular dichroism into the infrared range, measuring the tiny difference in absorbance of left versus right circularly polarized IR light by vibrational transitions.[23][24]
The Causality of Choice: Matching Experiment with Theory
The utility of VCD stems from its extreme sensitivity to the 3D molecular structure.[22] The VCD spectrum of an enantiomer is a unique fingerprint of its absolute configuration. While the spectrum itself is complex, its power is unlocked when paired with quantum chemical calculations.[22][23]
The workflow is as follows:
-
An experimental VCD spectrum of the enantiopure sample is recorded.
-
The theoretical IR and VCD spectra for one of the possible enantiomers (e.g., 2R, 3R) are calculated using a method like Density Functional Theory (DFT).
-
The experimental spectrum is compared to the calculated spectrum. A strong match confirms the absolute configuration of the sample is that of the calculated structure. A mirror-image spectrum indicates the opposite enantiomer.
This approach is particularly valuable when crystallization fails and chemical derivatization is undesirable or difficult.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution (~10-50 mg/mL) of the enantiopure sample in a suitable IR-transparent solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Record the VCD and IR spectra simultaneously on a dedicated VCD spectrometer.
-
Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify low-energy conformers.
-
For each significant conformer, calculate the optimized geometry, vibrational frequencies, and IR and VCD intensities using DFT.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Visually and statistically compare the experimental VCD spectrum with the calculated spectrum to make the final assignment.
-
Data Presentation: Comparing Experimental and Calculated VCD
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated (2R, 3R) VCD Sign | Match? |
| 1785 | + | + | Yes |
| 1450 | - | - | Yes |
| 1260 | + / - (bisignate) | + / - (bisignate) | Yes |
| 1050 | - | - | Yes |
Comparative Summary and Strategic Recommendations
The choice of technique for stereochemical confirmation is dictated by the available sample, the information required, and the resources at hand.
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| SCXRD | Relative & Absolute Config. | High-quality single crystal | Unambiguous, direct result | Crystal growth is a major bottleneck |
| NMR (J-Coupling) | Relative Config. | ~1 mg in solution | Fast, non-destructive, routine | Does not give absolute configuration |
| NMR (Mosher's) | Absolute Config. | ~2-10 mg in solution | No crystal needed; uses standard NMR | Requires chemical derivatization; can be complex to interpret |
| Chiral HPLC | Enantiomeric Excess (e.e.) | <1 mg in solution | Excellent for purity; preparative scale-up | Does not assign absolute configuration without a known standard |
| VCD | Absolute Config. | ~10-50 mg in solution | No derivatization needed; solution-state | Requires specialized equipment and computational expertise |
Recommended Workflow:
For a novel this compound derivative, a logical and efficient approach is as follows:
-
Initial Characterization: Use standard ¹H NMR to confirm the trans relative stereochemistry via the characteristic small coupling constant of the epoxide protons.
-
Purity Assessment: Develop a Chiral HPLC method to determine the enantiomeric excess of the material. This is critical for validating the success of an asymmetric synthesis.
-
Absolute Configuration Assignment:
-
Path A (Ideal): Dedicate effort to obtaining a single crystal and perform SCXRD . This provides the most definitive answer.
-
Path B (Alternative): If crystallization is unsuccessful, use VCD as a non-destructive method. If VCD is unavailable, perform a Mosher's ester analysis (or a related derivatization), provided a suitable functional group is present or can be installed.
-
By systematically applying this multi-pronged strategy, researchers can build a self-validating and irrefutable case for the stereochemistry of their molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. Monarch Initiative [beta.monarchinitiative.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ymc.co.jp [ymc.co.jp]
- 22. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 23. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 24. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
A Comparative Guide to trans-2,3-Epoxysuccinic Acid and its Analogs as Cysteine Protease Inhibitors
In the intricate world of drug discovery and enzyme mechanism studies, the selective inhibition of proteases is a cornerstone of therapeutic strategy. Cysteine proteases, a class of enzymes pivotal in processes ranging from protein turnover to apoptosis and parasitic life cycles, are prominent targets. Within the arsenal of compounds designed to modulate these enzymes, epoxy acids, and specifically the trans-2,3-epoxysuccinic acid scaffold, have proven to be exceptionally potent and mechanistically insightful.
This guide provides an in-depth comparison of this compound with its stereoisomer and other related epoxy acids. We will explore the chemical rationale behind their differential efficacy, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Epoxysuccinate Core: A Privileged Scaffold for Cysteine Protease Inhibition
The inhibitory prowess of the epoxysuccinate structure lies in its electrophilic epoxide ring. The catalytic cycle of a cysteine protease involves a highly nucleophilic thiolate anion (Cys⁻) in the enzyme's active site. This thiolate can attack one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a stable, irreversible covalent thioether bond. This effectively inactivates the enzyme.
However, not all epoxysuccinates are created equal. The stereochemistry of the substituents on the epoxide ring is a critical determinant of inhibitory potency, a direct consequence of the three-dimensional architecture of the enzyme's active site.
PART 1: The Critical Role of Stereochemistry: trans- vs. cis-2,3-Epoxysuccinic Acid
The fundamental comparison within this class of inhibitors is between the trans and cis isomers of 2,3-epoxysuccinic acid.
-
This compound: This isomer features the two carboxyl groups on opposite sides of the epoxide ring plane.[1][2][3] This configuration is the cornerstone of the most potent inhibitors in this class. The "trans" arrangement allows the inhibitor to span the active site cleft, placing the epoxide ring in an optimal position for nucleophilic attack by the catalytic cysteine. The carboxyl groups can form crucial hydrogen bonds with active site residues (like the "oxyanion hole"), anchoring the inhibitor and correctly orienting the "warhead" for reaction.
-
cis-2,3-Epoxysuccinic Acid: In the cis isomer, the carboxyl groups are on the same side of the ring. This arrangement generally leads to significantly weaker inhibition. The steric bulk of the two adjacent carboxyl groups can lead to unfavorable interactions within the confined space of the active site, preventing the ideal alignment required for efficient covalent modification.
The profound difference in activity is exemplified by the family of inhibitors derived from these scaffolds. The most famous example, E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), is built upon the L-trans-epoxysuccinic acid core and is one of the most potent and widely used broad-spectrum cysteine protease inhibitors.[4]
PART 2: Expanding the Scaffold: Comparison with Other Epoxy-Based Inhibitors
While this compound is a highly effective core, its potency and specificity can be dramatically enhanced by chemical modification. This has led to the development of peptide-based epoxy inhibitors that leverage interactions with enzyme subsites.
Epoxysuccinyl-Peptides: The Key to Specificity and Potency
The true power of the trans-epoxysuccinyl group is realized when it is incorporated into a peptide sequence. Cysteine proteases possess substrate-binding subsites (S1, S2, S3, etc.) adjacent to the catalytic site, which recognize specific amino acid residues of their natural substrates. By attaching a peptide chain to the epoxysuccinate core, inhibitors can be designed to bind to these subsites, leading to a dramatic increase in affinity and selectivity.
-
E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane): This natural product is a benchmark inhibitor.[4] The L-leucylamido(4-guanidino)butane portion is specifically designed to occupy the S2 and S3 subsites of many papain-family cysteine proteases, resulting in inactivation rates orders of magnitude higher than the parent epoxysuccinic acid.[5][6]
-
CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline): This is a prime example of a highly selective inhibitor. While E-64 is broad-spectrum, CA-074 was specifically designed to be a potent and selective inhibitor of cathepsin B.[7] Its peptide sequence (Ile-Pro) provides high-affinity interactions with the unique subsites of cathepsin B, while the modified epoxysuccinate warhead ensures covalent inactivation.[7] This demonstrates how the core scaffold can be tuned for specificity against a single member of a large enzyme family.
Comparative Inhibition Data
The following table summarizes kinetic data for the inactivation of the model cysteine protease, papain, by various epoxy-based inhibitors, illustrating the principles discussed above.
| Inhibitor | Target Enzyme | Inactivation Rate Constant (k₂/Kᵢ) (M⁻¹s⁻¹) | Notes |
| E-64 (trans-epoxysuccinyl peptide) | Papain | ~1,700,000 | High potency due to S-subsite binding.[4] |
| L-trans-Epoxysuccinyl-leucylamido(3-methyl)butane (Ep-475) | Cathepsin B | ~440,000 | An analog of E-64, also showing very rapid inhibition.[4] |
| Simple Epoxysuccinic Acid (unsubstituted) | Papain | Significantly lower (data varies) | Lacks the peptide moiety for high-affinity subsite interactions. |
PART 3: Experimental Validation Protocol
To empirically determine and compare the inhibitory potency of different epoxy acids, a continuous kinetic assay for irreversible inhibition is employed.
Objective: To determine the second-order rate constant of inactivation (k_inact / K_i) for an epoxy acid inhibitor against a target cysteine protease (e.g., papain).
Materials:
-
Enzyme: Papain (from papaya latex)
-
Activation Buffer: 100 mM sodium phosphate, pH 6.5, 2 mM EDTA, 5 mM L-cysteine (or DTT).
-
Assay Buffer: 100 mM sodium phosphate, pH 6.5, 2 mM EDTA.
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE).
-
Detection Reagent: Not required if monitoring substrate disappearance by UV spectrophotometry at 253 nm.
-
Inhibitor Stock Solutions: A series of concentrations of the test epoxy acid (e.g., a derivative of this compound) prepared in the assay buffer.
-
UV-Vis Spectrophotometer with temperature control.
Workflow:
Caption: Experimental workflow for determining the inactivation kinetics of epoxy acid inhibitors.
Causality Behind Experimental Choices:
-
Enzyme Activation: The catalytic cysteine must be in its reduced thiol form (Cys-SH) to be active and nucleophilic. L-cysteine or DTT in the activation buffer ensures this. EDTA is included to chelate metal ions that could otherwise oxidize the thiol.
-
Pseudo-First-Order Conditions: By using inhibitor concentrations much greater than the enzyme concentration, the rate of inactivation at a given inhibitor concentration follows pseudo-first-order kinetics, simplifying the data analysis.
-
Rate Measurement: The rate of substrate hydrolysis is directly proportional to the amount of active enzyme remaining at each time point. Plotting the natural log of this remaining activity versus time linearizes the exponential decay, and the slope provides the observed rate constant (k_obs).
Logical Framework: From Scaffold to Selective Inhibitor
The development of potent and selective inhibitors from the this compound scaffold follows a clear logical progression based on exploiting enzyme-ligand interactions.
Caption: Logical progression from a core chemical structure to a highly selective enzyme inhibitor.
Conclusion
The this compound framework represents a uniquely successful platform for the design of cysteine protease inhibitors. Its stereochemical configuration is paramount for effective presentation of the epoxide warhead to the active site nucleophile. While the parent acid possesses inhibitory activity, its true potential is unlocked when integrated into larger peptidomimetic structures that engage enzyme subsites. This strategy, exemplified by the potent broad-spectrum inhibitor E-64 and the selective inhibitor CA-074, provides a powerful paradigm for rational drug design. The experimental protocols and structure-activity relationships detailed herein equip researchers with the foundational knowledge to evaluate and develop the next generation of therapeutic agents based on this privileged scaffold.
References
- 1. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-TRANS-EPOXYSUCCINIC ACID | 141-36-6 [chemicalbook.com]
- 3. Monarch Initiative [beta.monarchinitiative.org]
- 4. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E64 [trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S2 subsite interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E64 [trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S2 subsite interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel epoxysuccinyl peptides. Selective inhibitors of cathepsin B, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of trans-2,3-Epoxysuccinic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition and drug discovery, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth technical comparison of the enantiomers of trans-2,3-epoxysuccinic acid, a key epoxide dicarboxylic acid. While one enantiomer has been extensively studied as a cornerstone of a major class of cysteine protease inhibitors, the biological profile of its mirror image remains less defined, presenting both a challenge and an opportunity in medicinal chemistry. This document will dissect the known biological activities of the L-(-)- and D-(+)-enantiomers, detail the experimental methodologies used to characterize them, and provide insights into the structural basis for their differential effects.
Introduction to this compound and Its Stereoisomers
This compound is a dicarboxylic acid containing a reactive epoxide ring. The trans configuration of the carboxyl groups across the epoxide ring results in the existence of two non-superimposable mirror images, or enantiomers: (2R,3R)-(-)-trans-2,3-epoxysuccinic acid (L-trans-epoxysuccinic acid) and (2S,3S)-(+)-trans-2,3-epoxysuccinic acid (D-trans-epoxysuccinic acid). This seemingly subtle difference in three-dimensional arrangement has profound implications for their interaction with chiral biological macromolecules such as enzymes and receptors.
The primary focus of research into the biological activity of this compound has been on the L-(-)-enantiomer, which forms the reactive "warhead" of the well-known, naturally derived cysteine protease inhibitor, E-64.
Comparative Biological Activities of the Enantiomers
The biological activities of the this compound enantiomers are starkly different, a classic example of stereoselectivity in pharmacology.
L-(-)-trans-2,3-Epoxysuccinic Acid: A Potent Cysteine Protease Inhibitor
The most significant and well-documented biological activity of L-(-)-trans-2,3-epoxysuccinic acid is its ability to irreversibly inhibit a broad spectrum of cysteine proteases. This activity is most famously demonstrated in the context of E-64 [L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane] and its analogues.
Mechanism of Action: The inhibitory action of the L-trans-epoxysuccinyl moiety is a result of a covalent modification of the active site of cysteine proteases. The catalytic mechanism of these enzymes involves a highly reactive thiolate anion from a cysteine residue. This nucleophilic thiolate attacks one of the carbon atoms of the epoxide ring in L-trans-epoxysuccinic acid.[1] This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.[2] The stereospecificity of this interaction is crucial; the precise orientation of the carboxyl groups and the epoxide ring in the L-enantiomer allows for optimal positioning within the enzyme's active site for this reaction to occur.[3]
Enzyme Targets: The L-trans-epoxysuccinyl group, particularly when incorporated into larger peptide-like structures such as E-64, is a potent inhibitor of a wide range of cysteine proteases, including:
-
Papain: A well-characterized plant cysteine protease often used as a model enzyme.[4]
-
Cathepsins: A family of lysosomal proteases (e.g., Cathepsins B, H, and L) involved in protein turnover and various pathological processes.[3]
-
Calpains: Calcium-activated neutral proteases involved in cellular signaling and regulation.[4]
Studies on E-64 have unequivocally shown that the L-trans-epoxysuccinyl component is essential for its inhibitory activity. In contrast, analogues synthesized with the D-trans-epoxysuccinyl moiety are devoid of this inhibitory effect on cysteine proteases, highlighting the strict stereochemical requirements of the enzyme's active site.[3]
D-(+)-trans-2,3-Epoxysuccinic Acid: A Biologically Quiescent Enantiomer?
In stark contrast to its L-(-) counterpart, the D-(+)-enantiomer of this compound is largely considered to be biologically inactive, at least with respect to cysteine protease inhibition. The stereochemistry of the D-enantiomer does not allow for the proper orientation within the active site of cysteine proteases to facilitate the nucleophilic attack by the catalytic cysteine residue.
While direct and extensive studies on the broader biological profile of isolated D-(+)-trans-2,3-epoxysuccinic acid are limited, its lack of activity in the context of E-64 analogues suggests a significantly lower affinity for the active sites of these enzymes.[3] Further research is warranted to explore potential interactions with other biological targets.
Table 1: Comparative Biological Activity of this compound Enantiomers
| Feature | L-(-)-trans-2,3-Epoxysuccinic Acid | D-(+)-trans-2,3-Epoxysuccinic Acid |
| Primary Biological Activity | Irreversible inhibition of cysteine proteases | Generally considered biologically inactive |
| Mechanism of Action | Covalent modification of the active site cysteine | No significant interaction with cysteine proteases |
| Stereospecificity | High | N/A |
| Key Molecular Moiety | L-trans-epoxysuccinyl group in E-64 and its analogues | D-trans-epoxysuccinyl group |
Metabolism of this compound
The metabolic fate of this compound is another area where stereochemistry likely plays a crucial role. The enzyme trans-epoxysuccinate hydrolase is known to catalyze the hydrolysis of the epoxide ring to form meso-tartaric acid.[5] While detailed comparative studies on the stereospecificity of this particular enzyme for the enantiomers of this compound are not extensively documented in the readily available literature, epoxide hydrolases, in general, are known to exhibit enantioselectivity.
It is plausible that one enantiomer is a preferred substrate for this enzyme, leading to different pharmacokinetic profiles and in vivo half-lives for the L- and D-forms. Further investigation into the stereospecificity of trans-epoxysuccinate hydrolase could provide valuable insights into the differential metabolism of these enantiomers.
Experimental Protocols for Assessing Biological Activity
To evaluate and compare the biological activities of the this compound enantiomers, a series of well-established experimental protocols can be employed.
Cysteine Protease Inhibition Assay
This assay is fundamental for confirming the inhibitory activity of the L-(-)-enantiomer and the lack thereof for the D-(+)-enantiomer.
Principle: The activity of a cysteine protease is monitored by measuring the cleavage of a specific fluorogenic or chromogenic substrate. The inhibitory potential of the test compounds (the two enantiomers) is determined by measuring the reduction in enzyme activity in their presence.
Step-by-Step Methodology:
-
Enzyme Activation: Activate the cysteine protease (e.g., papain or a cathepsin) by pre-incubation in an activation buffer containing a reducing agent like dithiothreitol (DTT) or L-cysteine to ensure the active site cysteine is in its reduced, catalytically active state.
-
Inhibitor Incubation: Incubate the activated enzyme with various concentrations of the L-(-)- and D-(+)-trans-2,3-epoxysuccinic acid enantiomers for a defined period. A control with no inhibitor is essential.
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable fluorogenic or chromogenic substrate (e.g., Z-FR-AMC for papain and cathepsin L, or Z-RR-AMC for cathepsin B).
-
Signal Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the active enantiomer.
Expected Outcome: The L-(-)-enantiomer is expected to show a dose-dependent inhibition of the cysteine protease, yielding a measurable IC50 value. The D-(+)-enantiomer is expected to show little to no inhibition at comparable concentrations.
Experimental Workflow Diagram
Caption: Workflow for Cysteine Protease Inhibition Assay.
The Structural Basis of Stereospecific Inhibition
The differential activity of the this compound enantiomers is rooted in the three-dimensional architecture of the cysteine protease active site. X-ray crystallography studies of E-64 complexed with various cysteine proteases have provided a clear picture of this stereospecific interaction.[6]
The active site of these enzymes is a cleft with specific subsites (S1, S2, S3, etc.) that accommodate the side chains of the substrate's amino acid residues. For effective inhibition, the L-trans-epoxysuccinyl moiety of E-64 must be precisely positioned to allow the nucleophilic attack from the catalytic cysteine (Cys25 in papain). The L-configuration ensures that the epoxide ring is presented to the thiolate anion in the correct orientation for the reaction to proceed. The D-enantiomer, due to its mirrored configuration, would clash with the active site residues and fail to achieve the necessary proximity and orientation for covalent bond formation.
Caption: Stereospecific Interaction with Cysteine Protease.
Conclusion and Future Directions
The biological activity of the this compound enantiomers provides a compelling case study in the importance of stereochemistry in drug action. The L-(-)-enantiomer is a well-established and potent inhibitor of cysteine proteases, a property that has been successfully exploited in the development of the widely used research tool, E-64. In contrast, the D-(+)-enantiomer appears to be biologically inert in this context.
This stark difference underscores the necessity of considering stereoisomerism in drug design and development. While the focus has been on the inhibitory properties of the L-enantiomer, future research could explore:
-
The broader biological profile of the D-(+)-enantiomer: Investigating its potential interactions with other enzyme classes or biological pathways could uncover novel activities.
-
The stereospecificity of trans-epoxysuccinate hydrolase: A detailed kinetic analysis of the hydrolysis of both enantiomers would provide valuable information on their respective metabolic fates.
-
Development of enantiomerically pure derivatives: Leveraging the known activity of the L-enantiomer to design more selective and potent cysteine protease inhibitors with improved pharmacokinetic properties.
By continuing to explore the nuanced biological activities of each enantiomer, the scientific community can unlock the full potential of this simple yet powerful chiral molecule.
References
- 1. E-64 - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Trans-epoxysuccinate hydrolase - Wikipedia [en.wikipedia.org]
- 6. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to trans- and cis-2,3-Epoxysuccinic Acid in Synthesis
In the realm of stereoselective synthesis, the choice of chiral building blocks is paramount to achieving desired molecular architectures. Among the versatile synthons available to chemists, 2,3-epoxysuccinic acid and its derivatives stand out as powerful intermediates for the introduction of multiple stereocenters. The geometric isomers, trans-2,3-epoxysuccinic acid and cis-2,3-epoxysuccinic acid, while structurally similar, exhibit distinct synthetic behaviors that can be strategically exploited. This guide provides an in-depth comparison of these two isomers, offering insights into their synthesis, reactivity, and applications, supported by experimental data to inform rational synthetic design.
At a Glance: Key Differences and Synthetic Implications
| Feature | This compound | cis-2,3-Epoxysuccinic Acid |
| Starting Material | Fumaric Acid (trans-alkene) | Maleic Acid/Anhydride (cis-alkene) |
| Stereochemistry | C2 symmetry, chiral (typically as enantiomers) | Meso compound (achiral) |
| Reactivity Profile | Prone to anti-selective ring-opening | Ring-opening can lead to syn- or anti-products depending on the mechanism |
| Key Applications | Synthesis of unnatural amino acids, protease inhibitors (e.g., E-64) | Precursor to tartaric acid and its derivatives, synthesis of polyepoxysuccinic acid (PESA) |
I. Synthesis: A Tale of Two Alkenes
The synthesis of both isomers relies on the stereospecific epoxidation of their corresponding unsaturated dicarboxylic acid precursors. The geometry of the starting alkene directly dictates the stereochemistry of the resulting epoxide ring.
Synthesis of this compound
The synthesis of the trans-isomer begins with fumaric acid. The epoxidation is typically achieved using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate. The reaction proceeds with retention of the trans stereochemistry of the starting material.
Caption: Synthesis of this compound from fumaric acid.
Experimental Protocol: Synthesis of L-trans-Epoxysuccinic Acid [1]
-
Dissolution: Dissolve fumaric acid in an appropriate aqueous solvent.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (Na₂WO₄).
-
Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the product can be isolated and purified by crystallization. For the synthesis of chiral L-trans-epoxysuccinic acid, a resolution step using a chiral amine like L-arginine can be incorporated.[1]
Synthesis of cis-2,3-Epoxysuccinic Acid
The cis-isomer is synthesized from maleic acid or its anhydride. Similar to the trans synthesis, hydrogen peroxide is the oxidant of choice, often catalyzed by tungstic acid.[2] The cis configuration of the starting material is retained in the epoxide product.
Caption: Synthesis of cis-2,3-epoxysuccinic acid from maleic anhydride.
Experimental Protocol: Synthesis of cis-Epoxysuccinic Acid
-
Hydrolysis of Anhydride: Maleic anhydride is first hydrolyzed to maleic acid by dissolving it in water.
-
Catalyst and Oxidant Addition: A catalyst, such as a molecular sieve-supported tungsten catalyst, is added to the aqueous solution of maleic acid. Hydrogen peroxide and a base (e.g., sodium hydroxide) are then added dropwise, maintaining the reaction temperature around 60°C.
-
pH Control: The pH of the reaction mixture is carefully controlled (typically between 4.4 and 5.0) by the continuous addition of sodium hydroxide.
-
Reaction Completion and Isolation: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off to yield an aqueous solution of cis-epoxysuccinic acid.
II. Reactivity and Stereochemistry of Ring-Opening
The stereochemical outcome of nucleophilic ring-opening is the most critical point of differentiation between the cis and trans isomers. These reactions are governed by the principles of SN2-type mechanisms, which dictate a backside attack of the nucleophile, leading to an inversion of configuration at the attacked carbon center.[3]
This compound: A Gateway to anti-Diols and Derivatives
Due to its C2 symmetry, the two electrophilic carbons of the trans-epoxide are equivalent. Nucleophilic attack at either carbon, followed by the requisite inversion of stereochemistry, will lead to the formation of a single anti-diastereomer.
Caption: Nucleophilic ring-opening of this compound.
This predictable stereochemical outcome makes this compound an excellent precursor for the synthesis of various molecules with anti stereochemistry, such as unnatural amino acids and the potent cysteine protease inhibitor E-64 and its analogs.[1]
cis-2,3-Epoxysuccinic Acid: A Divergent Synthon
The cis-isomer, being a meso compound, possesses a plane of symmetry. The two carbons of the epoxide ring are enantiotopic. Nucleophilic attack can occur at either carbon, and in the absence of a chiral influence, this will result in a racemic mixture of syn-diastereomers.
However, the true synthetic power of cis-epoxysuccinic acid is unlocked when the ring is opened by a chiral catalyst or enzyme. For instance, the enzyme cis-epoxysuccinate hydrolase (CESH) can enantioselectively hydrolyze cis-epoxysuccinic acid to produce either L-(+)- or D-(-)-tartaric acid with high enantiomeric excess.[4] This enzymatic resolution is a cornerstone of the industrial production of enantiopure tartaric acid.[4]
Caption: Enzymatic resolution of cis-2,3-epoxysuccinic acid.
III. Comparative Applications in Synthesis
The distinct stereochemical properties of the cis and trans isomers translate into their preferential use in different synthetic contexts.
This compound: A Reliable Building Block for anti-Stereocenters
The predictable anti-selective ring-opening of trans-epoxysuccinic acid makes it a valuable precursor for the synthesis of molecules where this specific stereochemical arrangement is desired.
-
Unnatural Amino Acids: Reaction with ammonia or other nitrogen nucleophiles provides a direct route to β-hydroxy-α-amino acids with anti stereochemistry.
-
Protease Inhibitors: The natural product E-64, a potent irreversible inhibitor of cysteine proteases, features a trans-epoxysuccinic acid core. Synthetic efforts towards E-64 and its analogs heavily rely on the stereocontrolled synthesis and subsequent elaboration of this epoxide.[1]
cis-2,3-Epoxysuccinic Acid: A Versatile Precursor for Tartrates and Polymers
The utility of cis-epoxysuccinic acid is largely centered on its role as a precursor to tartaric acid and its derivatives, as well as in polymer chemistry.
-
Tartaric Acid and Derivatives: As previously mentioned, the enzymatic hydrolysis of cis-epoxysuccinic acid is a key industrial process for producing enantiopure tartaric acid, a widely used chiral resolving agent and food additive.[4] Further chemical modifications of the resulting tartaric acid can lead to a diverse array of chiral ligands and auxiliaries.
-
Polyepoxysuccinic Acid (PESA): cis-Epoxysuccinic acid is a monomer used in the synthesis of polyepoxysuccinic acid (PESA), a biodegradable and phosphorus-free scale and corrosion inhibitor used in water treatment.
IV. Conclusion: Choosing the Right Isomer for the Job
The choice between trans- and cis-2,3-epoxysuccinic acid in a synthetic campaign is a strategic one, dictated by the desired stereochemistry of the final product.
-
For the synthesis of molecules requiring an anti-relationship between two adjacent stereocenters, this compound is the synthon of choice. Its C2 symmetry and predictable ring-opening stereochemistry provide a reliable and efficient route to the desired diastereomer.
-
When the goal is the synthesis of syn-diastereomers, particularly enantiopure tartaric acid and its derivatives, cis-2,3-epoxysuccinic acid is the ideal starting material. Its meso nature allows for efficient enzymatic resolution, providing access to valuable chiral building blocks.
Ultimately, a thorough understanding of the distinct reactivity and stereochemical behavior of these two isomers empowers the synthetic chemist to make informed decisions, leading to more efficient and elegant synthetic routes.
V. References
-
Zhang, J., et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 941. --INVALID-LINK--
-
LibreTexts. (2023). Stereochemistry of SN2 Reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Liu, M., et al. (2023). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Chemical Biology. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of cis-epoxysuccinic acid. PrepChem.com. --INVALID-LINK--
-
Church, M. & Blumberg, R. (1951). Ind. Engng. Chem. 43, 1780. (As cited in PrepChem)
References
A Comparative Guide to Catalysts for the Synthesis of trans-2,3-Epoxysuccinic Acid
Introduction
Trans-2,3-epoxysuccinic acid, a key chiral building block in organic synthesis, holds significant value in the pharmaceutical industry, notably as a precursor to various bioactive molecules. Its efficient and selective synthesis is a topic of considerable interest. The primary route to this compound involves the epoxidation of fumaric acid, a readily available and inexpensive starting material. The choice of catalyst for this transformation is paramount, directly influencing yield, stereoselectivity, and process sustainability.
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances, performance metrics, and practical considerations of homogeneous, heterogeneous, phase-transfer, and enzymatic catalysts. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in catalyst selection and process optimization.
Catalytic Systems for Fumaric Acid Epoxidation: A Comparative Overview
The epoxidation of the electron-deficient double bond in fumaric acid presents a unique challenge. The selection of an appropriate catalyst and oxidant is crucial for achieving high efficiency and selectivity. Hydrogen peroxide (H₂O₂) is the most commonly employed oxidant due to its environmental benignity, with water as the sole byproduct.
Homogeneous Catalysis
Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity due to the excellent accessibility of their active sites. For the epoxidation of α,β-unsaturated acids like fumaric acid, tungstate-based catalysts are particularly effective.
1.1. Tungstate-Based Catalysts
Sodium tungstate (Na₂WO₄) in the presence of hydrogen peroxide is a classic and highly effective system for the epoxidation of electron-deficient olefins.[1] The active catalytic species is a peroxotungstate complex formed in situ.
-
Mechanism: The reaction of tungstate with hydrogen peroxide forms various peroxotungstate species. For the epoxidation of electron-deficient alkenes, the proposed mechanism involves the formation of a hydroperoxo species which then dehydrates to a highly reactive peroxo species. This species then transfers an oxygen atom to the alkene.[2]
-
Performance: Tungstate-catalyzed epoxidation of α,β-unsaturated acids can achieve high yields of the corresponding epoxides. The reaction is typically carried out in an aqueous medium under controlled pH conditions.
1.2. Molybdenum and Vanadium-Based Catalysts
Molybdenum and vanadium complexes are also known to be active catalysts for epoxidation reactions.[3][4][5] However, for electron-deficient alkenes, their performance can be less efficient compared to tungsten-based systems under similar conditions. Comparative studies have shown that for the epoxidation of various olefins, tungsten complexes can exhibit higher activity than their molybdenum counterparts.[3][6] Vanadium catalysts, while effective for certain substrates, may also be less suited for the specific challenge of fumaric acid epoxidation.[6]
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reusability, simplifying product purification and making the overall process more sustainable.
2.1. Supported Tungsten Oxide Catalysts
Immobilizing tungsten species on solid supports is a promising strategy to combine the high activity of tungstate catalysts with the benefits of heterogeneous catalysis.[7][8] Various supports, including silica and alumina, can be used to disperse tungsten oxide species. These supported catalysts have demonstrated high efficiency in the epoxidation of alkenes.[9][10]
-
Performance: Supported tungsten oxide catalysts can achieve high conversions and selectivities in the epoxidation of various alkenes, including those that are electron-deficient. The catalyst's performance is influenced by the nature of the support and the dispersion of the tungsten species.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases. In the context of fumaric acid epoxidation, which often involves an aqueous solution of the catalyst and oxidant and an organic substrate (or in this case, a substrate with limited water solubility at lower temperatures), a phase-transfer catalyst can significantly enhance the reaction rate.
3.1. Tungstate with Quaternary Ammonium Salts
The combination of a tungstate catalyst with a quaternary ammonium salt, such as a tetraalkylammonium halide, is a highly effective system.[11][12][13][14][15]
-
Mechanism: The quaternary ammonium cation forms an ion pair with the peroxotungstate anion, transferring it from the aqueous phase to the organic phase (or to the vicinity of the fumaric acid molecule), where the epoxidation reaction occurs.
-
Performance: This system often leads to a significant acceleration of the reaction rate and can allow for milder reaction conditions. The choice of the quaternary ammonium salt can influence the catalytic activity.
Enzymatic Catalysis
Enzymatic catalysis offers the potential for exceptional selectivity, particularly enantioselectivity, under mild reaction conditions. For the synthesis of chiral epoxides, enzymes are an attractive option.
4.1. Lipases and Peroxygenases
While not as commonly cited for direct fumaric acid epoxidation in the initial search, enzymatic methods are well-established for the epoxidation of various alkenes. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the formation of a peracid in situ from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent.[16][17] Fungal peroxygenases are another class of enzymes capable of directly epoxidizing double bonds using hydrogen peroxide.[18]
-
Stereoselectivity: A key advantage of enzymatic catalysis is the potential for high stereoselectivity, which is crucial for the synthesis of enantiomerically pure this compound.
-
Immobilization: Enzymes can be immobilized on solid supports, such as Amberlite resins, to facilitate their recovery and reuse.
Performance Comparison of Catalytic Systems
| Catalyst System | Catalyst Type | Typical Oxidant | Key Advantages | Potential Drawbacks | Reported Yield/Selectivity (General Olefins) |
| Sodium Tungstate | Homogeneous | H₂O₂ | High activity for electron-deficient alkenes, cost-effective. | Difficult to separate from the product. | High yields for α,β-unsaturated acids. |
| Supported WO₃ | Heterogeneous | H₂O₂ | Easy recovery and reusability, improved stability. | Potentially lower activity than homogeneous counterparts. | High conversion and selectivity reported.[9] |
| Tungstate/PTC | Homogeneous/PTC | H₂O₂ | Increased reaction rate, milder conditions. | Requires an additional catalyst component. | High yields and selectivity.[11] |
| Enzymatic | Biocatalyst | H₂O₂ | High stereoselectivity, mild reaction conditions, environmentally friendly. | Lower stability, potentially higher cost. | High yields and enantioselectivities for various alkenes. |
Experimental Protocols
Protocol 1: Homogeneous Tungstate-Catalyzed Epoxidation of Fumaric Acid
Objective: To synthesize this compound using a homogeneous sodium tungstate catalyst.
Materials:
-
Fumaric acid
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
Procedure:
-
Dissolve fumaric acid in a calculated amount of deionized water in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Adjust the pH of the solution to a predetermined value (e.g., 5-6) using a solution of sodium hydroxide.
-
Add sodium tungstate dihydrate (catalytic amount, e.g., 1-5 mol%) to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise to the reaction mixture while maintaining the temperature below a specified value (e.g., 20-30°C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a low pH (e.g., 1-2).
-
Extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Phase-Transfer Catalyzed Epoxidation of Fumaric Acid
Objective: To enhance the rate of tungstate-catalyzed epoxidation of fumaric acid using a phase-transfer catalyst.
Materials:
-
Fumaric acid
-
Sodium tungstate dihydrate
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or another suitable quaternary ammonium salt
-
Sodium hydroxide for pH adjustment
-
Deionized water
-
Dichloromethane or another suitable organic solvent
-
Standard workup reagents as in Protocol 1
Procedure:
-
Prepare an aqueous solution of sodium tungstate dihydrate and adjust the pH as described in Protocol 1.
-
In a separate flask, dissolve the fumaric acid and the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) in the organic solvent.
-
Combine the aqueous and organic phases in a reaction vessel equipped with vigorous stirring.
-
Slowly add the hydrogen peroxide solution to the biphasic mixture while maintaining the desired temperature.
-
Continue vigorous stirring at room temperature for the required reaction time.
-
Monitor the reaction progress.
-
Upon completion, separate the aqueous and organic layers.
-
Work up the organic layer as described in Protocol 1 to isolate the product.
Visualizing the Catalytic Pathways
Workflow for Catalyst Comparison
Caption: Experimental workflow for the comparative study of catalysts.
Mechanism of Tungstate-Catalyzed Epoxidation
Caption: Simplified mechanism of tungstate-catalyzed epoxidation.
Conclusion
The synthesis of this compound from fumaric acid can be effectively achieved using a variety of catalytic systems. For high yields with a simple setup, homogeneous tungstate catalysis is a robust method. When catalyst reusability and process sustainability are primary concerns, heterogeneous supported tungsten catalysts are a superior choice. Phase-transfer catalysis offers a means to significantly accelerate the reaction, potentially allowing for milder conditions and shorter reaction times. For applications requiring high stereoselectivity to produce enantiopure epoxides, enzymatic catalysis stands out as the most promising approach.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the application, including cost, desired purity, scalability, and environmental considerations. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed choice and in developing efficient and sustainable processes for the synthesis of this valuable chiral intermediate.
References
- 1. scite.ai [scite.ai]
- 2. Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous catalysis by tungsten-based heteropoly compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Tungsten-Based Catalysts for Environmental Applications | MDPI [mdpi.com]
- 9. Efficient heterogeneous epoxidation of alkenes by a supported tungsten oxide catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the epoxidation of chain olefins using biquaternary ammonium phosphotungstic acid phase transfer catalysts under no-solvent condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents [patents.google.com]
- 13. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
assessing the enantiomeric excess of trans-2,3-Epoxysuccinic acid
An In-Depth Technical Guide to Assessing the Enantiomeric Excess of trans-2,3-Epoxysuccinic Acid
For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail—it is a critical parameter that dictates biological activity, efficacy, and safety.[1][2] this compound, a valuable chiral building block, serves as a precursor to enantiomerically pure compounds such as tartaric acid and its derivatives.[3][4] Consequently, the ability to accurately and reliably determine its enantiomeric excess (ee) is paramount for process development, quality control, and regulatory compliance.
This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most suitable method for your laboratory's needs.
The Foundational Importance of Enantiomeric Purity
Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[2] Regulatory bodies, including the U.S. Food and Drug Administration, have established clear guidelines emphasizing the need to characterize the individual stereoisomers of a chiral drug.[2] This makes the precise measurement of enantiomeric excess—a measure of the purity of one enantiomer relative to the other—an indispensable step in the pharmaceutical pipeline.[5]
Core Methodologies for Chiral Analysis
The assessment of enantiomeric excess relies on creating a chiral environment that forces the two enantiomers to behave differently, allowing them to be distinguished and quantified. This is primarily achieved through chromatographic, electrophoretic, and spectroscopic techniques.
Caption: General workflow for determining enantiomeric excess.
Chiral Chromatography: The Workhorse of Enantioseparation
Chromatographic methods are the most widely used for determining enantiomeric purity due to their high resolution, accuracy, and robustness. The core principle involves differential interaction of the enantiomers with a chiral selector, leading to different retention times. This can be achieved through two primary strategies: indirect and direct separation.
A. Indirect Chiral HPLC Analysis
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent (CDA).[6][7] Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as C18.[8]
Causality: For a small, polar molecule like this compound which lacks a strong UV chromophore, this method is particularly advantageous. The derivatization step not only creates separable diastereomers but can also introduce a fluorescent or UV-active tag, dramatically enhancing detection sensitivity.[9][10]
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to trans-2,3-Epoxysuccinic Acid: A Versatile Tool in Chiral Chemistry
For the discerning researcher in drug development and fine chemical synthesis, the strategic selection of chiral building blocks and resolving agents is paramount to achieving desired stereochemical outcomes. Among the arsenal of chiral molecules, trans-2,3-epoxysuccinic acid, a seemingly simple dicarboxylic acid epoxide, emerges as a versatile and powerful tool. Its rigid structure, coupled with the reactivity of the epoxide ring and the presence of two carboxylic acid functionalities, offers unique advantages in a range of applications, from the synthesis of potent enzyme inhibitors to its potential as a chiral resolving agent.
This guide provides an in-depth comparison of the primary applications of this compound, supported by experimental insights and comparative data to inform your research and development endeavors. We will delve into its role as a key precursor to the renowned cysteine protease inhibitor E-64, its utility as a chiral synthon for the synthesis of valuable amino acid derivatives, and explore its less-documented but promising potential as a chiral resolving agent.
Part 1: The "Warhead" in Cysteine Protease Inhibitors: The E-64 Story
One of the most significant applications of this compound lies in its role as the reactive "warhead" in the irreversible cysteine protease inhibitor, E-64, and its analogues.[1][2] Isolated from Aspergillus japonicus, E-64 exhibits potent and selective inhibition of a broad range of cysteine proteases, such as papain, cathepsins, and calpains, making it an invaluable tool in chemical biology and a lead compound in drug discovery.[2]
Mechanism of Irreversible Inhibition
The inhibitory activity of E-64 stems from the covalent modification of the active site cysteine residue of the target protease. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring on the trans-2,3-epoxysuccinyl moiety. This results in the opening of the epoxide ring and the formation of a stable thioether bond, thus irreversibly inactivating the enzyme.[2]
The stereochemistry of the epoxysuccinyl group is crucial for inhibitory potency. Studies on E-64 analogues have demonstrated that the (2S,3S) configuration of the trans-epoxysuccinyl residue is remarkably favored for binding to and inhibiting cysteine proteases.[3]
Synthetic Strategies and Performance
The biosynthesis of E-64 involves the enzymatic epoxidation of fumaric acid to (2S,3S)-trans-epoxysuccinic acid, followed by sequential condensation with L-leucine and agmatine.[1][2] This biosynthetic pathway has inspired enzymatic and chemo-enzymatic approaches for the synthesis of E-64 and a library of its analogues, offering a scalable and stereoselective route to these valuable inhibitors.[1]
Part 2: A Versatile Chiral Building Block in Asymmetric Synthesis
Beyond its role in enzyme inhibitors, the enantiopure forms of this compound serve as valuable chiral synthons for the stereoselective synthesis of a variety of biologically active molecules, most notably non-proteinogenic amino acids.
Synthesis of β-Hydroxy-α-Amino Acids
The epoxide ring of this compound is susceptible to nucleophilic attack, and this reactivity can be harnessed to introduce new stereocenters with high control. A prime example is the synthesis of threo- and erythro-β-hydroxy-DL-aspartic acids. The stereospecific reaction of trans-epoxysuccinic acid with benzylamine, followed by hydrogenolysis, yields the erythro isomer, while the corresponding cis-epoxysuccinic acid provides the threo isomer. This highlights the utility of the epoxide stereochemistry in dictating the final product's configuration.
Part 3: A Potential Chiral Resolving Agent: An Area for Exploration
The classical method of resolving racemic mixtures involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in their physical properties, such as solubility. Given that this compound is a chiral dicarboxylic acid, it possesses the requisite functionalities to act as a resolving agent for racemic bases, such as amines.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic amine with an enantiomerically pure chiral acid like (+)- or (-)-trans-2,3-epoxysuccinic acid would lead to the formation of a pair of diastereomeric salts. These diastereomers, having different physical properties, can potentially be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base would regenerate the resolved amine and the resolving agent.
Comparative Performance and Future Outlook
While the application of this compound as a resolving agent is not as extensively documented as that of tartaric acid, its structural rigidity and the presence of two carboxylic acid groups suggest it could offer unique selectivity for the resolution of certain racemic bases. Further research is warranted to explore its efficacy and compare its performance against established resolving agents. Key parameters to investigate would include the range of substrates it can effectively resolve, the yields and enantiomeric excesses achieved, and the optimal crystallization conditions.
Table 1: Comparison of Potential Applications
| Application | Key Advantages | Comparison with Alternatives |
| Enzyme Inhibitor Precursor | Provides the essential reactive epoxide "warhead" for E-64 and its analogues. The stereochemistry is critical for high potency. | Other electrophilic groups can be used as warheads, but the epoxysuccinyl moiety is a naturally occurring and highly effective one for cysteine proteases. |
| Chiral Building Block | Offers two chiral centers and a reactive epoxide for stereocontrolled synthesis of complex molecules like β-hydroxy-α-amino acids. | Other chiral synthons like tartaric acid derivatives are also widely used. The choice depends on the target molecule and the desired synthetic route. |
| Chiral Resolving Agent | Potentially offers unique selectivity due to its rigid structure and two acidic functional groups. | Tartaric acid is a more established and widely used resolving agent. The effectiveness of this compound needs to be systematically evaluated for a range of substrates. |
Experimental Protocols
General Procedure for Diastereomeric Salt Formation for Chiral Resolution (Hypothetical)
Disclaimer: The following is a generalized protocol based on established methods for diastereomeric salt resolution and would require optimization for specific substrates.
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure (+)- or (-)-trans-2,3-epoxysuccinic acid in the same solvent, gently warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Enantiopure Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Conclusion
This compound stands as a testament to the power of small, well-defined chiral molecules in the vast landscape of organic synthesis and drug discovery. Its established role as the cornerstone of the potent E-64 family of cysteine protease inhibitors is a compelling demonstration of its utility. Furthermore, its application as a chiral synthon provides an elegant and efficient route to valuable and complex amino acid derivatives. While its potential as a chiral resolving agent remains an area ripe for exploration, the fundamental principles of diastereomeric salt formation suggest a promising avenue for future research. For the senior application scientist, a thorough understanding of the multifaceted applications of this compound opens up new possibilities for innovation in the pursuit of stereochemically pure and biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-64 analogues as inhibitors of cathepsin B. On the role of the absolute configuration of the epoxysuccinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of trans- and cis-2,3-Epoxysuccinic Acid in Ring-Opening Reactions
In the landscape of drug development and fine chemical synthesis, epoxides serve as versatile intermediates due to the inherent reactivity of their strained three-membered ring. Among these, the stereoisomeric forms of 2,3-epoxysuccinic acid, the cis and trans isomers, present a compelling case study in how stereochemistry governs reaction pathways and rates. This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in mechanistic principles and supported by experimental insights, to aid researchers in selecting and optimizing reaction conditions.
Structural and Stereochemical Foundations
The fundamental difference between cis- and trans-2,3-epoxysuccinic acid lies in the spatial arrangement of their two carboxylic acid groups relative to the epoxide ring. In the cis isomer, the carboxyl groups are situated on the same face of the molecule, while in the trans isomer, they are on opposite faces. This seemingly subtle distinction has profound implications for the molecule's reactivity, primarily through steric and electronic effects.
The synthesis of these isomers typically preserves the stereochemistry of the starting alkene: cis-2,3-epoxysuccinic acid is derived from maleic acid, and this compound from fumaric acid.
Differential Reactivity in Ring-Opening Reactions
The reactivity of epoxides is predominantly characterized by their ring-opening reactions, which can be catalyzed by either acid or base.[1] The high ring strain, a combination of angle and torsional strain, provides the thermodynamic driving force for these reactions.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive species and a better leaving group.[2] The subsequent nucleophilic attack, typically by a water molecule in hydrolysis, proceeds via a mechanism with both SN1 and SN2 characteristics.[2]
For both cis- and this compound, the nucleophilic attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack and the formation of a trans-diol product.[1]
The Critical Role of Neighboring Group Participation (NGP) in the cis-Isomer
A key divergence in the reactivity of the two isomers under certain conditions, particularly in acid-catalyzed reactions, is the potential for neighboring group participation (NGP) in the cis isomer.[3] The proximate carboxyl group can act as an internal nucleophile, attacking one of the epoxide carbons. This leads to the formation of a transient lactone intermediate, which is then hydrolyzed.
The mechanism can be visualized as follows:
Base-Catalyzed Hydrolysis
In the presence of a strong nucleophile, such as a hydroxide ion, the ring-opening of an epoxide proceeds via a classic SN2 mechanism.[2] The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring.
In this scenario, steric hindrance plays a more dominant role. For both isomers of 2,3-epoxysuccinic acid, the carbons of the epoxide ring are symmetrically substituted. However, the overall molecular conformation could influence the accessibility of the electrophilic carbons. For the trans isomer, the bulky carboxyl groups are on opposite sides, potentially leading to a less sterically crowded environment for nucleophilic attack compared to the cis isomer where both carboxyl groups are on the same side. This could translate to a faster reaction rate for the trans isomer under base-catalyzed conditions, although this is a theoretical consideration that would require experimental validation.
The general mechanism for base-catalyzed opening is illustrated below:
Summary of Expected Reactivity and Experimental Considerations
The following table summarizes the anticipated differences in reactivity based on mechanistic principles.
| Condition | Isomer | Dominant Factor | Expected Relative Rate | Key Mechanistic Feature |
| Acid-Catalyzed | cis-2,3-Epoxysuccinic Acid | Neighboring Group Participation (NGP) | Faster | Intramolecular attack by the adjacent carboxyl group forming a lactone intermediate.[3][4] |
| This compound | Standard SN2-like attack | Slower | Direct attack by an external nucleophile (e.g., water). | |
| Base-Catalyzed | cis-2,3-Epoxysuccinic Acid | Steric Hindrance | Potentially Slower | Carboxyl groups on the same face may hinder the approach of the nucleophile. |
| This compound | Steric Hindrance | Potentially Faster | Carboxyl groups on opposite faces may present a less hindered target. |
Experimental Protocols for Comparative Analysis
To empirically validate these theoretical predictions, the following experimental protocols can be employed.
General Protocol for Kinetic Analysis of Hydrolysis
-
Preparation of Stock Solutions : Prepare stock solutions of known concentrations of cis- and this compound in a suitable solvent (e.g., water or a water/dioxane mixture).
-
Reaction Initiation : In a thermostated reaction vessel, initiate the hydrolysis by adding a known amount of acid (e.g., HClO4) or base (e.g., NaOH) to the epoxide solution.
-
Monitoring the Reaction : At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization).
-
Analysis : Analyze the concentration of the remaining epoxide or the formed diol product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Data Analysis : Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law.
Protocol for Determining Stereochemical Outcome
-
Reaction : Perform the hydrolysis of both the cis and trans isomers under the desired acidic or basic conditions.
-
Product Isolation : After the reaction is complete, neutralize the mixture and isolate the diol product, for example, by solvent extraction and purification via column chromatography.
-
Stereochemical Analysis : Analyze the stereochemistry of the resulting tartaric acid isomers using techniques such as polarimetry to measure the optical rotation or by converting the diols into chiral derivatives for analysis by NMR spectroscopy or chiral HPLC.
Conclusion
The stereochemical arrangement of the carboxyl groups in cis- and this compound is a critical determinant of their reactivity in ring-opening reactions. The potential for neighboring group participation in the cis isomer is expected to lead to a significant rate enhancement under acidic conditions. Conversely, under basic conditions, steric factors may favor the reaction of the trans isomer. A thorough understanding of these principles, validated by empirical kinetic and stereochemical analysis, is essential for researchers and drug development professionals to effectively utilize these versatile chiral building blocks in synthesis.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. Neighbouring hydroxy-group participation in the opening of epoxides by nucleophiles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
validation of the biological efficacy of trans-2,3-Epoxysuccinic acid derivatives
An In-Depth Guide to the Biological Efficacy of trans-2,3-Epoxysuccinic Acid Derivatives as Cysteine Protease Inhibitors
This guide provides a comprehensive comparison of this compound derivatives, exemplified by the well-characterized inhibitor E-64, with other classes of cysteine protease inhibitors. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their biological efficacy. This content is tailored for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this important class of enzyme inhibitors.
Introduction to this compound Derivatives
This compound derivatives are a class of mechanism-based irreversible inhibitors that demonstrate high specificity for cysteine proteases. The most prominent member of this family is L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, commonly known as E-64. Discovered in 1978 from the fungus Aspergillus japonicus, E-64 has become an invaluable tool in the study of cysteine proteases due to its potent and specific inhibitory activity. Unlike many other protease inhibitors, E-64 and its derivatives are not peptide-based and exhibit low toxicity, making them attractive candidates for both research and therapeutic development.
The core of their inhibitory action lies in the electrophilic epoxide ring, which is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue in the target protease. This results in the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.
Mechanism of Action: An Irreversible Covalent Interaction
The inhibitory mechanism of this compound derivatives is a two-step process that mimics the initial stages of substrate binding and catalysis by the target cysteine protease.
-
Initial Binding (Non-covalent): The inhibitor first binds to the active site of the enzyme in a reversible manner, forming a non-covalent enzyme-inhibitor complex (E-I). The specificity of this binding is largely determined by the side chains of the inhibitor, which interact with the S subsites of the enzyme's active site. For instance, the leucylamido(4-guanidino)butane portion of E-64 contributes significantly to its affinity for papain-like cysteine proteases.
-
Covalent Modification (Irreversible): Following the initial binding, the catalytic cysteine residue in its thiolate form (Cys-S⁻) performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a stable thioether bond between the enzyme and the inhibitor. This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.
This mechanism-based inhibition is highly specific for cysteine proteases because it requires the catalytic machinery of the enzyme to be active for the inhibition to occur.
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for trans-2,3-Epoxysuccinic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risk effectively. This guide provides an in-depth, practical framework for the safe handling of trans-2,3-Epoxysuccinic acid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Core Hazard Assessment: Understanding the 'Why'
This compound is a solid, typically a white crystalline powder[1]. The primary risks associated with this compound are not from extreme reactivity but from direct contact and inhalation of airborne particulates. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following hazards:
-
H315: Causes skin irritation. [1][2][3] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2][3][4] The powder is particularly hazardous to the eyes, capable of causing significant irritation and potential damage.
-
H335: May cause respiratory irritation. [3] Inhaling the dust can irritate the nose, throat, and lungs[3].
-
H302: Harmful if swallowed. [3]
The physical form of this chemical—a fine powder—is a critical factor. Any activity that can generate dust, such as weighing, transferring, or mixing, significantly increases the risk of exposure. Therefore, our PPE strategy is designed to create a complete barrier against these specific routes of entry.
Essential PPE and Engineering Controls: Your First Line of Defense
A multi-layered approach combining engineering controls and personal protective equipment is non-negotiable.
Engineering Controls: The Foundation of Safety
Before any PPE is even selected, the work environment must be properly equipped.
-
Ventilation: Always handle this compound within a certified chemical fume hood.[2] This is the most effective way to control the dispersion of dust and prevent respiratory exposure.
-
Emergency Equipment: Ensure that a fully functional safety shower and eyewash station are located close to the workstation.[4][5] Verify their accessibility and functionality before beginning any work.
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory for any procedure involving this compound.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are required to protect against airborne dust.[1] Ensure they meet ANSI Z87.1 (US) or EN 166 (EU) standards.[5]
-
Face Shield: When handling larger quantities (typically >25g) or when there is a heightened risk of splashing (e.g., during vigorous mixing), a face shield must be worn in addition to safety goggles to protect the entire face.[1]
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are the standard recommendation for providing an effective barrier against this chemical. Always inspect gloves for tears or punctures before use. Given the irritant nature of the compound, double-gloving is a best practice, especially for extended procedures.
-
Laboratory Coat: A clean, knee-length lab coat with full-length sleeves and elastic cuffs is required. It must be kept fully buttoned to provide a continuous barrier.[1] This coat should be laundered professionally and never taken home.
-
-
Respiratory Protection:
-
Respiratory protection is situational and depends on the engineering controls in place. The flowchart below provides a clear decision-making process. In general, if there is any risk of dust generation outside of a fume hood, a respirator is required.[1]
-
Recommended Type: A NIOSH-approved N95 or P100 disposable respirator is effective against fine dust particles.[4] Ensure you have been properly fit-tested for the model you are using.
-
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends from the moment you retrieve the chemical to the final disposal of all contaminated materials.
Pre-Operational Safety Protocol
-
Verify Engineering Controls: Confirm the fume hood has a valid certification and is drawing air correctly.
-
Locate Emergency Equipment: Physically locate the nearest safety shower and eyewash station.
-
Assemble all PPE: Lay out your lab coat, goggles, face shield (if needed), and gloves.
-
Prepare Waste Containers: Designate a clearly labeled, sealed container for solid this compound waste and another for contaminated disposable PPE.
PPE Donning and Doffing Procedure
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing (Taking Off) - The "Dirty-to-Clean" Workflow:
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer surface. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior is contained. Place it in the designated receptacle for laundering.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Respirator: Remove by handling the straps.
-
Final Hand Washing: Wash your hands thoroughly with soap and water for at least 20 seconds.[2][4]
Disposal of Contaminated Materials
-
Disposable PPE: All used gloves, respirators, and other disposable items (e.g., weigh paper, contaminated wipes) must be placed in a sealed, clearly labeled hazardous waste container.
-
Empty Chemical Containers: The original chemical container must be thoroughly rinsed with a suitable solvent (e.g., water, if solubility allows) before being discarded. The first rinseate must be collected and disposed of as hazardous chemical waste.[6]
-
Chemical Waste: All waste containing this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[6][7] Do not dispose of this chemical down the drain.[8]
Summary and Visual Guides
Table 1: PPE Requirements by Task
| Task | Engineering Control | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage/Transport | N/A | Safety Glasses | Lab Coat, Nitrile Gloves | Not Required |
| Weighing (<5g) | Chemical Fume Hood | Chemical Goggles | Lab Coat, Nitrile Gloves | Not Required |
| Weighing (>5g) | Chemical Fume Hood | Chemical Goggles & Face Shield | Lab Coat, Nitrile Gloves | Recommended (N95) |
| Preparing Solution | Chemical Fume Hood | Chemical Goggles & Face Shield | Lab Coat, Nitrile Gloves | Not Required |
| Spill Cleanup | N/A | Chemical Goggles & Face Shield | Lab Coat, Nitrile Gloves (Double) | Required (N95/P100) |
Diagram 1: Respiratory Protection Decision Workflow
Caption: Decision workflow for requiring respiratory protection.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. trans-2,3-Epoxysuccinate | C4H4O5 | CID 440044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
